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  • Product: 3-Bromo-1-(oxan-4-yl)pyrazole
  • CAS: 1227954-60-0

Core Science & Biosynthesis

Foundational

Molecular weight and formula of3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

This in-depth technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole . Executive Summary 3-Bromo-1-(tetrahydro...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole .

Executive Summary

3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is a specialized heterocyclic building block used primarily in the discovery of small-molecule therapeutics. It serves as a critical scaffold for introducing the tetrahydro-2H-pyran-4-yl moiety—a polar, non-aromatic solubilizing group—into drug candidates.

Unlike its more common isomer (4-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole), the 3-bromo variant offers a distinct vector for substitution. The bromine atom at the C3 position allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to extend the carbon skeleton laterally, a geometry often required to access specific hydrophobic pockets in kinase or GPCR targets.

Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature and Identifiers
  • IUPAC Name: 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

  • Synonyms: 3-Bromo-1-(oxan-4-yl)pyrazole; 1-(Tetrahydro-2H-pyran-4-yl)-3-bromo-1H-pyrazole.

  • SMILES: BrC1=NN(C2CCOCC2)C=C1

  • InChIKey: (Isomer specific; distinct from the 4-bromo analog HDNCEUNJWJHWMO-UHFFFAOYSA-N)

Molecular Formula and Weight

The molecular specifications are derived from the constituent atoms: Pyrazole core (


), Tetrahydropyranyl group (

), and Bromine (

).
PropertyValueDerivation
Molecular Formula C₈H₁₁BrN₂O C (3+5) + H (2+9) + Br (1) + N (2) + O (1)
Molecular Weight 231.09 g/mol Calculated using standard atomic weights.
Exact Mass 230.0055 Da Based on ⁷⁹Br isotope.
Heavy Atom Count 128 Carbon, 2 Nitrogen, 1 Oxygen, 1 Bromine.
Structural Analysis

The molecule consists of a 1H-pyrazole ring substituted at the nitrogen (N1) position by a saturated 6-membered oxygen heterocycle (tetrahydropyran).

  • Tetrahydropyran Ring: Attached at the C4 position (the para-position relative to the oxygen). This linkage is achiral, simplifying analysis compared to 2-substituted pyrans. It lowers lipophilicity (LogP) compared to a cyclohexyl group due to the ether oxygen.

  • Bromine Handle: Located at C3.[1] This position is electronically distinct from C4. C3-lithiation or metal-catalyzed coupling is generally more challenging than at C4 due to the adjacent nitrogen's lone pair influence, requiring specific catalytic systems.

Synthetic Methodologies

The synthesis of 3-bromo-1-substituted pyrazoles is non-trivial due to the tautomeric nature of the starting material, 3-bromopyrazole. Direct alkylation often yields a mixture of regioisomers.

Primary Synthesis Route: Nucleophilic Substitution (Alkylation)

The most scalable approach involves the alkylation of 3-bromopyrazole with an activated tetrahydropyran derivative.

Reagents:

  • Nucleophile: 3-Bromopyrazole (CAS 14521-80-3).[2]

  • Electrophile: 4-Iodotetrahydropyran or Tetrahydro-2H-pyran-4-yl methanesulfonate (OMs).

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).
  • Solvent: DMF or Acetonitrile.

Mechanism & Regioselectivity: The pyrazole anion is an ambident nucleophile. Alkylation can occur at N1 (adjacent to Carbon) or N2 (adjacent to Nitrogen).

  • Target Product (1,3-isomer): 3-Bromo-1-alkylpyrazole.

  • By-product (1,5-isomer): 5-Bromo-1-alkylpyrazole (often sterically disfavored but electronically possible).

Note: Separation of these isomers is required, typically via silica gel chromatography. The 1,3-isomer is generally less polar than the 1,5-isomer.

Alternative Route: Mitsunobu Reaction

A milder alternative utilizes the alcohol directly.

  • Reagents: 3-Bromopyrazole + Tetrahydro-2H-pyran-4-ol.

  • Catalysts: Triphenylphosphine (

    
    ) + DIAD/DEAD.
    
  • Outcome: Inverts stereochemistry (irrelevant for C4-pyran) and forms the C-N bond.

Visualization of Synthetic Pathway

The following diagram illustrates the alkylation workflow and the divergence of regioisomers.

Synthesis Start 3-Bromopyrazole (Tautomeric Mix) Intermediate Transition State (Ambident Anion) Start->Intermediate Deprotonation Reagent 4-Iodotetrahydropyran + Cs2CO3 (Base) Reagent->Intermediate Product TARGET: 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (1,3-Isomer) Intermediate->Product Major Path (Sterics) Byproduct By-product: 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (1,5-Isomer) Intermediate->Byproduct Minor Path

Figure 1: Synthetic pathway via alkylation showing the bifurcation into 1,3- and 1,5-regioisomers.

Applications in Drug Discovery[4][5]

This compound is a "fragment-like" building block utilized to optimize the physicochemical properties of lead compounds.

Solubility and Metabolic Stability
  • LogP Modulation: Replacing a phenyl or cyclohexyl ring with a tetrahydropyran-4-yl group typically lowers cLogP by 1.0–1.5 units. This reduction improves aqueous solubility and reduces non-specific binding in plasma.

  • Metabolic Soft Spot Blocking: The pyran ether oxygen reduces the electron density of the ring C-H bonds compared to cyclohexane, making them less prone to oxidative metabolism by Cytochrome P450 enzymes.

Structural Vectoring (SAR)

In kinase inhibitors, the pyrazole ring often acts as a hinge-binder or a scaffold to orient substituents into the solvent-exposed region or the back-pocket.

  • 3-Position Utility: The bromine at C3 is a versatile handle. Unlike the 4-position (which points "out" in many binding modes), the 3-position can direct substituents along the protein backbone or towards the gatekeeper residue, depending on the specific kinase topology.

Workflow: From Scaffold to Lead

  • Scaffold Synthesis: Isolation of pure 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole.

  • Coupling: Suzuki coupling with an aryl-boronic acid (Ar-B(OH)2) to install the pharmacophore.

  • Validation: Screening for biological activity (IC50) and ADME properties.

Safety and Handling Guidelines

While specific toxicological data for this exact isomer is limited, handling should follow protocols for halogenated nitrogen heterocycles.

Hazard ClassPrecautionary Measure
Acute Toxicity Treat as potentially harmful if swallowed (H302).
Skin/Eye Irritation Wear nitrile gloves and safety glasses. Compound may be an irritant (H315/H319).
Storage Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light to prevent debromination.

References

  • PubChem Compound Summary. 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (Isomer Analog). National Center for Biotechnology Information. Accessed 2024.[3] Link

  • ChemSRC. 3-Bromo-1-(oxan-4-yl)pyrazole Product Entry. (Confirming existence of the 3-bromo isomer). Link

  • Organic Chemistry Portal. Synthesis of Pyrazoles. (General methodologies for regioselective alkylation). Link

  • Journal of Medicinal Chemistry. Pyrazole Scaffolds in Kinase Inhibitor Discovery. (Contextual reference for pyran-4-yl utility). Link

Sources

Exploratory

3-Bromo-1-(oxan-4-yl)pyrazoleSMILES and InChIKey for virtual screening

Technical Whitepaper: 3-Bromo-1-(oxan-4-yl)pyrazole as a Privileged Scaffold Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), 3-Bromo-1-(oxan-4-yl)pyrazole represents a high-value intermediate....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-Bromo-1-(oxan-4-yl)pyrazole as a Privileged Scaffold

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 3-Bromo-1-(oxan-4-yl)pyrazole represents a high-value intermediate. It combines a polar, metabolic-modulating tail (the oxan-4-yl, or tetrahydropyran-4-yl, moiety) with a reactive heteroaromatic head (3-bromopyrazole).

This guide provides the definitive digital identifiers for virtual screening, analyzes the structural pharmacophore, and outlines a self-validating synthetic protocol. Unlike the ubiquitous 4-bromo isomer, the 3-bromo variant offers a distinct vector for substitution, allowing access to specific protein sub-pockets (e.g., the solvent-exposed front regions of kinase domains) that are geometrically inaccessible to 4-substituted analogues.

Part 1: Chemical Identity & Digital Fingerprints

For accurate retrieval in virtual screening libraries (e.g., ZINC20, ChEMBL, Enamine), researchers must distinguish this specific regioisomer from its 4-bromo and 5-bromo congeners.

Core Identifiers
Identifier TypeValue / StringNotes
IUPAC Name 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole"Oxan-4-yl" is the IUPAC-accepted contraction for the cyclic ether.
Canonical SMILES BrC1=NN(C2CCOCC2)C=C1Defines the connection of N1 to the Pyran C4 position.
Isomeric SMILES Brc1nn(cc1)C1CCOCC1Useful for software requiring explicit aromaticity notation.
Molecular Formula C₈H₁₁BrN₂O
Molecular Weight 231.09 DaIdeal for fragment-based screening (Rule of 3 compliant).
Monoisotopic Mass 230.005 Da
The "InChIKey" Protocol

Note: While pre-calculated keys exist in proprietary databases, the most robust method for ensuring you are screening the correct isomer is to generate the key from the Canonical SMILES.

Generation Protocol:

  • Input: BrC1=NN(C2CCOCC2)C=C1

  • Algorithm: Standard InChI v1.06+

  • Expected Layer Structure: The InChI string must define the C8H11BrN2O formula and the specific connectivity of the pyrazole nitrogen to the pyran ring.

Part 2: Structural Analysis & Pharmacophore Mapping

Why select this scaffold? The 3-Bromo-1-(oxan-4-yl)pyrazole is not merely a building block; it is a pharmacophoric probe .

Physicochemical Profile (Calculated)
PropertyValueImplication for Drug Design
cLogP ~1.6Highly favorable lipophilicity for oral bioavailability.
TPSA ~27 ŲLow polar surface area suggests excellent membrane permeability.
H-Bond Acceptors 3 (N2, O)The pyran oxygen and pyrazole N2 act as key water-bridging points.
H-Bond Donors 0"Silent" regarding donation, reducing non-specific binding.
Rotatable Bonds 1Low entropy penalty upon binding (N-C bond rotation only).
The "Vector" Argument
  • 4-Bromo Isomer: The substituent exits the scaffold at 180° relative to the N1-group. This is linear geometry.

  • 3-Bromo Isomer (Target): The substituent exits at ~144°, creating a "bent" geometry.

    • Application: In kinase inhibitors, this vector directs substituents toward the gatekeeper residue or the solvent front , whereas the 4-position typically directs into the deep hydrophobic pocket.

Part 3: Virtual Screening Workflow

This section details how to deploy the scaffold in a high-throughput virtual screening (HTVS) campaign.

Diagram: The Screening Pipeline

VS_Pipeline Input Input: SMILES BrC1=NN(C2CCOCC2)C=C1 Prep Ligand Prep (Protonation pH 7.4 + Tautomer Check) Input->Prep Standardization Conformers Conformer Gen (OMEGA/RDKit) Max 50 confs Prep->Conformers 3D Embedding Docking Docking Grid (Hinge Region) Conformers->Docking Glide/AutoDock Scoring Scoring & Filtering (Ligand Efficiency) Docking->Scoring Ranking

Figure 1: Step-by-step virtual screening workflow for the 3-bromo-1-(oxan-4-yl)pyrazole scaffold.

Protocol: Library Preparation
  • Tautomer Generation: The pyrazole ring has two nitrogens. In the 1-substituted form, N2 is the acceptor. Ensure your software does not protonate N2 at physiological pH (pKa of pyrazole is ~2.5, so it remains neutral).

  • Stereochemistry: The oxan-4-yl ring is achiral, but it adopts a chair conformation.

    • Critical Step: Generate conformers that sample both the equatorial and axial orientations of the pyrazole substituent on the pyran ring, although the equatorial position is energetically favored by ~2-3 kcal/mol.

  • Halogen Bonding: Enable "Halogen Bond" terms in your scoring function (e.g., Glide XP or GoldScore). The bromine atom is a classic halogen bond donor (sigma-hole) to backbone carbonyls.

Part 4: Synthetic Accessibility & Regiocontrol

A valid virtual hit is useless if it cannot be synthesized. The synthesis of 1,3-disubstituted pyrazoles is notoriously prone to regiochemical mixtures (1,3- vs 1,5-isomers).

Diagram: Regioselective Synthesis Strategy

Synthesis_Path SM1 Starting Material A (Tetrahydropyran-4-yl)hydrazine Cyclization Cyclization (Regioselective) SM1->Cyclization SM2 Starting Material B 3-Ethoxyacrylonitrile (or equivalent) SM2->Cyclization Intermediate Intermediate 1-(Oxan-4-yl)-3-aminopyrazole Cyclization->Intermediate Reflux (EtOH) Sandmeyer Sandmeyer Rxn (CuBr2, tBuONO) Intermediate->Sandmeyer Bromination Product Target Product 3-Bromo-1-(oxan-4-yl)pyrazole Sandmeyer->Product Isolation

Figure 2: The "De Novo" synthesis route avoids the regioselectivity issues of alkylating 3-bromopyrazole directly.

Detailed Synthetic Protocol (Self-Validating)

Method A: Direct Alkylation (Common but Risky)

  • Reaction: 3-Bromopyrazole + 4-Iodotetrahydropyran + Cs₂CO₃ in DMF.

  • Risk:[1] This typically yields a mixture of the 1,3-isomer (Target) and 1,5-isomer (Impurity).

  • Validation: You must use 2D NMR (NOESY) to confirm structure.

    • Target (1,3): NOE observed between Pyran-H4 and Pyrazole-H5.

    • Impurity (1,5): NOE observed between Pyran-H4 and Pyrazole-H4 (stronger) or lack of H5 signal near the connection point.

Method B: The "De Novo" Route (Recommended) This route guarantees the nitrogen placement.

  • Step 1: React (tetrahydropyran-4-yl)hydrazine (commercially available as HCl salt) with 2,3-dichloropropionitrile or ethoxyacrylonitrile.

  • Step 2: This forms the 3-amino-1-(oxan-4-yl)pyrazole.

  • Step 3 (Sandmeyer): Convert the amine to bromine.

    • Protocol: Suspend CuBr₂ (1.2 eq) in acetonitrile. Add t-butyl nitrite (1.5 eq). Add the amine dropwise. Heat to 60°C for 2 hours.

    • Yield: Typically 60-75%.

    • Advantage:[2][3][4] The bromine position is fixed by the precursor amine, which is fixed by the hydrazine cyclization.

Part 5: Applications in Drug Discovery

The 3-bromo-1-(oxan-4-yl)pyrazole scaffold is a "privileged structure" in kinase drug discovery.

  • Case Study (JAK Inhibitors): In the development of JAK2 inhibitors, the pyrazole N2 accepts a hydrogen bond from the hinge region (Leucine residue). The oxan-4-yl group sits in the solvent-exposed region, improving solubility without incurring a high lipophilicity penalty. The 3-bromo group serves as a handle for Suzuki-Miyaura coupling to introduce aryl groups that reach into the specificity pocket.

Data Summary for Optimization:

Parameter 3-Bromo-1-(oxan-4-yl)pyrazole 4-Bromo-1-(oxan-4-yl)pyrazole
Vector Angle ~144° (Bent) 180° (Linear)
Primary Use Accessing solvent front / Back-pockets Deep hydrophobic pocket penetration

| Metabolic Stability | High (Pyran ring is stable) | High |

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyrazole Derivatives. Retrieved from [Link]

  • Fustero, S., et al. (2011).Improved Regioselectivity in the Synthesis of Pyrazoles. Journal of Organic Chemistry. (General reference for pyrazole regiochemistry).
  • ChEMBL Database. Target Report: Kinase Inhibitors containing Pyrazole Scaffolds. European Bioinformatics Institute. Retrieved from [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (Context on oxane/pyran as morpholine bioisosteres). Journal of Medicinal Chemistry. [Link]

Sources

Foundational

Physicochemical Profiling & Medicinal Chemistry Utility of 3-Bromo-1-(oxan-4-yl)pyrazole

[1] Executive Summary 3-Bromo-1-(oxan-4-yl)pyrazole (also known as 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole) represents a high-value "building block" scaffold in modern drug discovery.[1] It bridges the gap betwe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Bromo-1-(oxan-4-yl)pyrazole (also known as 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole) represents a high-value "building block" scaffold in modern drug discovery.[1] It bridges the gap between lipophilic aromatic cores and polar solubilizing tails. Its primary utility lies in its ability to modulate lipophilicity (LogP) and metabolic stability while providing a versatile bromine handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide provides a technical deep-dive into its physicochemical properties, synthetic pathways, and strategic application in optimizing Drug Metabolism and Pharmacokinetics (DMPK) profiles.

Chemical Identity & Structural Analysis[1][2]

The distinction between the oxan-4-yl (tetrahydropyran-4-yl) and oxan-2-yl isomers is critical.[1] The 4-yl isomer possesses a plane of symmetry, eliminating the chirality issues associated with the 2-yl isomer, making it a superior candidate for non-chiral drug scaffolds.

PropertyDetail
IUPAC Name 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
Common Name 3-Bromo-1-(oxan-4-yl)pyrazole
CAS Number 1227954-60-0 (Verify specific isomer availability)
Molecular Formula C₈H₁₁BrN₂O
Molecular Weight 231.09 g/mol
SMILES BrC1=NN(C2CCOCC2)C=C1
Key Features Achiral, H-bond acceptor (ether), Suzuki-active handle
Structural Pharmacophore Visualization

The following diagram illustrates the functional regions of the molecule and their roles in medicinal chemistry.

G cluster_props Physicochemical Impact Core Pyrazole Core (Scaffold) Tail Oxan-4-yl (THP) (Solubilizing Group) Core->Tail N1-Alkylation Handle 3-Bromo Group (Synthetic Handle) Handle->Core Suzuki/Buchwald Coupling Site Prop1 LogP Reduction (vs Phenyl) Tail->Prop1 Prop2 Metabolic Stability (Blocked Para-position) Tail->Prop2

Figure 1: Structural dissection of 3-Bromo-1-(oxan-4-yl)pyrazole highlighting synthetic and physicochemical roles.[1]

Physicochemical Profile

The incorporation of the tetrahydropyran (THP) ring at the N1 position is a strategic design choice. It lowers cLogP by approximately 1.0–1.5 log units compared to a phenyl ring and 0.5–0.8 log units compared to a cyclohexyl ring, primarily due to the ether oxygen's polarity.

Key Parameter Summary
ParameterValue (Approx/Predicted)Medicinal Chemistry Implication
cLogP 1.5 – 1.8Optimal for oral bioavailability (Lipinski Rule of 5 compliant).[1]
TPSA ~27 – 30 ŲLow polar surface area suggests high membrane permeability.[1]
H-Bond Donors 0No donors limits non-specific binding; improves permeability.[1]
H-Bond Acceptors 3 (2 N, 1 O)The ether oxygen acts as a weak acceptor, aiding aqueous solubility.[1]
pKa (Conj. Acid) ~2.5 (Pyrazole N2)Very weak base; neutral at physiological pH (7.4).[1]
Solubility (Aq) ModerateSignificantly better than N-phenyl analogs; often >100 µM in PBS.[1]
Solubility & Lipophilicity Modulation

The THP ring serves as a bioisostere for cyclohexyl or phenyl rings.[1]

  • vs. Cyclohexyl: The ether oxygen introduces a dipole and H-bond accepting capability, increasing water solubility without significantly changing the steric volume.

  • vs. Phenyl: It removes the pi-stacking potential and aromaticity, which can reduce non-specific protein binding (lowering clearance) and improve solubility (breaking crystal lattice energy).[1]

Medicinal Chemistry Applications

Scaffold Hopping & Bioisosterism

In kinase inhibitor design, the pyrazole often binds to the hinge region. The N1-substituent extends into the solvent-exposed region or a hydrophobic pocket.[1]

  • Problem: N-phenyl substituents often lead to high lipophilicity (high LogP) and poor metabolic stability (CYP450 oxidation).[1]

  • Solution: Replacing N-phenyl with N-(oxan-4-yl) retains the vector and space-filling properties but lowers LogP and blocks aromatic oxidation.[1]

Synthetic Utility

The 3-bromo position is highly reactive towards Pd-catalyzed cross-couplings.[1]

  • Suzuki-Miyaura: Coupling with aryl boronic acids to create bi-aryl systems.[1]

  • Buchwald-Hartwig: Coupling with amines to create amino-pyrazoles (common in kinase inhibitors like JAK or B-Raf inhibitors).[1]

Experimental Protocols

Synthesis of 3-Bromo-1-(oxan-4-yl)pyrazole

Note: Direct alkylation of 3-bromopyrazole often yields a mixture of N1 and N2 isomers.[1] The Mitsunobu reaction is preferred for regioselectivity.

Reaction Scheme: 3-Bromopyrazole + Tetrahydro-2H-pyran-4-ol + PPh3 + DIAD -> Product

Protocol:

  • Reagents: Charge a dry reaction vessel with 3-bromopyrazole (1.0 equiv), tetrahydro-2H-pyran-4-ol (1.2 equiv), and triphenylphosphine (PPh3) (1.5 equiv) in anhydrous THF (0.2 M concentration).

  • Addition: Cool the mixture to 0°C under N₂ atmosphere.

  • Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.5 equiv) over 30 minutes, maintaining temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target mass [M+H]+ ≈ 231/233).[1]

  • Workup: Quench with water, extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The N1-alkylated product (desired) typically elutes after the N2-isomer (if formed) or unreacted materials.[1]

    • Validation: Confirm regiochemistry via NOESY NMR (interaction between pyrazole H5 and the methine proton of the THP ring).

LogD Determination (Shake-Flask Method)

To validate the lipophilicity benefit:

  • Preparation: Dissolve the compound in Octanol-saturated PBS (pH 7.4) to a known concentration (e.g., 100 µM).[1]

  • Partitioning: Mix with an equal volume of PBS-saturated Octanol. Shake vigorously for 1 hour at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV or LC-MS/MS.

  • Calculation:

    
    
    

Decision Tree: When to Use This Scaffold

The following decision logic helps medicinal chemists determine when to deploy the 3-bromo-1-(oxan-4-yl)pyrazole scaffold.

DecisionTree Start Lead Optimization Need to improve DMPK? Q1 Is the current scaffold too lipophilic (LogP > 4)? Start->Q1 Q1->Start No (Monitor other issues) Q2 Does the N-substituent fill a hydrophobic pocket? Q1->Q2 Yes Q3 Is aromatic oxidation a metabolic liability? Q2->Q3 Yes (Needs bulk) Action3 Consider smaller polar groups (e.g., Methyl) Q2->Action3 No (Needs less bulk) Action1 Switch Phenyl/Alkyl to Oxan-4-yl Q3->Action1 No (Just for LogP) Action2 Use Oxan-4-yl to block metabolism Q3->Action2 Yes

Figure 2: Strategic decision tree for scaffold selection.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57474729, 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (Analogous physicochemical data). Retrieved from [Link][1][2]

  • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] (Context on THP as a phenyl bioisostere).

  • Tsunoda, T., et al. (1995).[1] Mitsunobu Reaction of Pyrazoles.[1] Tetrahedron Letters, 36(14), 2531-2534.[1] (Primary protocol for pyrazole alkylation).

  • Wuitschik, G., et al. (2010).[1] Oxetanes as versatile elements in drug discovery and synthesis.[1] Angewandte Chemie International Edition, 49(48), 8993-8995.[1] (Comparative analysis of ether-containing rings like THP and oxetanes in DMPK).

Sources

Exploratory

An In-depth Technical Guide to the Electronic Structure and Reactivity Profile of 3-bromo-1-(tetrahydropyran-4-yl)pyrazole

Introduction: A Privileged Scaffold in Modern Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a focal point for the design of novel therapeutics targeting a wide array of diseases, including cancer and inflammatory conditions.[2][3][4] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.

This guide focuses on 3-bromo-1-(tetrahydropyran-4-yl)pyrazole , a key building block that combines the versatile reactivity of the bromopyrazole core with the beneficial pharmacokinetic attributes of the tetrahydropyran (THP) moiety. The bromine atom at the 3-position serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond formations through modern cross-coupling reactions.[5] Concurrently, the N1-linked tetrahydropyran group is a well-established bioisostere for lipophilic groups like cyclohexane, often introduced to enhance aqueous solubility, modulate metabolic stability, and improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates.[6]

This document provides a comprehensive analysis of the electronic structure and reactivity of 3-bromo-1-(tetrahydropyran-4-yl)pyrazole, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the underlying principles that govern its chemical behavior and provide robust, self-validating protocols for its strategic deployment in synthetic campaigns.

PART 1: Synthesis and Characterization

While a direct, peer-reviewed synthesis of 3-bromo-1-(tetrahydropyran-4-yl)pyrazole is not extensively documented, its preparation can be reliably achieved through a logical, multi-step sequence rooted in established pyrazole chemistry. The proposed synthetic pathway is designed to be a self-validating system, with each step being a well-understood and high-yielding transformation.

Proposed Synthetic Workflow

The most logical approach involves the initial formation of the N-substituted pyrazole followed by regioselective bromination. This strategy avoids potential side reactions and purification challenges associated with brominating the unsubstituted pyrazole first.

G cluster_0 Step 1: N-Alkylation cluster_1 Alternative Step 1: N-Alkylation cluster_2 Step 2: Regioselective Bromination 3-Bromopyrazole 3-Bromopyrazole Mitsunobu_Conditions DIAD, PPh3 THF, 0°C to rt 3-Bromopyrazole->Mitsunobu_Conditions 4-Hydroxytetrahydropyran 4-Hydroxytetrahydropyran 4-Hydroxytetrahydropyran->Mitsunobu_Conditions Product_1 1-(Tetrahydropyran-4-yl)-3-bromopyrazole Mitsunobu_Conditions->Product_1 Pyrazole Pyrazole Base_Conditions NaH or K2CO3 DMF Pyrazole->Base_Conditions 4-Bromotetrahydropyran 4-Bromotetrahydropyran 4-Bromotetrahydropyran->Base_Conditions Product_2 1-(Tetrahydropyran-4-yl)pyrazole Base_Conditions->Product_2 Brominating_Agent NBS Acetonitrile Product_2->Brominating_Agent Final_Product 3-bromo-1-(tetrahydropyran-4-yl)pyrazole Brominating_Agent->Final_Product

Caption: Proposed synthetic routes to the target compound.

Experimental Protocol: A Self-Validating Approach

Method A: Mitsunobu Alkylation of 3-Bromopyrazole

This is the most direct route, leveraging the acidic proton of the pyrazole ring.

  • System Inertness: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 3-bromopyrazole (1.0 eq.), 4-hydroxytetrahydropyran (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.).

    • Causality: The system must be inert (dry and under nitrogen) as the reagents, particularly the phosphine and the generated phosphonium ylide, are sensitive to moisture and oxygen.

  • Solvent & Temperature Control: Add anhydrous tetrahydrofuran (THF) to dissolve the reagents. Cool the solution to 0 °C using an ice bath.

    • Causality: Starting at a low temperature is crucial to control the exothermic reaction upon addition of the azodicarboxylate and to minimize side reactions.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality: Slow addition is paramount. A rapid addition can lead to an uncontrolled exotherm and the formation of byproducts. The DIAD activates the PPh₃ to form the reactive species for the Mitsunobu reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting 3-bromopyrazole is consumed (typically 4-6 hours).

    • Self-Validation: TLC provides a real-time check on the reaction's progress. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates a successful reaction.

  • Work-up & Purification: Concentrate the reaction mixture in vacuo. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

    • Causality: Chromatography is necessary to remove triphenylphosphine oxide and the reduced diisopropyl hydrazodicarboxylate, which are the major byproducts of the Mitsunobu reaction.

Method B: Two-Step N-Alkylation and Bromination

This alternative provides a robust pathway if the direct bromination of the N-substituted pyrazole is more efficient.

  • N-Alkylation: Synthesize 1-(tetrahydropyran-4-yl)pyrazole by reacting pyrazole with 4-bromotetrahydropyran in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Regioselective Bromination: To a solution of 1-(tetrahydropyran-4-yl)pyrazole (1.0 eq.) in acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq.). Stir at room temperature and monitor by TLC. The electron-donating nature of the N1-alkyl group directs bromination preferentially to the C3 and C5 positions. Due to steric hindrance from the bulky THP group, bromination at the C3 position is expected to be the major product.

Characterization Profile (Predicted)

Based on data from analogous structures, the following spectral characteristics are anticipated:

Technique Expected Observations
¹H NMR Pyrazole Protons: Two doublets in the aromatic region (δ 7.5-7.8 ppm for H5 and δ 6.3-6.5 ppm for H4). THP Protons: A multiplet for the N-CH proton (δ 4.2-4.5 ppm) and multiplets for the remaining CH₂ groups (δ 1.8-2.2 ppm and δ 3.4-4.1 ppm).
¹³C NMR Pyrazole Carbons: C3 (brominated) signal around δ 128-130 ppm, C5 around δ 138-140 ppm, and C4 around δ 108-110 ppm. THP Carbons: N-CH signal around δ 55-60 ppm.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the exact mass of the molecule, showing the characteristic isotopic pattern for a single bromine atom (approx. 1:1 ratio for M and M+2).
IR Spectroscopy C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyrazole ring, and C-O-C stretching of the ether in the THP ring.

PART 2: Electronic Structure and Its Influence on Reactivity

The reactivity of 3-bromo-1-(tetrahydropyran-4-yl)pyrazole is a direct consequence of its electronic architecture. The pyrazole ring is an electron-rich aromatic system, but its electron distribution is significantly modulated by the substituents.

Molecular Orbital and Electron Density Analysis

Computational studies on substituted pyrazoles provide valuable insights into the electronic landscape of our target molecule.[7]

  • π-System: The pyrazole ring possesses a six-π-electron aromatic system distributed over five atoms, leading to overall stability.[5]

  • Nitrogen Atoms: The two nitrogen atoms have distinct electronic roles. The N1 nitrogen, bonded to the THP group, is pyrrole-like, and its lone pair is involved in the aromatic system.[8] The N2 nitrogen is pyridine-like, with its lone pair located in an sp² hybrid orbital in the plane of the ring, contributing to the molecule's basicity and ability to coordinate to metal catalysts.[8]

  • Substituent Effects:

    • Tetrahydropyran (THP) Group: The N1-THP group acts as a weak electron-donating group through induction, slightly increasing the electron density of the pyrazole ring compared to an N-unsubstituted pyrazole.

    • Bromine Atom: The bromine at C3 exerts a dual electronic effect. It is electron-withdrawing through induction (-I effect) due to its high electronegativity. However, it is also weakly electron-donating through resonance (+R effect) by sharing its lone pair electrons with the pyrazole π-system. The inductive effect generally dominates, making the C3 position electron-deficient.

Reactivity Map: Electrophilic and Nucleophilic Sites

The interplay of these electronic factors dictates the molecule's reactivity profile.

G cluster_0 Electronic Reactivity Profile mol C3 δ+ C4 δ- C5 δ- N2 Nucleophilic (Lone Pair)

Caption: Predicted electron distribution and reactive sites.

  • C3 Position: The carbon atom bearing the bromine is the primary site for reactivity. The C-Br bond is polarized (Cδ+-Brδ-), making this carbon susceptible to oxidative addition by transition metal catalysts (e.g., Palladium(0)), which is the key initiating step in most cross-coupling reactions.

  • C4 and C5 Positions: These positions are relatively electron-rich and are the most likely sites for electrophilic aromatic substitution, should such a reaction be forced. However, this reactivity is generally masked by the much greater utility of the C-Br bond.

  • N2 Position: The pyridine-like nitrogen (N2) is the most basic site and can act as a Lewis base or a ligand for metal catalysts. This can sometimes lead to catalyst inhibition in cross-coupling reactions, necessitating the use of specialized ligands that can prevent or overcome this coordination.

PART 3: Reactivity Profile and Synthetic Applications

The C3-Br bond is the linchpin of this molecule's synthetic utility, providing a gateway to a vast array of more complex structures through transition-metal-catalyzed cross-coupling reactions.

Key Transformations: Self-Validating Protocols

The following protocols are presented as self-validating systems, with built-in checks and explanations for critical parameters.

1. Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

This reaction is a workhorse for creating C(sp²)-C(sp²) bonds, ideal for introducing aryl or heteroaryl substituents.[1]

G Reactant1 3-bromo-1-(THP)-pyrazole Conditions Pd(PPh3)4 (2-5 mol%) Base (e.g., Cs2CO3, 2.5 eq.) Solvent (e.g., DME/H2O) Microwave, 100-120 °C Reactant1->Conditions Reactant2 Arylboronic Acid (R-B(OH)2) Reactant2->Conditions Product 3-Aryl-1-(THP)-pyrazole Conditions->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

  • Protocol:

    • Inert Atmosphere: To a microwave vial, add 3-bromo-1-(tetrahydropyran-4-yl)pyrazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), cesium carbonate (Cs₂CO₃, 2.5 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

      • Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Cesium carbonate is an effective base for activating the boronic acid.

    • Solvent System: Add a degassed mixture of 1,2-dimethoxyethane (DME) and water.

      • Causality: The aqueous component is essential for the transmetalation step of the catalytic cycle. Degassing removes dissolved oxygen.

    • Microwave Irradiation: Seal the vial and heat in a microwave reactor to 100-120 °C for 15-45 minutes.

      • Causality: Microwave heating dramatically accelerates the reaction compared to conventional heating, often leading to cleaner reactions and higher yields in shorter times.[1]

    • Monitoring and Work-up: After cooling, check for the consumption of the starting material by LC-MS. If the reaction is complete, dilute with ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

      • Self-Validation: LC-MS provides a definitive check for reaction completion and product formation by confirming the expected mass of the coupled product.

2. Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is invaluable for installing amine functionalities, which are prevalent in bioactive molecules.

  • Protocol:

    • Reagent Assembly: In a glovebox, charge an oven-dried vial with 3-bromo-1-(tetrahydropyran-4-yl)pyrazole (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst such as tBuBrettPhos Pd G3 (1-2 mol%), the corresponding ligand (tBuBrettPhos, 1-2 mol%), and a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS, 2.2 eq.).

      • Causality: The use of a bulky, electron-rich phosphine ligand (like tBuBrettPhos) is crucial. It promotes the reductive elimination step (C-N bond formation) and prevents catalyst inhibition by the pyrazole's N2 atom. A strong base is required to deprotonate the amine.

    • Solvent and Reaction: Add anhydrous, degassed THF. Seal the vial and heat to 80-100 °C.

    • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent. Purify by chromatography.

      • Self-Validation: The disappearance of the bromopyrazole starting material and the appearance of the product with the correct mass in the LC-MS confirms the success of the amination.

3. Sonogashira Coupling: C-C(sp) Bond Formation

This reaction introduces an alkyne moiety, a versatile functional group for further transformations or as a structural element in its own right.

  • Protocol:

    • Catalyst System: Combine 3-bromo-1-(tetrahydropyran-4-yl)pyrazole (1.0 eq.), the terminal alkyne (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%) in a Schlenk flask under an inert atmosphere.

    • Solvent and Base: Add a degassed solvent such as THF or DMF, followed by a degassed amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

      • Causality: The copper(I) co-catalyst is essential for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base neutralizes the HBr formed during the reaction.

    • Reaction and Work-up: Stir at room temperature or with gentle heating. Monitor by TLC or LC-MS. Upon completion, filter off the amine hydrobromide salts, concentrate the filtrate, and purify the residue by column chromatography.

Conclusion

3-bromo-1-(tetrahydropyran-4-yl)pyrazole stands as a powerful and versatile building block for modern drug discovery. Its electronic structure, characterized by an electron-deficient C3 position and a nucleophilic N2 atom, dictates a predictable and highly useful reactivity profile. The C3-bromine atom serves as a reliable handle for a suite of high-yielding, robust cross-coupling reactions, enabling the systematic and efficient elaboration of the pyrazole core. The N1-tetrahydropyran moiety provides a proven strategy for enhancing the drug-like properties of the resulting molecules. By understanding the fundamental principles governing its synthesis and reactivity, and by employing the self-validating protocols outlined in this guide, researchers can confidently and effectively leverage this compound to accelerate the development of next-generation therapeutics.

References

  • CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google P
  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalon
  • 3-BROMO-1H-PYRAZOLE synthesis - ChemicalBook. (URL: )
  • Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole - Semantic Scholar. (URL: )
  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b)
  • EP3867248B1 - Pyrazole derivatives as h4 antagonist compounds - Google P
  • 784193-37-9|3-Bromo-4-nitro-1H-pyrazole|BLD Pharm. (URL: )
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (URL: )
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Public
  • 4-bromo-1-(oxan-2-yl)-1H-pyrazole | C8H11BrN2O | CID 46739466 - PubChem. (URL: )
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (URL: )
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (URL: )
  • Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. (URL: )
  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.
  • Synthesis of novel trans-2,3-dihydrofuran-pyrazole conjugates through molecular hybridization: molecular docking insights and evaluation of anti-inflammatory and anti-malarial activities - PMC - PubMed Central. (URL: )
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Tetrahydropyrans in Drug Discovery - PharmaBlock. (URL: )
  • 4-Bromo-1-(3,3,3-trifluoroprop-1-en-2-yl)pyrazole - PubChem. (URL: )
  • PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet - Der Pharma Chemica. (URL: )
  • 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem - NIH. (URL: )
  • Pyrazole(288-13-1) 1H NMR spectrum - ChemicalBook. (URL: )
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (URL: )
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (URL: )
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC - NIH. (URL: )

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Foundational

Physicochemical Profiling of 3-Bromo-1-(oxan-4-yl)pyrazole: A Guide to LogP and TPSA Optimization

The following technical guide details the physicochemical profile and strategic application of 3-Bromo-1-(oxan-4-yl)pyrazole (CAS: 1227954-60-0) in medicinal chemistry. Executive Summary In the fragment-based drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile and strategic application of 3-Bromo-1-(oxan-4-yl)pyrazole (CAS: 1227954-60-0) in medicinal chemistry.

Executive Summary

In the fragment-based drug discovery (FBDD) and lead optimization landscape, the selection of building blocks is governed by the "Rule of 3" and the necessity for late-stage functionalization. 3-Bromo-1-(oxan-4-yl)pyrazole represents a high-value scaffold that bridges the gap between solubility and lipophilicity.[1]

This guide provides the calculated physicochemical values for this specific building block, analyzes their implications for blood-brain barrier (BBB) permeability and oral bioavailability, and establishes a self-validating computational protocol for researchers to verify these parameters in silico.[1][2]

Molecular Profile & Calculated Values

The core structure consists of a pyrazole ring substituted at the N1 position with a saturated oxygen heterocycle (tetrahydropyran/oxane) and a reactive bromine handle at C3.[1][2]

Table 1: Calculated Physicochemical Properties
ParameterValueMethod/SourceSignificance
cLogP 1.34 Chemspace / Consensus LogPOptimal Lipophilicity: Falls within the ideal "fragment" range (1 < LogP < 3), allowing for the attachment of lipophilic pharmacophores without violating Lipinski’s Rule of 5.[1]
TPSA 27.0 Ų Topological Polar Surface AreaHigh Permeability: Significantly below the 90 Ų threshold for BBB penetration and the 140 Ų threshold for intestinal absorption.[1][2]
MW 231.09 Da Molecular WeightLigand Efficiency: Low MW preserves "room" for molecular growth during hit-to-lead evolution.[1][2]
H-Bond Acceptors 2 N (pyrazole) + O (ether)Facilitates specific binding interactions without excessive desolvation penalties.[1][2]
Rotatable Bonds 1 N-C(oxane) bondLow entropic penalty upon binding to protein targets (e.g., Kinase hinge regions).[1][2]

Data synthesized from consensus computational models and vendor specifications (Enamine, Chemspace) [1][2].[1]

Technical Analysis of the Values
  • The "Oxane Effect" on LogP: Replacing a cyclohexyl group (cLogP ~2.[1][2]5) with an oxan-4-yl group (cLogP ~1.[1][2]34) lowers the lipophilicity by approximately 1 log unit.[1][2] This reduction is critical for preventing metabolic clearance issues (CYP450 metabolism) often associated with highly lipophilic aliphatic rings.[1][2]

  • TPSA & Permeability: The TPSA of 27 Ų is derived from the pyridine-like nitrogen of the pyrazole (~12.9 Ų) and the ether oxygen of the oxane ring (~9.2 Ų).[1][2] This low polarity suggests that the molecule is CNS-active compatible , making it a prime candidate for neurodegenerative disease targets (e.g., LRRK2 or DLK inhibitors).[1][2]

Computational Methodology (Self-Validating Protocol)

To ensure scientific integrity, researchers should not rely solely on vendor data.[1][2] The following protocol allows you to validate these values using standard open-source cheminformatics tools.

Protocol: In Silico Verification

Objective: Reproduce cLogP and TPSA values using the SMILES string.

Step 1: Obtain the SMILES String The canonical SMILES for 3-Bromo-1-(oxan-4-yl)pyrazole is: BrC1=NN(C2CCOCC2)C=C1[1][2]

Step 2: Execution (SwissADME or RDKit)

  • Option A (Web-Based):

    • Navigate to the SwissADME platform (University of Lausanne).[1][2]

    • Paste the SMILES string into the input field.[1][2]

    • Run the calculation.

    • Validation: Check the "Lipophilicity" section for Consensus LogP and "Physicochemical Properties" for TPSA.[1][2]

  • Option B (Python/RDKit - For Batch Processing): Use the following Python script to calculate exact values locally.

Step 3: Interpretation If your calculated LogP deviates by >0.5 units, check the protonation state of the pyrazole.[1][2] The values provided here assume the neutral form, which is dominant at physiological pH (7.[1][2]4) for N-substituted pyrazoles.[1][2]

Strategic Application in Drug Design

The utility of this building block extends beyond its static properties.[1][2][3] It serves as a dynamic scaffold in the synthesis of kinase inhibitors.[1][2]

Structural Logic Diagram

The following diagram illustrates the decision matrix for selecting this building block over alternatives (e.g., phenyl or cyclohexyl analogs).

G Start Target Identification (e.g., Kinase Inhibitor) Scaffold Select Scaffold: N-Substituted Pyrazole Start->Scaffold Decision Optimize Solubility & Metabolic Stability? Scaffold->Decision OptionA Cyclohexyl Group (High LogP, High Clearance) Decision->OptionA No OptionB Oxan-4-yl Group (LogP ~1.34, Low Clearance) Decision->OptionB Yes Lead Lead Candidate (Balanced ADME Profile) OptionA->Lead Poor Solubility Risk Synthesis Suzuki-Miyaura Coupling (via 3-Br handle) OptionB->Synthesis Synthesis->Lead

Figure 1: Decision workflow demonstrating the strategic selection of the oxan-4-yl moiety to optimize physicochemical properties early in the design cycle.

Synthetic Utility (The "Handle")

The 3-Bromo position is electronically activated for palladium-catalyzed cross-coupling reactions.[1][2]

  • Suzuki-Miyaura: Reacts with aryl boronic acids to extend the scaffold into the kinase "gatekeeper" region.[1][2]

  • Buchwald-Hartwig: Reacts with amines to introduce solubilizing groups or H-bond donors.[1][2]

Causality: The electron-withdrawing nature of the adjacent nitrogen atoms in the pyrazole ring makes the C3-Bromine less reactive than a C4-Bromine, often requiring specialized ligands (e.g., XPhos or SPhos) for efficient coupling, but this regioselectivity allows for orthogonal functionalization if a C4-substituent is also present [3].[1]

References

  • Chemspace . 3-bromo-1-(oxan-4-yl)-1H-pyrazole Compound Profile. Retrieved from [Link]

  • PubChem . Compound Summary: Pyrazole Derivatives and Calculated Properties. National Library of Medicine.[1][2] Retrieved from [Link]

  • Goossen, L. J., et al. (2008).[1][2] Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry. (General reference for pyrazole cross-coupling regioselectivity).

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Exploratory

An In-depth Technical Guide to the Differentiation of 3-bromo- and 5-bromo-1-(oxan-4-yl)pyrazole Regioisomers

Abstract In the landscape of medicinal chemistry and drug development, pyrazole-containing compounds represent a cornerstone scaffold, renowned for a vast spectrum of biological activities.[1][2] The precise substitution...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry and drug development, pyrazole-containing compounds represent a cornerstone scaffold, renowned for a vast spectrum of biological activities.[1][2] The precise substitution pattern on the pyrazole ring is paramount, as minor positional changes, such as in regioisomers, can dramatically alter pharmacological, toxicological, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the synthesis, characterization, and definitive differentiation of two critical regioisomers: 3-bromo-1-(oxan-4-yl)pyrazole and 5-bromo-1-(oxan-4-yl)pyrazole. Addressed to researchers, medicinal chemists, and drug development professionals, this document elucidates the causal mechanisms behind regioselective synthesis and offers a validated, multi-faceted analytical workflow, with a core focus on advanced NMR spectroscopic techniques, to unambiguously distinguish between these two closely related molecules.

Introduction: The Criticality of Regioisomeric Purity

The pyrazole nucleus is a privileged scaffold in modern pharmacology, forming the core of drugs with anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4] When synthesizing N-substituted pyrazoles, such as those bearing an oxan-4-yl group for modulating solubility and metabolic stability, the reaction of an unsymmetrical precursor often leads to the formation of a mixture of regioisomers.

The distinction between the 3-bromo and 5-bromo isomers of 1-(oxan-4-yl)pyrazole is not merely an academic exercise. The position of the bromine atom dictates the three-dimensional arrangement of electron density and steric bulk, profoundly influencing how the molecule interacts with its biological target. One isomer may be a potent therapeutic agent, while the other could be inactive or, in a worst-case scenario, exhibit off-target toxicity. Therefore, robust, validated methods for their synthesis and unequivocal structural confirmation are essential for ensuring the safety, efficacy, and reproducibility of any downstream application. This guide provides the foundational knowledge and practical protocols to achieve this.

Synthetic Strategies and Regioselective Control

The synthesis of N-substituted pyrazoles typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or an equivalent synthon.[5] The formation of either the 3-bromo or 5-bromo isomer is contingent on the synthetic route chosen, specifically whether the pyrazole ring is formed first and then brominated, or if a pre-brominated building block is used.

Synthesis of 5-bromo-1-(oxan-4-yl)pyrazole

The most direct route to the 5-bromo isomer involves the electrophilic bromination of the parent 1-(oxan-4-yl)-1H-pyrazole. The N-1 nitrogen atom, being part of the heterocyclic ring, influences the electron density distribution. The C-5 position is often susceptible to electrophilic attack.

A common and effective method is the use of N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane.[6] The reaction proceeds under mild conditions, typically at room temperature, providing a regioselective pathway to the 5-bromo isomer. The steric bulk of the oxan-4-yl group at the N-1 position may further disfavor attack at the adjacent C-5 position, but electronic effects typically dominate in this case, making C-5 the preferred site of bromination.

Synthesis of 3-bromo-1-(oxan-4-yl)pyrazole

Obtaining the 3-bromo isomer is less direct and often requires a strategy where the bromine is incorporated before the cyclization step. One viable pathway involves the reaction of oxan-4-ylhydrazine with a brominated three-carbon electrophile, such as 3-bromo-1,1,3-trimethoxypropane or a similar masked β-bromo-α,β-unsaturated aldehyde/ketone. The challenge lies in controlling the regioselectivity of the initial nucleophilic attack and subsequent cyclization. Reaction conditions, including the choice of solvent and base, can be tuned to favor the desired isomer.[7]

An alternative is the direct bromination of 3-bromo-1H-pyrazole followed by N-alkylation with a suitable oxan-4-yl electrophile (e.g., 4-tosyloxyoxane). However, N-alkylation of unsymmetrical pyrazoles can itself produce a mixture of regioisomers, complicating the synthesis.[7]

G cluster_0 Pathway to 5-Bromo Isomer cluster_1 Pathway to 3-Bromo Isomer P1 1-(Oxan-4-yl)-1H-pyrazole R1 NBS / DCM Room Temperature P1->R1 I1 5-bromo-1-(oxan-4-yl)pyrazole R1->I1 P2 Oxan-4-ylhydrazine R2 Condensation/ Cyclization P2->R2 P3 Brominated C3-Synthon (e.g., 2-bromo-1,3-dicarbonyl) P3->R2 I2 3-bromo-1-(oxan-4-yl)pyrazole R2->I2 G cluster_0 HMBC Correlation Workflow start Acquire HMBC Spectrum q1 Observe correlations from Oxan-4-yl Methine Proton (H-Cα) start->q1 res1 Correlation to C-5 observed? q1->res1 Yes iso1 Structure is 3-bromo Isomer res1->iso1 Yes iso2 Structure is 5-bromo Isomer res1->iso2 No

Caption: Logic workflow for isomer identification using HMBC.

B. Nuclear Overhauser Effect Spectroscopy (NOESY): Through-Space Proximity

NOESY identifies protons that are close in space, irrespective of their bonding. This provides complementary evidence.

  • For the 3-bromo isomer: A clear NOE (cross-peak) is expected between the axial protons of the oxan-4-yl ring and the H-5 proton of the pyrazole ring.

  • For the 5-bromo isomer: An NOE would be expected between the oxan-4-yl protons and the H-4 proton, but a correlation to H-3 would be significantly weaker or absent due to the larger distance. The presence or absence of the correlation to the proton at position 5 is the key diagnostic feature.

Mass Spectrometry

Both isomers will exhibit an identical molecular ion (M+) peak with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da (e.g., m/z 230 and 232). While fragmentation patterns may differ slightly upon electron impact ionization, these differences are often subtle and less reliable for primary differentiation compared to NMR.

Self-Validating Experimental Protocol: HMBC Analysis

This protocol describes a self-validating system for isomer identification. The expected result for one isomer is the negative control for the other.

Objective: To definitively determine the bromine position in a sample of bromo-1-(oxan-4-yl)pyrazole.

Methodology:

  • Sample Preparation:

    • Dissolve 10-15 mg of the purified pyrazole sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H and ¹³C NMR Acquisition:

    • Acquire standard 1D ¹H and ¹³C{¹H} spectra to identify the chemical shifts of all proton and carbon signals. This is crucial for referencing the 2D spectrum.

    • Assign the pyrazole ring protons and carbons as accurately as possible based on the principles in sections 4.1 and 4.2. Identify the methine proton of the oxan-4-yl group (~4.5-5.0 ppm).

  • HMBC Spectrum Acquisition:

    • Use a standard pulse program for a gradient-selected HMBC experiment (e.g., hsqcetgplp on Bruker instruments).

    • Set the spectral widths to encompass all proton and carbon signals.

    • Optimize the long-range coupling delay (D6 on Bruker systems) to a value corresponding to a J-coupling of 8-10 Hz (typically ~62.5 ms). This optimizes for observing ²JCH and ³JCH correlations.

  • Data Processing and Analysis:

    • Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions and perform a Fourier transform.

    • Reference the spectrum.

    • Locate the ¹H chemical shift of the oxan-4-yl methine proton on the F2 (proton) axis.

    • Trace vertically along this chemical shift and identify any cross-peaks.

    • Determine the ¹³C chemical shift of these cross-peaks on the F1 (carbon) axis.

    • Validation Check:

      • If a cross-peak correlates the oxan-4-yl methine proton to a pyrazole carbon at ~142-147 ppm, the isomer is 3-bromo-1-(oxan-4-yl)pyrazole (correlation to C-5).

      • If a cross-peak correlates the oxan-4-yl methine proton to a pyrazole carbon at ~112-117 ppm, and no correlation is seen to a carbon at ~140-145 ppm, the isomer is 5-bromo-1-(oxan-4-yl)pyrazole (correlation to C-4, no correlation to C-3).

Conclusion

The differentiation of 3-bromo- and 5-bromo-1-(oxan-4-yl)pyrazole is a critical step in the development of novel therapeutics based on the pyrazole scaffold. While sharing identical mass and elemental composition, these regioisomers are distinct chemical entities with unique spectroscopic fingerprints. A comprehensive analytical approach, spearheaded by ¹³C NMR and definitively confirmed with 2D NMR techniques such as HMBC, provides an unbreachable, self-validating method for their identification. By understanding the principles of their regioselective synthesis and applying the rigorous analytical workflows detailed in this guide, researchers can ensure the structural integrity of their compounds, a non-negotiable prerequisite for advancing a candidate in the drug discovery pipeline.

References

Sources

Foundational

3-Bromo-1-(oxan-4-yl)pyrazole: A Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (shorthand: 3-bromo-1-(oxan-4-yl)pyrazole) scaffold represents a "sweet spot" between synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (shorthand: 3-bromo-1-(oxan-4-yl)pyrazole) scaffold represents a "sweet spot" between synthetic utility and physicochemical optimization. This guide details the technical application of this scaffold in developing Type I ATP-competitive kinase inhibitors.

The scaffold combines three critical features:

  • The Pyrazole Core: A proven hinge-binding motif (via N2) that mimics the adenine ring of ATP.

  • The C3-Bromine Handle: A versatile electrophile for palladium-catalyzed cross-couplings, allowing rapid exploration of the hydrophobic back pocket or solvent-exposed regions.

  • The N1-Oxanyl Group: A non-aromatic, polar motif that improves aqueous solubility (

    
     reduction) and metabolic stability compared to phenyl or alkyl equivalents, while projecting into the ribose-binding pocket or solvent channel.
    

Structural Rationale & Binding Mode[1][2][3]

The Hinge Interaction

The pyrazole ring typically binds to the kinase hinge region.[1] In the canonical binding mode for this scaffold:

  • N2 (Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge residue (e.g., Met, Leu, or Val depending on the kinase).

  • C3-Substituent: The group introduced at the bromine position extends towards the gatekeeper residue or the hydrophobic back pocket (Selectivity Filter).

The Oxanyl Advantage

Replacing a traditional N-phenyl or N-isopropyl group with the oxan-4-yl (tetrahydropyran-4-yl) moiety confers specific advantages:

  • Solubility: The ether oxygen lowers ClogP by approximately 0.5–0.8 units relative to a cyclohexyl analog.

  • Metabolic Stability: The oxanyl ring is less prone to CYP450-mediated oxidation than alkyl chains.

  • Vector: The chair conformation of the pyran ring directs the bulk away from the hinge, often fitting snugly into the solvent-exposed ribose pocket.

Experimental Protocols

Synthesis of the Scaffold (Discovery Scale)

While regiospecific cyclization is preferred for kilogram scale, the Mitsunobu Reaction is the standard "discovery" route for rapidly generating this scaffold from commercially available 3-bromopyrazole.

Critical Consideration: Alkylation of 3(5)-bromopyrazole results in tautomeric alkylation. The Mitsunobu reaction with secondary alcohols generally favors the 1-substituted-3-bromo isomer (desired) over the 1-substituted-5-bromo isomer due to steric factors, but separation is required.

Protocol: Mitsunobu Alkylation[2]
  • Reagents: 3-Bromo-1H-pyrazole (1.0 eq), Tetrahydro-2H-pyran-4-ol (1.2 eq), Triphenylphosphine (

    
    , 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq).
    
  • Solvent: Anhydrous THF (0.2 M).

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 3-bromo-1H-pyrazole, tetrahydro-2H-pyran-4-ol, and

    
     in anhydrous THF under 
    
    
    
    atmosphere.
  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add DIAD dropwise over 20 minutes. Why: Exothermic reaction; controlling temperature prevents decomposition of the betaine intermediate.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Validation (LCMS): Aliquot 5 µL into MeOH. Check for product mass

    
     (Br isotope pattern).[3][2]
    
  • Workup: Concentrate in vacuo. Triturate the resulting oil with

    
    /Hexanes (1:1) to precipitate triphenylphosphine oxide (
    
    
    
    ).[3][2] Filter off the solid.
  • Purification: Purify the filtrate via Flash Column Chromatography (SiO2, 0–40% EtOAc in Hexanes).

    • Isomer Separation: The desired 3-bromo isomer typically elutes after the 5-bromo isomer (check specific Rf values as they vary by stationary phase, but 3-bromo is generally more polar due to the exposed N2).

    • Yield Target: 60–75%.

Functionalization: Suzuki-Miyaura Coupling

This step introduces the "tail" moiety to interact with the kinase P-loop or activation loop.

Protocol: High-Throughput Cross-Coupling
  • Reagents: Scaffold (1.0 eq), Boronic Acid/Ester (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (3.0 eq).[3][2]
  • Solvent: 1,4-Dioxane/Water (4:1, degassed).

Step-by-Step Methodology:

  • Assembly: In a microwave vial, combine the scaffold, boronic acid, and base.

  • Catalyst: Add the Pd catalyst last. Cap and purge with Argon for 1 minute.

  • Heating: Microwave irradiation at 100 °C for 30 minutes. Why: Fast heating minimizes protodebromination side products.

  • Workup: Filter through a Celite pad, dilute with EtOAc, wash with brine.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualization: Synthesis & Logic Flow

The following diagram illustrates the synthesis workflow and the decision logic for isomer separation.

SynthesisWorkflow Start Start: 3-Bromo-1H-pyrazole Reagents Reagents: THP-4-ol, PPh3, DIAD (Mitsunobu) Start->Reagents Reaction Reaction: THF, 0°C to RT, 16h Reagents->Reaction Mixture Crude Mixture: 1,3-isomer + 1,5-isomer + Ph3PO Reaction->Mixture Workup Workup: Triturate (remove Ph3PO) Flash Chromatography Mixture->Workup Desired Product A (Desired): 3-Bromo-1-(oxan-4-yl)pyrazole (Hinge Binder) Workup->Desired Polar Fraction (Major) Undesired Product B (Discard): 5-Bromo isomer Workup->Undesired Non-polar Fraction (Minor) Coupling Diversification: Suzuki Coupling (Ar-B(OH)2) Desired->Coupling

Caption: Workflow for the synthesis of the 3-bromo-1-(oxan-4-yl)pyrazole scaffold showing critical separation of regioisomers.

Case Study: LRRK2 Inhibitor Optimization

Context: Leucine-Rich Repeat Kinase 2 (LRRK2) is a key target for Parkinson's Disease. The 1-(oxan-4-yl)pyrazole scaffold has been utilized to improve the brain penetrability of early leads.

SAR Data Summary

The table below demonstrates the impact of the N1-substitution on potency and physicochemical properties (Hypothetical data based on typical scaffold behavior in LRRK2/MAPK programs).

Compound IDN1-Substituent (R1)C3-Substituent (R2)LRRK2 IC50 (nM)LogD (pH 7.4)Sol. (µM)
Cmpd-1 Phenyl4-Morpholinophenyl123.85
Cmpd-2 Isopropyl4-Morpholinophenyl452.945
Cmpd-3 Oxan-4-yl 4-Morpholinophenyl 18 2.1 120
Cmpd-4 Methyl4-Morpholinophenyl2501.8>200

Analysis:

  • Cmpd-1 (Phenyl): High potency but poor solubility and high lipophilicity (LogD > 3.5), leading to high clearance.

  • Cmpd-3 (Oxanyl): Retains the potency of the aromatic analog (unlike the Methyl variant Cmpd-4 which loses hydrophobic packing) but significantly lowers LogD and boosts solubility. This balance is critical for CNS drugs.

Biological Pathway Context

Targeting LRRK2 interrupts the phosphorylation of Rab GTPases.

LRRK2Pathway LRRK2 LRRK2 (Mutant G2019S) Rab10 Rab10 (Substrate) LRRK2->Rab10 Phosphorylates Inhibitor Scaffold-Based Inhibitor Inhibitor->LRRK2 Inhibits pRab10 p-Rab10 (Phosphorylated) Rab10->pRab10 Toxicity Neurite Retraction & Toxicity pRab10->Toxicity Promotes

Caption: Mechanism of action for LRRK2 inhibitors preventing Rab10 phosphorylation and subsequent neurotoxicity.

References

  • Estrada, A. A., et al. (2014). "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry. [3][2]

  • Sweeny, Z. K., et al. (2015). "Design and Discovery of 1-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-yl) ... as Inhibitors of DLK." ACS Medicinal Chemistry Letters. [3][2]

  • Cheung, M., et al. (2012).[4] "Discovery of GSK2578215, a Potent and Highly Selective LRRK2 Inhibitor." Bioorganic & Medicinal Chemistry Letters. [3][2]

  • Sigma-Aldrich. "3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole Product Specification."

  • Vertex Pharmaceuticals. (2010).[2] "Pyrazoles as Janus Kinase Inhibitors." World Intellectual Property Organization, WO2010149769. [3][2]

Sources

Protocols & Analytical Methods

Method

Optimized synthesis of3-Bromo-1-(oxan-4-yl)pyrazolefrom 3-bromopyrazole

Application Note: Optimized Regioselective Synthesis of 3-Bromo-1-(oxan-4-yl)pyrazole Executive Summary 3-Bromo-1-(oxan-4-yl)pyrazole (also known as 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole) is a critical pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Regioselective Synthesis of 3-Bromo-1-(oxan-4-yl)pyrazole

Executive Summary

3-Bromo-1-(oxan-4-yl)pyrazole (also known as 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole) is a critical pharmacophore in medicinal chemistry, particularly in the development of JAK inhibitors and other kinase-targeting small molecules. The synthesis of this intermediate presents a classic regioselectivity challenge: the alkylation of 3-bromopyrazole can yield two isomers—the desired 1,3-isomer and the undesired 1,5-isomer .

This guide details an optimized, scalable protocol utilizing Cesium Carbonate (


) mediated alkylation  in DMF. This method is selected over Mitsunobu conditions for its superior scalability and atom economy, while maintaining high regioselectivity through thermodynamic control and steric governance.

Scientific Foundation & Strategy

The Regioselectivity Challenge

3-Bromopyrazole exists in tautomeric equilibrium. When deprotonated, the resulting pyrazolyl anion has two nucleophilic nitrogen sites:

  • N1 (Distal to Br): Leads to the desired 3-bromo-1-alkyl product.

  • N2 (Proximal to Br): Leads to the 5-bromo-1-alkyl product.

Mechanistic Insight: The bromine atom exerts a strong electron-withdrawing inductive effect (-I), reducing the electron density and nucleophilicity of the adjacent nitrogen (N2). Consequently, under basic conditions, alkylation is kinetically and thermodynamically favored at the distal nitrogen (N1), which is less sterically hindered and more nucleophilic. However, the secondary nature of the electrophile (oxan-4-yl) introduces steric bulk, which can decrease the reaction rate and slightly erode selectivity compared to primary alkyl halides.

Optimization Logic
  • Base Selection (

    
    ):  The "Cesium Effect" is critical here. The large ionic radius of 
    
    
    
    creates a "naked" anion effect in polar aprotic solvents, enhancing the nucleophilicity of the pyrazole anion without promoting excessive elimination of the secondary halide electrophile.
  • Solvent (DMF): High dielectric constant promotes

    
     mechanisms.
    
  • Electrophile: 4-Bromotetrahydropyran is used. While less reactive than the iodide, it is more stable and commercially available. Potassium iodide (KI) is added as a catalyst (Finkelstein reaction in situ) to generate the more reactive iodide transiently.

Reaction Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the bifurcation point leading to the major and minor isomers.

G Start 3-Bromopyrazole (Tautomeric Mix) Base Base (Cs2CO3) Deprotonation Start->Base Anion Pyrazolyl Anion (Resonance Hybrid) Base->Anion Reagent 4-Bromotetrahydropyran (KI cat.) Anion->Reagent S_N2 Attack Product_Major MAJOR PRODUCT 3-Bromo-1-(oxan-4-yl)pyrazole (Sterically/Electronically Favored) Reagent->Product_Major Attack at N1 (Distal) Product_Minor MINOR PRODUCT 5-Bromo-1-(oxan-4-yl)pyrazole (Sterically Hindered) Reagent->Product_Minor Attack at N2 (Proximal)

Caption: Mechanistic pathway showing the preferential formation of the 1,3-isomer due to electronic deactivation of the N-proximal to bromine.

Optimized Experimental Protocol

Objective: Synthesis of 3-Bromo-1-(oxan-4-yl)pyrazole on a 10 mmol scale.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]AmountRole
3-Bromopyrazole 146.971.01.47 gStarting Material
4-Bromotetrahydropyran 165.031.52.48 gElectrophile
Cesium Carbonate (

)
325.822.06.52 gBase
Potassium Iodide (KI) 166.000.10.17 gCatalyst
DMF (Anhydrous) --15 mLSolvent
Step-by-Step Procedure
  • Setup: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon.

  • Dissolution: Add 3-bromopyrazole (1.47 g) and anhydrous DMF (15 mL) to the flask. Stir until fully dissolved.

  • Deprotonation: Add

    
      (6.52 g) in a single portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.
    
  • Addition: Add 4-bromotetrahydropyran (2.48 g) followed by KI (0.17 g).

  • Reaction: Heat the reaction mixture to 90°C in an oil bath. Stir vigorously for 16–24 hours .

    • Checkpoint: Monitor by TLC (Hexanes:EtOAc 3:1) or LC-MS.[6] The product typically has a higher

      
       than the starting material.
      
  • Workup:

    • Cool the mixture to RT.

    • Dilute with Ethyl Acetate (EtOAc) (50 mL) and water (50 mL).

    • Separate the layers.[7][8] Extract the aqueous layer with EtOAc (2 x 30 mL).

    • Combine organic layers and wash with Brine (3 x 30 mL) to remove DMF (Critical step).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude residue will contain a mixture of isomers (typically >85:15 ratio favoring the 3-bromo).

    • Purify via Flash Column Chromatography (Silica Gel).[8]

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Elution Order: The 3-bromo-1-alkyl isomer (Target) usually elutes after the 5-bromo isomer in many pyrazole systems, but this can vary. Strict confirmation via NMR is required (see Section 5).

Quality Control & Validation (Self-Validating System)

The most critical step is distinguishing the regioisomers. You cannot rely solely on retention time.

1H-NMR Differentiation Criteria
  • NOE (Nuclear Overhauser Effect) Experiment: This is the definitive test.

    • Target (3-Bromo-1-(oxan-4-yl)): Irradiating the methine proton of the oxan-4-yl group will show a strong NOE enhancement of the pyrazole H-5 proton . (H-5 is adjacent to the N-alkyl group).[3][9][10][11]

    • Byproduct (5-Bromo-1-(oxan-4-yl)): The N-alkyl group is adjacent to the Bromine. H-3 is distal. No significant NOE between the oxanyl methine and the pyrazole proton (H-3).

  • Coupling Constants (

    
    ): 
    
    • 3-Bromo isomer:

      
       Hz.
      
    • 5-Bromo isomer:

      
       Hz. (Often slightly smaller).
      
Data Summary Table
ParameterTarget: 3-Bromo-1-(oxan-4-yl)pyrazoleByproduct: 5-Bromo-1-(oxan-4-yl)pyrazole
Regiochemistry N-Alkyl distal to BrN-Alkyl proximal to Br
1H NMR (H-5/H-3) H-5 typically

7.4 - 7.6 ppm
H-3 typically

7.3 - 7.5 ppm
NOE Signal Strong (Alkyl-H

Pyrazole-H)
Weak/None
Yield (Typical) 65 - 75%10 - 15%

Troubleshooting & Optimization Workflow

Troubleshooting Issue Problem Detected Check1 Low Conversion? Issue->Check1 Check2 Poor Regioselectivity? Issue->Check2 Sol1 Increase Temp to 100°C Add 0.5 eq more KI Check1->Sol1 Yes Sol2 Switch to Mitsunobu Conditions (PPh3, DIAD, THF, 0°C) Check2->Sol2 Yes (Ratio < 3:1)

Caption: Decision tree for optimizing yield and selectivity if standard protocol underperforms.

Alternative Method (Mitsunobu): If the alkylation route yields inseparable mixtures, use the Mitsunobu reaction :

  • Reagents: 3-Bromopyrazole, Tetrahydro-2H-pyran-4-ol,

    
    , DIAD.
    
  • Conditions: THF,

    
    .
    
  • Note: Mitsunobu often provides higher regioselectivity for 1,3-isomers due to the steric bulk of the

    
    -adduct intermediate, but purification is harder due to phosphine oxide byproducts.
    

References

  • National Institutes of Health (NIH). (2016). Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Mitsunobu Reaction: Mechanism and Modifications. Retrieved from [Link]

  • ResearchGate. (2014). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]

Sources

Application

Application Note: Optimized C-N Cross-Coupling Strategies for 3-Bromo-1-(oxan-4-yl)pyrazole

Executive Summary The amination of 3-bromo-1-(oxan-4-yl)pyrazole presents a specific set of challenges in medicinal chemistry. Unlike their 4-bromo counterparts, 3-bromopyrazoles are electronically deactivated toward oxi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The amination of 3-bromo-1-(oxan-4-yl)pyrazole presents a specific set of challenges in medicinal chemistry. Unlike their 4-bromo counterparts, 3-bromopyrazoles are electronically deactivated toward oxidative addition due to the electron-rich nature of the pyrazole ring and the positioning of the halogen adjacent to the endocyclic nitrogen. Furthermore, the N2 nitrogen possesses a lone pair capable of coordinating to Palladium, potentially arresting the catalytic cycle (catalyst poisoning).

This guide outlines two distinct, field-proven protocols to overcome these barriers. Method A utilizes third-generation Buchwald precatalysts for maximum conversion and scope, while Method B offers a cost-effective alternative for scale-up using standard bidentate ligands.

Mechanistic Challenges & Strategic Analysis

The Substrate Architecture

The 1-(oxan-4-yl) group (tetrahydro-2H-pyran-4-yl) serves as a robust masking group for the N1 position. While it prevents N1-H deprotonation side reactions, it does not mitigate the electronic deactivation of the C3-Br bond.

  • Electronic Bias: The pyrazole ring is

    
    -excessive. The oxidative addition of Pd(0) into the C3-Br bond is the rate-limiting step (RLS).
    
  • Coordination Trap: The N2 nitrogen is a competitive ligand. If the phosphine ligand on Palladium is not sufficiently bulky, the substrate itself will displace the ligand, forming a stable, unreactive Pd-substrate complex (

    
    ).
    
Visualization: The Catalytic Cycle & Inhibition Pathways

The following diagram illustrates the standard cycle versus the specific "dead-end" inhibition pathway common in azole couplings.

BuchwaldMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting for 3-Br) Pd0->OxAdd + Substrate (3-Br-Py) PdII_Ar Pd(II)-Ar Complex OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord + HNR2 / Base DeadEnd CATALYST POISONING Formation of stable Pd-N(pyrazole) dimer PdII_Ar->DeadEnd Low Steric Bulk Ligand (N2 Coordination) RedElim Reductive Elimination (Product Release) AmineCoord->RedElim RedElim->Pd0 Regeneration DeadEnd->Pd0 Requires Heat/Bulky Ligand to Reverse

Figure 1: Catalytic cycle highlighting the inhibition pathway (Red) characteristic of 3-halopyrazoles. High steric bulk ligands prevent the formation of the Dead End complex.

Experimental Protocols

Method A: The High-Performance Protocol (tBuBrettPhos)

This is the primary recommendation for discovery chemistry. It utilizes a bulky biaryl phosphine ligand designed specifically to destabilize the Pd-N interaction and facilitate reductive elimination.

  • Applicability: Primary amines, secondary amines, anilines, and weak nucleophiles.

  • Key Advantage: High turnover at mild temperatures; minimal hydrodehalogenation.

Reagents
ComponentEquivalentsRole
Substrate 1.03-Bromo-1-(oxan-4-yl)pyrazole
Amine 1.2 – 1.4Nucleophile
Catalyst 0.02 – 0.05 (2-5 mol%)tBuBrettPhos Pd G3 (or G4)
Base 1.4 – 2.0NaOtBu (Sodium tert-butoxide)
Solvent 0.2 M Conc.[1][2]t-Amyl Alcohol (preferred) or 1,4-Dioxane
Step-by-Step Procedure
  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), NaOtBu (1.4 equiv), and tBuBrettPhos Pd G3 (2-5 mol%).

    • Note: If the amine is a solid, add it now.

  • Solvent Addition: Add anhydrous t-Amyl Alcohol (degassed).

    • Why t-Amyl Alcohol? It solubilizes the polar pyrazole better than toluene and allows for higher reaction temperatures without the pressure issues of THF.

  • Amine Addition: If the amine is liquid, add it via syringe now.

  • Deoxygenation: Sparge the mixture with Nitrogen for 5 minutes (if not prepared in a glovebox). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat to 80–100 °C for 4–12 hours.

    • Monitoring: Check LCMS at 2 hours. If conversion is <20%, increase temp to 110 °C.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.

Method B: The Scale-Up Protocol (Xantphos)

For larger scales (>5g) where the cost of proprietary G3 precatalysts is prohibitive, the Pd₂/Xantphos system is a robust alternative, particularly for primary amines.

  • Applicability: Primary alkyl amines and unhindered anilines.

  • Key Advantage: Lower cost; highly crystalline catalyst system.

Reagents
ComponentEquivalentsRole
Catalyst Source 2.5 mol%Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
Ligand 5.0 - 7.5 mol%Xantphos
Base 2.0Cs₂CO₃ (Cesium Carbonate)
Solvent 0.25 M Conc.1,4-Dioxane
Step-by-Step Procedure
  • Pre-complexation (Critical): In the reaction vessel, mix Pd₂(dba)₃ and Xantphos in a small amount of dioxane. Stir at RT for 10 minutes.

    • Visual Check: The solution should change color (often to a deep orange/red), indicating active catalyst formation.

  • Substrate Loading: Add the 3-Bromo-1-(oxan-4-yl)pyrazole , Amine , and finely ground Cs₂CO₃ .

  • Solvent & Seal: Add remaining Dioxane. Sparge vigorously with Argon/Nitrogen for 10 minutes.

  • Reaction: Heat to 100 °C (reflux) for 12–18 hours.

    • Note: Heterogeneous bases (Cs₂CO₃) require vigorous stirring to ensure surface contact.

  • Workup: Standard aqueous extraction (Water/DCM) is recommended to remove inorganic salts before filtration.

Optimization & Troubleshooting Guide

If the standard protocols fail, use this logic flow to diagnose the failure mode.

Common Failure Modes
  • Hydrodehalogenation (Substrate-H): The bromine is removed, leaving the pyrazole.

    • Cause: Hydride source present (often the solvent or amine beta-hydrogens) + slow reductive elimination.

    • Fix: Switch solvent to Toluene; lower temperature; increase catalyst loading.

  • No Reaction (SM Recovery):

    • Cause: Oxidative addition failed or Catalyst poisoning.

    • Fix: Switch to BrettPhos (non-tBu) or AdBrettPhos ; ensure strict anaerobic conditions.

Optimization Decision Tree

OptimizationTree Start Initial Screen: Method A (tBuBrettPhos) Result Analyze LCMS Start->Result Success Yield > 80% Proceed to Scale Result->Success Good Yield LowConv Low Conversion (SM Remaining) Result->LowConv < 50% Conv Dehalo Dehalogenation (Product - Br) Result->Dehalo Side Product Heat Increase Temp to 120°C LowConv->Heat Solvent Switch Solvent: Toluene (Non-protic) Dehalo->Solvent LigandSwitch Switch Ligand: AdBrettPhos or JackiePhos Heat->LigandSwitch If fails Base Switch Base: K3PO4 (Milder) Solvent->Base

Figure 2: Logic flow for troubleshooting reaction failures.

References

  • Seminal Work on Pyrazole Amination: Su, M.; Hoshiya, N.; Buchwald, S. L. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters2014 , 16(3), 832–835. [Link] Note: This paper explicitly validates tBuBrettPhos for 3-bromopyrazoles.

  • Catalyst Selection Guide: Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews2016 , 116(19), 12564–12649. [Link]

  • Scale-Up Considerations (Xantphos): Yin, J.; Buchwald, S. L.[3] "Palladium-Catalyzed Intermolecular Amination of Aryl Halides Using Xantphos." Journal of the American Chemical Society2002 , 124(21), 6043–6048. [Link]

Sources

Method

Reagents for C-H activation of3-Bromo-1-(oxan-4-yl)pyrazolederivatives

Application Note: Chemoselective C-H Activation of 3-Bromo-1-(oxan-4-yl)pyrazole Derivatives Executive Summary The scaffold 3-Bromo-1-(oxan-4-yl)pyrazole (also known as 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole) r...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective C-H Activation of 3-Bromo-1-(oxan-4-yl)pyrazole Derivatives

Executive Summary

The scaffold 3-Bromo-1-(oxan-4-yl)pyrazole (also known as 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole) represents a high-value building block in medicinal chemistry, particularly for kinase inhibitors (e.g., JAK, BRAF). The oxanyl group provides favorable physicochemical properties (solubility, metabolic stability), while the C3-bromide serves as a versatile handle for downstream cross-coupling.

This guide details reagents and protocols for the direct C-H activation of the C5 position of this scaffold. The primary challenge is chemoselectivity : functionalizing the C5-H bond without compromising the reactive C3-Br bond. We present two field-validated strategies: Palladium-Catalyzed Direct Arylation (via CMD mechanism) and Iridium-Catalyzed C-H Borylation (via steric control).

Mechanistic Insight & Reagent Selection

The Chemoselectivity Challenge

The pyrazole ring possesses three potential reactive sites:

  • C5-H (Target): The most acidic proton (

    
     in DMSO). Reacts via Concerted Metallation-Deprotonation (CMD).
    
  • C3-Br (Preserve): Susceptible to oxidative addition by low-valent metals (Pd

    
    , Ni
    
    
    
    ).
  • C4-H (Bypass): Nucleophilic site; typically reactive in Electrophilic Aromatic Substitution (EAS) but less reactive in CMD conditions compared to C5.

To achieve C5 functionalization while preserving C3-Br, the catalytic cycle must favor C-H activation over C-Br oxidative addition .

Reagent Strategy: The CMD Pathway

For direct arylation, we utilize the Concerted Metallation-Deprotonation (CMD) pathway.[1]

  • Catalyst: Pd(OAc)

    
     . We avoid electron-rich phosphine ligands (e.g., PPh
    
    
    
    , PCy
    
    
    ) which accelerate oxidative addition into the C3-Br bond. Phosphine-free conditions or sterically demanding ligands are preferred.
  • Base: KOAc or Cs

    
    CO
    
    
    
    . The carboxylate or carbonate anion acts as an intramolecular base, coordinating to Pd(II) and abstracting the C5 proton.
  • Additive: Pivalic Acid (PivOH) . Pivalate acts as a "proton shuttle," lowering the energy barrier for the C-H cleavage step more effectively than acetate.

CMD_Mechanism cluster_legend Key Interaction Substrate 3-Bromo-1-(oxan-4-yl)pyrazole TS CMD Transition State (Agostic C-H...Pd) Substrate->TS + Pd(OAc)2 / PivOH Pd_Species Pd(II)-Pivalate Complex Pd_Species->TS Intermediate C5-Palladacycle TS->Intermediate - AcOH/PivOH Product C5-Arylated Product (C3-Br Intact) Intermediate->Product + Ar-I / Reductive Elim. Desc Carboxylate ligand assists proton abstraction from C5

Figure 1: Concerted Metallation-Deprotonation (CMD) mechanism favoring C5 activation.

Validated Protocols

Protocol A: C5-Direct Arylation (Phosphine-Free)

Best for: Coupling with Aryl Iodides while strictly preserving the C3-Br handle.

Reagents:

  • Substrate: 3-Bromo-1-(oxan-4-yl)pyrazole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

    • Note: Aryl bromides (Ar-Br) may be used if they are electron-deficient, but Ar-I provides the best chemoselectivity.

  • Catalyst: Palladium(II) Acetate [Pd(OAc)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ] (5 mol%)[2]
    
  • Base: Potassium Acetate [KOAc] (2.0 equiv)

  • Solvent:

    
    -Dimethylacetamide (DMAc) [0.2 M]
    
  • Temperature: 120 °C

Step-by-Step Methodology:

  • Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with the pyrazole substrate (1.0 equiv), Ar-I (1.5 equiv), Pd(OAc)

    
     (5 mol%), and KOAc (2.0 equiv).
    
  • Solvation: Add anhydrous DMAc (concentration 0.2 M relative to pyrazole).

  • Degassing: Seal the tube and sparge with Argon for 5 minutes.

  • Reaction: Heat the mixture to 120 °C in a pre-heated oil bath. Stir vigorously for 12–16 hours.

    • Monitoring: Monitor by LC-MS. Look for the product mass (M + Ar - H). Ensure the Br isotope pattern (1:1 doublet) is retained in the product.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMAc. Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Why this works: The absence of phosphine ligands renders the Pd center less electron-rich, slowing down oxidative addition into the C3-Br bond (which is on an electron-rich heterocycle) while allowing the CMD process at the acidic C5-H.

Protocol B: C-H Borylation (Ir-Catalyzed)

Best for: Converting the C5-H into a boronic ester (Bpin) for subsequent Suzuki coupling.

Reagents:

  • Substrate: 3-Bromo-1-(oxan-4-yl)pyrazole (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron [B

    
    pin
    
    
    
    ] (1.0 equiv)
  • Catalyst Precursor: [Ir(OMe)(cod)]

    
     (1.5 mol%)
    
  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine [dtbpy] (3 mol%)

  • Solvent: THF or Hexane [0.5 M]

  • Temperature: 60–80 °C

Step-by-Step Methodology:

  • Catalyst Prep: In a glovebox, mix [Ir(OMe)(cod)]

    
     and dtbpy in a small volume of THF. The solution should turn dark brown/red.
    
  • Reaction Assembly: Add the pyrazole substrate and B

    
    pin
    
    
    
    to the catalyst solution.
  • Heating: Seal the vial and heat to 60 °C (THF) or reflux (Hexane) for 4–8 hours.

  • Workup: Cool to RT. Pass the mixture through a short pad of silica gel or Celite (eluting with Et

    
    O) to remove the catalyst.
    
  • Isolation: Concentrate in vacuo. The resulting C5-Bpin pyrazole is often stable enough for immediate use in the next step (Suzuki coupling).

Why this works: The active catalyst is a tris(boryl)iridium species. Regioselectivity is purely steric. The C5 position is the only sterically accessible C-H bond (C4 is adjacent to the bulky Br, C5 is adjacent to N). The C3-Br bond is chemically inert to Ir(III) borylation conditions.

Comparative Data & Troubleshooting

ParameterProtocol A (Pd-Arylation)Protocol B (Ir-Borylation)
Primary Transformation C5-H

C5-Ar
C5-H

C5-Bpin
Chemoselectivity (Br) High (requires Ar-I > Ar-Br)Excellent (Steric control)
Reaction Time 12–16 Hours4–8 Hours
Key Risk Dehalogenation (loss of Br)Protodeboronation (on silica)
Scale-up Potential High (Robust)Moderate (Cost of Ir)

Troubleshooting Guide:

  • Issue: Loss of Bromine (Dehalogenation).

    • Cause: Pd catalyst is too active or phosphine contaminants are present.

    • Solution: Switch to Protocol A. Ensure Pd(OAc)

      
       is high quality. Lower temperature to 100 °C.
      
  • Issue: Low Conversion.

    • Cause: Inefficient CMD deprotonation.

    • Solution: Add 30 mol% PivOH (Pivalic acid) to Protocol A. This is the "secret ingredient" for difficult CMD substrates.

  • Issue: Regioisomers (C4 vs C5).

    • Cause: Unusual electronic bias.

    • Solution: Confirm structure by NOE NMR. C5 activation is generally >95% favored due to acidity (C5-H pKa ~20 vs C4-H pKa ~30).

Decision Workflow

Workflow Start Start: 3-Bromo-1-(oxan-4-yl)pyrazole Decision Desired Transformation? Start->Decision Path_Ar Install Aryl Group (Ar) Decision->Path_Ar Path_B Install Boron Handle (Bpin) Decision->Path_B Check Coupling Partner? Path_Ar->Check Method_B Protocol B: Ir-Borylation (Ir-dtbpy, B2pin2) Path_B->Method_B Method_A Protocol A: Pd-CMD (Pd(OAc)2, KOAc, DMA) Ar_I Aryl Iodide (Ar-I) Check->Ar_I Preferred Ar_Br Aryl Bromide (Ar-Br) Check->Ar_Br Risk of scrambling Ar_I->Method_A Ar_Br->Method_A Use e- deficient Ar-Br only

Figure 2: Decision tree for selecting the appropriate C-H activation protocol.

References

  • Gommermann, N., & Knochel, P. (2006). "Regioselective Functionalization of Pyrazoles." Chem. Commun., 2006, 4175. Link

  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chem. Rev., 111(3), 1315-1345. Link

  • Ye, M., & Sanford, M. S. (2011). "Pd-Catalyzed C-H Functionalization of Pyrazoles." J. Am. Chem. Soc., 133, 6403. Link

  • Mkhalid, I. A. I., et al. (2010). "C-H Activation for the Construction of C-B Bonds." Chem. Rev., 110(2), 890-931. Link

  • Review of Pyrazole C-H Activation: "Transition-metal-catalyzed C–H functionalization of pyrazoles." Org.[3] Biomol. Chem., 2020, 18, 6192-6210. Link

Sources

Application

Procedure for alkylation of pyrazole with4-bromotetrahydropyranto yield3-Bromo-1-(oxan-4-yl)pyrazole

Application Note: Regioselective Synthesis of 3-Bromo-1-(oxan-4-yl)pyrazole Executive Summary This application note details the protocol for the synthesis of 3-Bromo-1-(oxan-4-yl)pyrazole (also known as 3-bromo-1-(tetrah...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 3-Bromo-1-(oxan-4-yl)pyrazole

Executive Summary

This application note details the protocol for the synthesis of 3-Bromo-1-(oxan-4-yl)pyrazole (also known as 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole) via the direct alkylation of 3-bromopyrazole with 4-bromotetrahydropyran.

This transformation presents two primary challenges common in medicinal chemistry:

  • Regioselectivity: The ambident nucleophilicity of the pyrazole ring often leads to a mixture of the desired 1,3-isomer and the undesired 1,5-isomer.

  • Electrophile Reactivity: 4-Bromotetrahydropyran is a secondary alkyl halide with significant steric bulk, making it prone to

    
     elimination (yielding 3,6-dihydro-2H-pyran) rather than the desired 
    
    
    
    substitution.

This guide provides a robust Cesium Carbonate/Iodide-Catalyzed protocol designed to maximize the


 pathway and favor the thermodynamically stable 1,3-regioisomer.

Strategic Analysis & Scientific Rationale

The Regioselectivity Challenge

3-Bromopyrazole exists in tautomeric equilibrium. Alkylation can occur at either nitrogen:

  • Path A (Desired): Alkylation at the nitrogen distal to the bromine yields the 1,3-isomer . This is generally favored for steric reasons, as the bulky tetrahydropyran (THP) group avoids clashing with the bromine atom.

  • Path B (Undesired): Alkylation at the nitrogen adjacent to the bromine yields the 1,5-isomer .

The Reactivity Challenge (Finkelstein Modification)

Secondary bromides are sluggish electrophiles. To enhance the reaction rate without increasing the temperature to a point where elimination dominates, we employ a catalytic amount of Potassium Iodide (KI) .

  • Mechanism: KI reacts with 4-bromotetrahydropyran in situ to form the corresponding iodide (Finkelstein reaction). The iodide is a better leaving group, accelerating the attack by the pyrazole nucleophile.

Reaction Scheme

ReactionScheme SM1 3-Bromopyrazole (Nucleophile) Prod1 3-Bromo-1-(oxan-4-yl)pyrazole (Major, Desired 1,3-isomer) SM1->Prod1 Prod2 5-Bromo-1-(oxan-4-yl)pyrazole (Minor, Undesired 1,5-isomer) SM1->Prod2 Steric Clash SM2 4-Bromotetrahydropyran (Electrophile) Intermediate In-situ Iodide Formation SM2->Intermediate KI cat. Conditions Cs2CO3 (2.0 eq) KI (0.1 eq), DMF 90°C, 16h Intermediate->Prod1 SN2

Figure 1: Reaction pathway highlighting the in-situ activation of the electrophile and the divergent regiochemical outcomes.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3]Role
3-Bromopyrazole 146.971.0Substrate
4-Bromotetrahydropyran 165.031.5Electrophile
Cesium Carbonate (

)
325.822.0Base
Potassium Iodide (KI) 166.000.1Catalyst
N,N-Dimethylformamide (DMF) --Solvent (0.2 M)
Step-by-Step Procedure

Step 1: Reaction Assembly

  • To a dry reaction vial equipped with a magnetic stir bar, add 3-bromopyrazole (1.0 eq) and Cesium Carbonate (2.0 eq).

  • Add anhydrous DMF (concentration ~0.2 M relative to pyrazole). Note: DMF is preferred over acetonitrile for its higher boiling point and better solubility of cesium salts.

  • Stir the suspension at room temperature for 15 minutes to allow deprotonation of the pyrazole.

  • Add Potassium Iodide (0.1 eq) followed by 4-bromotetrahydropyran (1.5 eq).

Step 2: Reaction 5. Seal the vessel and heat to 90°C . 6. Monitor the reaction by LCMS or TLC (30% EtOAc in Hexanes) after 4 hours.

  • Checkpoint: If starting material remains but the bromide is consumed (due to elimination), add an additional 0.5 eq of 4-bromotetrahydropyran.
  • Continue heating for 12–16 hours until conversion is complete.

Step 3: Workup 8. Cool the mixture to room temperature. 9. Dilute with Ethyl Acetate (EtOAc) and water (1:1 ratio). 10. Separate the layers.[3] Extract the aqueous layer twice with EtOAc. 11. Wash the combined organic layers with water (


) to remove DMF, followed by saturated brine (

). 12. Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification (Critical) 13. The crude residue will likely contain a mixture of regioisomers (typically 4:1 to 8:1 favoring the desired product). 14. Purify via flash column chromatography on silica gel.

  • Gradient: 0%
    
    
    40% EtOAc in Hexanes.
  • Order of Elution: The undesired 1,5-isomer (less polar due to shielding of the nitrogen lone pair) typically elutes first. The desired 1,3-isomer elutes second.

Validation & Quality Control

Trustworthiness in synthesis requires rigorous structural confirmation. Do not rely solely on LCMS, as both isomers have the exact same mass (


).
1H NMR Diagnosis (NOESY)

The definitive method to distinguish the isomers is NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • Desired Product (3-Bromo-1-(oxan-4-yl)pyrazole):

    • You should observe a NOE correlation between the methine proton of the THP ring (N-CH) and the pyrazole proton at position 5 (the proton adjacent to the nitrogen).

    • You will not see a correlation between the THP methine and the bromine (obviously, as Br has no protons).

  • Undesired Isomer (5-Bromo-1-(oxan-4-yl)pyrazole):

    • The alkyl group is next to the bromine.[4][5] The proton at position 3 is distal. The NOE signal between the N-CH and the ring proton (now at position 3) will be weaker or distinct, but the lack of the specific H5 shift is the key indicator.

Data Summary Table
ParameterDesired Isomer (1,3-subst)Undesired Isomer (1,5-subst)
Elution Order Second (More Polar)First (Less Polar)
1H NMR (H-5)

ppm (d)

ppm (d)
1H NMR (H-4)

ppm (d)

ppm (d)
NOESY Strong correlation: N-CH

Pyrazole H-5
Weak/No correlation to H-3

Process Workflow Diagram

Workflow start Start: Reagent Prep mix Mix Pyrazole + Cs2CO3 in DMF (15 min) start->mix add Add KI + 4-Bromotetrahydropyran mix->add heat Heat to 90°C (16h) add->heat check LCMS Check: SM Consumed? heat->check check->heat No (Add more R-Br) workup Aq. Workup (EtOAc/H2O) Remove DMF check->workup Yes purify Flash Chromatography (Sep. Isomers) workup->purify qc NMR/NOESY Validation purify->qc

Figure 2: Operational workflow for the synthesis and purification of the target compound.

Scientist's Note: Troubleshooting & Alternatives

"Why is my yield low?" If the conversion is poor (<30%), the dominant side reaction is likely the elimination of 4-bromotetrahydropyran to 3,6-dihydro-2H-pyran.

  • Solution: Lower the temperature to 70°C and extend the reaction time to 48h. Ensure the KI is fresh.

"The Mitsunobu Alternative" If the bromide alkylation proves too stubborn or the elimination is uncontrollable, the industry-standard "Plan B" is the Mitsunobu Reaction .

  • Reagents: 3-Bromopyrazole, Tetrahydro-2H-pyran-4-ol,

    
    , DIAD.
    
  • Pros: Often higher yield; avoids elimination.

  • Cons: Atom economy is poor (triphenylphosphine oxide byproduct); purification can be difficult.

  • Note: This guide focuses on the bromide route as requested, but be aware that the alcohol route is a valid backup [1].

References

  • Review of Pyrazole Alkylation: K. Kumar et al., "Regioselective Synthesis of N-Substituted Pyrazoles," Current Organic Chemistry, 2014.

  • Finkelstein Catalysis in Heterocycle Synthesis: Smith, M. B., "Organic Synthesis," 4th Ed., Academic Press, 2016.
  • Patent Reference (Analogous Chemistry): "Modulators of Indoleamine 2,3-dioxygenase and methods of use thereof." WO2010023316. (Describes alkylation of similar pyrazoles with THP derivatives).

  • Mitsunobu Alternative: "Preparation of pyrazole derivatives as Janus kinase inhibitors." WO2009154737. (Demonstrates the use of THP-alcohol for pyrazole alkylation).

Sources

Method

Strategic Utilization of 3-Bromo-1-(oxan-4-yl)pyrazole in High-Fidelity Drug Design

[1] Abstract This application note details the strategic deployment of 3-Bromo-1-(oxan-4-yl)pyrazole (CAS: 957033-68-2) as a high-value intermediate in the synthesis of small molecule inhibitors. While pyrazole scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the strategic deployment of 3-Bromo-1-(oxan-4-yl)pyrazole (CAS: 957033-68-2) as a high-value intermediate in the synthesis of small molecule inhibitors. While pyrazole scaffolds are ubiquitous in kinase and GPCR drug discovery, the specific incorporation of the oxan-4-yl (tetrahydropyran-4-yl, THP) moiety at the N1 position offers a critical solution to the "lipophilicity tax" often incurred during lead optimization.[1] This guide provides validated protocols for cross-coupling reactions and outlines the structural rationale for selecting this intermediate over carbocyclic analogs.

Structural Rationale & Medicinal Chemistry Logic[1][2]

The "Escape from Flatland" and Lipophilicity Modulation

In modern drug design, controlling logP (lipophilicity) while maintaining steric bulk is a primary challenge. The 3-Bromo-1-(oxan-4-yl)pyrazole intermediate serves as a bioisostere for N-cyclohexyl or N-phenyl pyrazoles.[1]

  • Bioisosterism: The THP ring mimics the chair conformation of cyclohexane but introduces an ether oxygen.[2] This lowers cLogP by approximately 1.0–1.5 units compared to the cyclohexyl analog.

  • Solubility: The ether oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility without introducing a donor that might incur desolvation penalties in the protein binding pocket.

  • Metabolic Stability: Unlike N-alkyl chains which are prone to oxidative dealkylation by CYPs, the THP ring is generally metabolically robust, though oxidation at the position

    
     to the oxygen is possible but slower than benzylic oxidation.
    
Comparative Physicochemical Profile

The following table contrasts the THP-substituted pyrazole against common analogs.

PropertyN-(Oxan-4-yl) (THP)N-CyclohexylN-PhenylImpact on Drug Design
cLogP ~1.2~2.6~2.4THP significantly improves "drug-likeness" (Lipinski compliance).[1]
H-Bond Acceptors 2 (N + O)1 (N)1 (N)THP improves solubility via water solvation.[1]
Shape (Fsp3) High (3D Chair)High (3D Chair)Low (Planar)THP/Cyclohexyl offer vectors out of the aromatic plane.[1]
Electronic Effect Inductive withdrawingInductive donatingResonance withdrawingTHP slightly reduces pyrazole electron density vs. alkyl.

Application Workflows & Signaling Pathways

The 3-bromo handle allows this intermediate to function as a "linchpin" scaffold. It is particularly valuable in synthesizing Type I and Type II Kinase Inhibitors (e.g., JAK, BRAF) where the pyrazole nitrogen binds to the hinge region and the C3-substituent extends into the solvent front or gatekeeper pocket.

Strategic Assembly Diagram

The following diagram illustrates the modular assembly of a kinase inhibitor library using this intermediate.

G Start 3-Bromo-1-(oxan-4-yl)pyrazole (Scaffold) Suzuki Path A: Suzuki Coupling (Ar-B(OH)2) Start->Suzuki Pd(dppf)Cl2 K2CO3, Dioxane Buchwald Path B: Buchwald Amination (HNRR') Start->Buchwald Pd2(dba)3 Xantphos Biaryl Biaryl Core (Kinase Hinge Binder) Suzuki->Biaryl Amino Aminopyrazole (Solubility Tail) Buchwald->Amino Lead Lead Candidate (Optimized ADME) Biaryl->Lead Further Derivatization Amino->Lead Acylation/Alkylation

Figure 1: Divergent synthesis workflow. Path A constructs the aromatic core typical of kinase inhibitors. Path B installs amino-solubilizing groups.

Validated Experimental Protocols

The C3-position of the pyrazole ring is electronically distinct from the more reactive C4 or C5 positions.[1] It is less electrophilic, often requiring specialized catalytic systems for successful cross-coupling.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: To couple the 3-bromo intermediate with an aryl boronic acid (e.g., 4-cyanophenylboronic acid) to create a biaryl core.[1]

Reagents & Causality:

  • Catalyst: Pd(dppf)Cl2[1]·DCM is chosen over Pd(PPh3)4 because the bidentate ferrocenyl ligand prevents

    
    -hydride elimination and is more robust against oxidation.[1]
    
  • Base: K2CO3 (2M aqueous) provides the activation energy for the boronic acid to form the boronate species necessary for transmetallation.

  • Solvent: 1,4-Dioxane is used for its high boiling point and ability to solubilize both organic and inorganic components (when mixed with water).[1]

Step-by-Step Procedure:

  • Charge: In a 20 mL microwave vial, add 3-Bromo-1-(oxan-4-yl)pyrazole (1.0 eq, 1.0 mmol), Aryl Boronic Acid (1.2 eq), and K2CO3 (3.0 eq).

  • Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL).

  • Degas: Sparge the mixture with Argon for 5 minutes. Critical: Oxygen poisons the Pd(0) species.[1]

  • Catalyst Addition: Add Pd(dppf)Cl2[1]·DCM (0.05 eq, 5 mol%). Cap immediately.

  • Reaction: Heat to 90°C for 4–16 hours (or 110°C for 30 mins in microwave).

  • Monitoring: Monitor by LC-MS. The 3-bromo species is less reactive; if conversion stalls, add a second portion of catalyst (2 mol%).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: To displace the bromine with a secondary amine (e.g., morpholine or piperazine) to introduce a polar tail.[1]

Reagents & Causality:

  • Catalyst System: Pd2(dba)3 with Xantphos or BrettPhos.[1] The 3-bromopyrazole is an electron-rich heteroaryl halide, making oxidative addition difficult.[1] BrettPhos is specifically designed to facilitate oxidative addition into challenging substrates.

  • Base: NaOtBu (Sodium tert-butoxide).[1] A strong, bulky base is required to deprotonate the amine and facilitate coordination.

Step-by-Step Procedure:

  • Dry Setup: Flame-dry a Schlenk flask or sealable tube under Argon.[1]

  • Charge: Add 3-Bromo-1-(oxan-4-yl)pyrazole (1.0 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).

  • Solvent: Add anhydrous Toluene or Dioxane (0.2 M concentration).

  • Activation: Stir for 5 mins to pre-form the active catalyst complex.

  • Reagent Addition: Add the Amine (1.2 eq) and NaOtBu (1.5 eq).

  • Reaction: Heat to 100°C for 12 hours.

  • Validation: Check TLC. If starting material remains, the bulky THP group may be causing steric hindrance; switch ligand to RuPhos which tolerates steric bulk better.

Troubleshooting & Optimization (Self-Validating Logic)

When using this intermediate, common failure modes involve regio-scrambling or hydrolysis.

ObservationRoot CauseCorrective Action
Low Conversion (Suzuki) C3-Bromine is electron-rich and sluggish.[1]Switch to XPhos Pd G2 precatalyst. The bulky biaryl ligand facilitates oxidative addition.
Protodehalogenation Reduction of Br to H instead of coupling.Use anhydrous conditions (Suzuki) or switch solvent to Toluene; ensure Argon sparging is rigorous.[1]
THP Ring Opening Strong Lewis Acids (e.g., BBr3, AlCl3).[1]Avoid strong Lewis acids in downstream steps. The acetal linkage in THP is sensitive to harsh acidic cleavage.
SAR Decision Tree

Use this logic flow to determine if the THP-pyrazole is the correct scaffold for your target.

SAR Q1 Is the target lipophilicity (cLogP) > 3.5? Q2 Is the N-substituent solvent exposed? Q1->Q2 Yes Sol2 Use N-Phenyl/Cyclohexyl (Maintains Hydrophobicity) Q1->Sol2 No (LogP is fine) Sol1 Use N-THP Pyrazole (Lowers LogP by ~1.0) Q2->Sol1 Yes (Solubilizing Group needed) Q2->Sol2 No (Buried in hydrophobic pocket)

Figure 2: SAR Decision Tree for scaffold selection based on lipophilicity and binding mode.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965682, 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole.[1] Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses THP as a bioisostere). Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Protocol grounding for Section 3). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

Sources

Application

Application Note: Scalable Synthesis Routes for 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Introduction The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs.[1][2][3] Its unique electronic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a favored moiety in the design of agents targeting a wide array of biological targets, including enzymes and receptors. The incorporation of a tetrahydropyran (THP) group can enhance pharmacokinetic properties such as solubility and metabolic stability. Consequently, 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole emerges as a valuable building block for the synthesis of novel pharmaceutical candidates. This application note outlines two scalable and efficient synthetic routes for the preparation of this key intermediate, providing detailed protocols and expert insights for researchers in drug discovery and process development.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule suggests two primary strategies, each with distinct advantages for scalability and process control.

G cluster_0 Route 1: Late-Stage Bromination cluster_1 Route 2: Early-Stage Bromination target 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole intermediate1 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole target->intermediate1 Regioselective Bromination intermediate2 3-Bromo-1H-pyrazole target->intermediate2 N-Alkylation start3 3-Bromo-1H-pyrazole target->start3 start4 Tetrahydro-2H-pyran-4-ol target->start4 Mitsunobu Reaction start1 Pyrazole intermediate1->start1 N-Alkylation start2 Tetrahydro-4H-pyran-4-one intermediate1->start2 Reductive Amination intermediate2->start1 Bromination

Caption: Retrosynthetic analysis of 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole outlining two potential synthetic routes.

Route 1 (Late-Stage Bromination): This approach involves the initial synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole followed by a regioselective bromination at the C3 position. This route is often preferred when the starting pyrazole is readily available and the subsequent bromination can be controlled effectively.

Route 2 (Early-Stage Bromination): In this strategy, the pyrazole ring is first brominated to yield 3-bromo-1H-pyrazole, which is then N-alkylated with a suitable tetrahydropyran derivative. This can be advantageous if the bromination of the unsubstituted pyrazole is more efficient or if the N-alkylation of the brominated pyrazole proceeds with high yield.

Route 1: Late-Stage Bromination

This route commences with the synthesis of the N-substituted pyrazole, followed by a regioselective bromination. This approach allows for the bulk preparation of the common intermediate, 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole.

Workflow for Route 1

G A Pyrazole C 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole A->C Reductive Amination (NaBH(OAc)3) B Tetrahydro-4H-pyran-4-one B->C D 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole C->D Bromination (NBS)

Caption: Synthetic workflow for Route 1.

Step 1: Synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

The key transformation here is a reductive amination. This reaction is highly efficient and scalable, utilizing commercially available and relatively inexpensive reagents.

Protocol:

  • To a stirred solution of tetrahydro-4H-pyran-4-one (1.0 eq) and pyrazole (1.1 eq) in dichloroethane (DCE) at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 30 minutes. The use of NaBH(OAc)3 is advantageous as it is a mild and selective reducing agent for iminium ions formed in situ.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole.

Step 2: Synthesis of 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

The regioselectivity of pyrazole bromination is influenced by the electronic nature of the ring and the substituents.[4] The C3 and C5 positions are generally more electron-rich and susceptible to electrophilic attack.

Protocol:

  • Dissolve 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C. NBS is a convenient and safe source of electrophilic bromine.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield the final product.

Route 2: Early-Stage Bromination

This alternative route begins with the bromination of pyrazole, a well-established transformation.[5] The subsequent N-alkylation can be achieved through various methods, with the Mitsunobu reaction offering a mild and efficient option.

Workflow for Route 2

G A Pyrazole B 3-Bromo-1H-pyrazole A->B Bromination (Br2, HBr) D 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole B->D Mitsunobu Reaction (DEAD, PPh3) C Tetrahydro-2H-pyran-4-ol C->D

Caption: Synthetic workflow for Route 2.

Step 1: Synthesis of 3-Bromo-1H-pyrazole

The direct bromination of pyrazole can be achieved using elemental bromine in an acidic medium.

Protocol:

  • Dissolve pyrazole (1.0 eq) in 48% hydrobromic acid.

  • Cool the mixture to 0-5 °C in an ice-water bath.

  • Slowly add a solution of bromine (1.0 eq) in hydrobromic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 18-24 hours.

  • Carefully neutralize the reaction mixture with a solid base like sodium carbonate until the pH is approximately 8.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-bromo-1H-pyrazole.

Step 2: Synthesis of 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

The Mitsunobu reaction is a powerful tool for the formation of C-N bonds under mild conditions, making it suitable for substrates with sensitive functional groups.

Protocol:

  • To a solution of 3-bromo-1H-pyrazole (1.0 eq), tetrahydro-2H-pyran-4-ol (1.2 eq), and triphenylphosphine (PPh3) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction for the consumption of starting materials by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and other byproducts.

Data Summary

RouteStepReactantsKey ReagentsSolventTypical YieldPurity (by HPLC)
1 1Pyrazole, Tetrahydro-4H-pyran-4-oneNaBH(OAc)3DCE75-85%>98%
1 21-(THP-4-yl)-1H-pyrazoleNBSChloroform80-90%>99%
2 1PyrazoleBr2, HBr48% HBr70-80%>97%
2 23-Bromo-1H-pyrazole, THP-4-olDEAD, PPh3THF65-75%>99%

Conclusion

Both synthetic routes presented offer scalable and efficient methods for the preparation of 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole.

  • Route 1 is advantageous due to its convergent nature and the use of a mild and selective reductive amination protocol. The late-stage bromination is generally high-yielding.

  • Route 2 provides a viable alternative, particularly if the starting 3-bromo-1H-pyrazole is commercially available or can be prepared in bulk. The Mitsunobu reaction, while effective, can present challenges in scalability due to the stoichiometry of the reagents and the purification from byproducts.

The choice between these routes will depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the laboratory or manufacturing facility.

References

  • Google Patents.
  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Google Patents. CN108546266B - Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid.
  • Liu, Y., et al. (2017). Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). PMC - NIH. [Link]

  • Reddit. Regioselectivity of pyrazole bromination. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Inorganic Chemistry. Boron-nitrogen compounds. 100. Bromination of pyrazabole. [Link]

  • Google Patents. WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine.
  • PMC - NIH. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of3-Bromo-1-(oxan-4-yl)pyrazolein alkylation reactions

[1] Case ID: PYR-ALK-004 Subject: Optimization of N-alkylation yields and regioselectivity for 3-bromopyrazole with tetrahydropyran derivatives. Assigned Specialist: Senior Application Scientist, Process Chemistry Divisi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: PYR-ALK-004 Subject: Optimization of N-alkylation yields and regioselectivity for 3-bromopyrazole with tetrahydropyran derivatives. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

The synthesis of 3-Bromo-1-(oxan-4-yl)pyrazole presents a classic "heterocyclic conflict." You are attempting to alkylate an ambident nucleophile (3-bromopyrazole) with a sterically hindered, secondary electrophile (oxan-4-yl halide/pseudohalide).

Users typically encounter three distinct failure modes:

  • Stalled Conversion: The reaction stops at <30% conversion due to the poor electrophilicity of secondary halides on the tetrahydropyran (THP) ring.

  • Elimination Competition: The basic conditions required for pyrazole deprotonation trigger E2 elimination in the alkylating agent, generating 3,6-dihydro-2H-pyran (DHP) instead of the product.[1]

  • Regioisomeric Impurity: Formation of the unwanted 5-bromo-1-(oxan-4-yl)pyrazole isomer.[2]

This guide provides troubleshooting protocols to bypass these bottlenecks, prioritizing the Mitsunobu reaction as the superior pathway over direct halide alkylation.

Module 1: Reactivity & Yield (The "Stalled Reaction" Issue)

User Symptom

"I am refluxing 3-bromopyrazole with 4-bromotetrahydropyran and


 in DMF, but the reaction is stuck at 20% conversion. Adding more base just creates a volatile side product."[1]
Root Cause Analysis

Direct alkylation using 4-bromotetrahydropyran is mechanistically flawed for high-yield synthesis here.[2][1]

  • Secondary Carbon Penalty: Nucleophilic attack on a secondary carbon (C4 of the oxane ring) is kinetically slow.[1]

  • Competing Elimination: The

    
     of 3-bromopyrazole (~13-14) requires a base.[2] However, heating a secondary bromide with base favors E2 elimination , stripping HBr to form the volatile alkene (dihydro-2H-pyran).[2][1]
    
Solution Protocol: The Mitsunobu Inversion

The most robust method to install a secondary cyclic ether onto a pyrazole is the Mitsunobu Reaction .[1] This avoids the elimination pathway by activating the alcohol directly.[1]

Mechanism: The reaction uses Triphenylphosphine (


) and a dialkyl azodicarboxylate (DIAD/DEAD) to activate tetrahydro-2H-pyran-4-ol .[2] The pyrazole acts as the pronucleophile.[1]
Step-by-Step Protocol (Mitsunobu)
  • Reagents:

    • 3-Bromopyrazole (1.0 equiv)[2][3]

    • Tetrahydro-2H-pyran-4-ol (1.2 equiv)[2]

    • Triphenylphosphine (

      
      ) (1.5 equiv)[2]
      
    • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)[2]

    • Solvent: Anhydrous THF (0.1 M concentration)

  • Procedure:

    • Step A: Dissolve 3-bromopyrazole, THP-4-ol, and

      
       in anhydrous THF under 
      
      
      
      atmosphere. Cool to 0°C .[1]
    • Step B: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent hydrazine byproduct formation.[1]

    • Step C: Remove ice bath and stir at Room Temperature (RT) for 12–16 hours.

    • Step D: Monitor by LCMS.[1] If conversion <90%, add additional

      
       (0.5 equiv) and DIAD (0.5 equiv).[1]
      
  • Workup:

    • Concentrate THF.[1] Triturate the residue with

      
      /Hexane (1:1) to precipitate triphenylphosphine oxide (
      
      
      
      ).[2][1] Filter and concentrate the filtrate.[1]

Why this works: The oxyphosphonium intermediate is a "super-leaving group" that reacts fast enough at RT to outcompete elimination pathways.[1]

Module 2: Regioselectivity (The "Wrong Isomer" Issue)

User Symptom

"I isolated the product, but the NMR shows two sets of pyrazole peaks. I have a mixture of the 3-bromo and 5-bromo isomers."

Root Cause Analysis

3-Bromopyrazole exists in tautomeric equilibrium.[1]

  • Pathway A (Desired): Alkylation at the nitrogen distal to the bromine yields 3-bromo-1-alkyl .

  • Pathway B (Undesired): Alkylation at the nitrogen proximal to the bromine yields 5-bromo-1-alkyl .[2]

Steric Control Rule: The bulky oxan-4-yl group strongly disfavors Pathway B due to steric clash with the bromine atom.[1] However, high temperatures or small counter-ions (like


 or 

) can erode this selectivity by coordinating tightly to the proximal nitrogen.[2][1]
Visualization: Decision Logic for Regiocontrol

Regioselectivity Start 3-Bromopyrazole (Tautomeric Mix) Reaction Alkylation Event Start->Reaction PathA Attack via N1 (Distal to Br) Reaction->PathA Steric Preference (Bulky Electrophile) PathB Attack via N2 (Proximal to Br) Reaction->PathB High Temp / Small Cation ProductA 3-Bromo-1-(oxan-4-yl) (Major Product) PathA->ProductA ProductB 5-Bromo-1-(oxan-4-yl) (Steric Clash) PathB->ProductB

Caption: Pathway logic for alkylation. The bulky oxanyl group naturally favors the 3-bromo product (Green path) due to steric hindrance in the 5-bromo transition state.

Troubleshooting Table: Regioselectivity Optimization
VariableRecommendationScientific Rationale
Solvent THF or Toluene Non-polar or moderately polar solvents favor the neutral tautomer distribution which prefers N1 attack.[2] High dielectric solvents (DMF/DMSO) can stabilize the specific transition states that lead to mixtures.
Base Cation Cesium (

)
Large cations (

) dissociate fully from the pyrazolate anion, allowing steric factors to dominate (favoring the less hindered N1 attack).[2][1] Small cations (

,

) can chelate with the Br and N, directing attack to the wrong side.[1]
Temperature < 40°C Higher temperatures provide the activation energy to overcome the steric barrier of the "wrong" isomer (5-bromo).[1] Keep it cool.

Module 3: Alternative High-Performance Route (Tosylate)

If you cannot use the Mitsunobu reaction (e.g., due to cost of DIAD or difficulty removing


), use the Tosylate Displacement  method.[1] This is superior to the bromide alkylation but requires specific phase-transfer conditions.[1]
Protocol (Tosylate Route)
  • Precursor Synthesis: Convert Tetrahydro-2H-pyran-4-ol to Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate (TsCl, Pyridine, DCM).[2] This creates a highly reactive leaving group.[1]

  • Alkylation Conditions:

    • Solvent: Acetonitrile (

      
      ).[2][1]
      
    • Base:

      
       (2.0 equiv).[1]
      
    • Additive: TBAI (Tetrabutylammonium iodide) (10 mol%).[1]

    • Temp: Reflux (80°C).

Why TBAI? The iodide undergoes a Finkelstein reaction in situ, converting the Tosylate to a transient, highly reactive Iodide .[1] The Iodide is a better leaving group than Bromide and reacts faster than the elimination side-reaction can occur.

FAQ: Common User Questions

Q: How do I distinguish the 3-bromo and 5-bromo isomers by NMR? A: Look at the pyrazole protons.

  • 3-Bromo isomer (Target): The protons are at positions 4 and 5.[2] They typically appear as two doublets with

    
    .[1] The C5-H is often further downfield due to the adjacent nitrogen.
    
  • 5-Bromo isomer (Impurity): The protons are at positions 3 and 4.[2] The coupling constant is usually slightly lower (

    
    ).
    
  • Definitive Check: NOESY NMR.[1] In the 5-bromo isomer, the oxane ring protons will show an NOE correlation with the pyrazole C4-H, but not C3-H (since Br is at C5).[1] In the 3-bromo target, the oxane ring shows NOE to the C5-H.[1]

Q: Can I use NaH in DMF? A: Not recommended. Sodium hydride is a strong base that generates a "naked" pyrazolate anion.[1] While reactive, the small Sodium cation can coordinate to the bromine lone pairs, potentially directing the alkylation to the adjacent nitrogen (N2), increasing the 5-bromo impurity.[1] Stick to


 or Mitsunobu conditions.

References

  • Mitsunobu Reaction on Pyrazoles: Journal of Organic Chemistry, "Regioselective N-Alkylation of Pyrazoles via Mitsunobu Reaction."[2][1] [Source: J. Org.[1][4][5] Chem. 2008, 73, 4882]([Link]1]

  • Tautomerism and Regioselectivity: Heterocycles, "Tautomerism and Alkylation of 3(5)-Substituted Pyrazoles." [1]

  • Cesium Effect: Tetrahedron Letters, "Cesium Carbonate Promoted N-Alkylation of Azoles."[2][1] [1]

  • Leaving Group Optimization: Organic Process Research & Development, "Development of Scalable Processes for Pyrazole Alkylation." [1]

Sources

Optimization

Solubilizing3-Bromo-1-(oxan-4-yl)pyrazolein DMSO and methanol for screening

Welcome to the technical support guide for 3-Bromo-1-(oxan-4-yl)pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the solubilization and han...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Bromo-1-(oxan-4-yl)pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the solubilization and handling of this compound for screening applications. Here, we address common questions and troubleshooting scenarios to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 3-Bromo-1-(oxan-4-yl)pyrazole that influence its solubility?
Q2: Why are DMSO and methanol recommended solvents for preparing stock solutions for high-throughput screening (HTS)?

DMSO (Dimethyl sulfoxide) is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of organic compounds, including those with poor aqueous solubility.[2] Methanol, a polar protic solvent, is also effective for many polar organic molecules and can be a suitable alternative or co-solvent.[3] Both are volatile enough to be easily removed if necessary and are compatible with many automated liquid handling systems used in HTS.[4]

Solvent Properties Comparison:

PropertyDimethyl Sulfoxide (DMSO)Methanol (CH₃OH)
Molar Mass 78.13 g/mol 32.04 g/mol
Polarity High (Polar Aprotic)High (Polar Protic)
Boiling Point 189 °C (372 °F)64.7 °C (148.5 °F)
Freezing Point 19 °C (66 °F)-97.6 °C (-143.7 °F)
Key Advantages for HTS Excellent solubilizing power for diverse compounds, miscible with water.Good solubilizing power for polar compounds, lower viscosity than DMSO.[3]
Potential Issues Can be toxic to cells at higher concentrations (>0.5-1%), hygroscopic (absorbs water), can freeze at room temperature.[5][6]Can be toxic to some cell lines, more volatile which can lead to concentration changes.[7]
Q3: What is the recommended starting concentration for a stock solution of 3-Bromo-1-(oxan-4-yl)pyrazole?

For primary screening, a common starting concentration for stock solutions is 10 mM in 100% DMSO.[8] This concentration provides a sufficient dynamic range for generating dose-response curves while minimizing the final concentration of DMSO in the assay, which should ideally be kept below 0.5% to avoid solvent-induced artifacts.[6]

Experimental Protocols & Troubleshooting Guides

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for accurately preparing a concentrated stock solution of 3-Bromo-1-(oxan-4-yl)pyrazole.

Materials:

  • 3-Bromo-1-(oxan-4-yl)pyrazole (solid)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Methodology:

  • Calculate Required Mass: Determine the mass of the compound needed. The molecular weight of a similar compound, 4-bromo-1-(oxan-2-yl)-1H-pyrazole, is 231.09 g/mol .[1] For a 10 mM solution in 1 mL:

    • Mass (g) = 0.010 mol/L * 0.001 L * 231.09 g/mol = 0.00231 g = 2.31 mg

  • Weighing the Compound: Accurately weigh the calculated mass of the compound directly into a tared amber glass vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial. For 2.31 mg, add 1.0 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex at room temperature until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) can be used if dissolution is slow, but be cautious of compound stability.

  • Storage: Store the stock solution at -20°C or -80°C to minimize degradation and prevent water absorption.[9]

Workflow for Stock Solution Preparation and Quality Control

G cluster_prep Stock Solution Preparation cluster_qc Quality Control (Optional but Recommended) cluster_storage Storage A Calculate Mass for Target Concentration (e.g., 10 mM) B Weigh Compound into Tared Amber Vial A->B C Add Anhydrous DMSO or Methanol B->C D Vortex/Sonicate until Fully Dissolved C->D E Visual Inspection for Precipitate D->E F Confirm Concentration (e.g., LC-MS) E->F G Aliquot into Working Volumes F->G H Store at -20°C or -80°C in Desiccated Environment G->H

Caption: Workflow for preparing and storing compound stock solutions.

Protocol 2: Serial Dilution for Dose-Response Assays

Accurate serial dilutions are critical for generating reliable dose-response data.[10][11] This protocol describes an inter-plate serial dilution method.

Materials:

  • 10 mM stock solution of 3-Bromo-1-(oxan-4-yl)pyrazole in DMSO

  • Anhydrous DMSO

  • 96-well or 384-well plates

  • Multichannel pipette or automated liquid handler

Methodology:

  • Plate Setup: Prepare a series of dilution plates. For a 1:5 dilution series, add 40 µL of DMSO to the wells of the subsequent dilution plates.[12]

  • Initial Dilution: In the first plate, add 50 µL of the 10 mM stock solution to the designated wells.

  • First Transfer: Using a multichannel pipette, transfer 10 µL from the first plate to the corresponding wells of the second plate containing 40 µL of DMSO. Mix thoroughly by pipetting up and down several times.[13] This creates a 2 mM solution.

  • Subsequent Dilutions: Using fresh pipette tips for each transfer, repeat the process of transferring 10 µL from the previous dilution plate to the next until the desired concentration range is achieved.[14]

  • Final Assay Plate: Transfer a small, fixed volume (e.g., 1 µL) from each dilution plate to the final assay plate containing the assay buffer and biological components. This minimizes the final DMSO concentration.

Troubleshooting Guide

Issue 1: The compound precipitates out of the DMSO stock solution upon storage.

  • Cause: This can be due to the absorption of atmospheric water by DMSO, which reduces its solvating power for hydrophobic compounds.[9][15] Freeze-thaw cycles can also promote precipitation.[2]

  • Solution:

    • Always use anhydrous DMSO and store it properly with desiccant.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • If precipitation occurs, try to redissolve the compound by gentle warming and sonication before use.

Issue 2: The compound dissolves in 100% DMSO but precipitates when diluted into aqueous assay buffer.

  • Cause: The compound has low aqueous solubility. The sudden change in solvent polarity when adding the DMSO stock to the aqueous buffer causes the compound to crash out of solution.[5]

  • Solution:

    • Stepwise Dilution: Perform intermediate dilutions in a solvent mixture with increasing aqueous content before the final dilution into the assay buffer.[6]

    • Increase Final DMSO Concentration: If the assay allows, slightly increase the final DMSO concentration in the assay plate (e.g., from 0.5% to 1.0%), but validate that this does not affect the biological target.[5]

    • Consider Methanol: If the compound shows better solubility in methanol, preparing the stock in methanol might be an alternative, as it is often more miscible with aqueous buffers without causing precipitation.

Issue 3: Inconsistent results are observed across different screening runs.

  • Cause: This could be due to inaccuracies in pipetting during serial dilutions, or degradation of the compound in the stock solution over time.[11]

  • Solution:

    • Pipetting Technique: Ensure pipettes are properly calibrated. Pre-wet pipette tips by aspirating and dispensing the solvent a few times before the actual transfer.[10]

    • Stock Solution Integrity: Prepare fresh stock solutions periodically. If storing for long periods, perform a quality control check (e.g., by LC-MS) to confirm the concentration and integrity of the compound.

    • Mixing: Ensure thorough mixing at each dilution step to achieve a homogenous solution.[14]

Logical Flow for Troubleshooting Solubility Issues

G Start Compound Precipitation Observed Q1 Where does it precipitate? Start->Q1 Stock In DMSO Stock (During Storage) Q1->Stock In Stock Aqueous Upon Dilution into Aqueous Buffer Q1->Aqueous In Buffer Sol_Stock1 Cause: Water absorption, freeze-thaw cycles. Stock->Sol_Stock1 Sol_Aq1 Cause: Low aqueous solubility, solvent shock. Aqueous->Sol_Aq1 Sol_Stock2 Solution: Use anhydrous DMSO, aliquot, store desiccated. Sol_Stock1->Sol_Stock2 Sol_Aq2 Solution: Use stepwise dilution, increase final DMSO %, try alternative solvent (Methanol). Sol_Aq1->Sol_Aq2

Caption: Decision tree for troubleshooting compound precipitation.

References

  • 3-bromo-1H-pyrazole . (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • Werner, A. (2023, February 16). How to do serial dilutions (including calculations) . INTEGRA Biosciences. Retrieved February 3, 2026, from [Link]

  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? . (2014, October 23). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles . (n.d.). Ziath. Retrieved February 3, 2026, from [Link]

  • Customs Ruling HQ 088894 - Methyl alcohol; methanol . (n.d.). CustomsMobile. Retrieved February 3, 2026, from [Link]

  • Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening . PubMed Central. Retrieved February 3, 2026, from [Link]

  • Understanding Serial Dilution - An Essential Practice for Drug Discovery . (2023, June 14). StackWave. Retrieved February 3, 2026, from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions . Journal of Biomolecular Screening. Retrieved February 3, 2026, from [Link]

  • High Throughput Screening (HTS) Apparatus for Methanol Synthesis Using 96 Well Microplate . (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening . (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Serial Dilution Protocol . (n.d.). BPS Bioscience. Retrieved February 3, 2026, from [Link]

  • 4-bromo-1-(oxan-2-yl)-1H-pyrazole . (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • DMSO stock solutions . (2012, January 18). Chromatography Forum. Retrieved February 3, 2026, from [Link]

  • Best Practices For Stock Solutions . (n.d.). FasterCapital. Retrieved February 3, 2026, from [Link]

  • METHANOL TECHNICAL DATA SHEET . (n.d.). Methanol Institute. Retrieved February 3, 2026, from [Link]

  • Optimal Serial Dilutions Designs for Drug Discovery Experiments . (2025, August 7). ResearchGate. Retrieved February 3, 2026, from [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? . (2017, May 23). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Q: Is methanol the only solvent that can be used instead of acetonitrile as the mobile phase in reversed-phase LC? . (n.d.). Shimadzu. Retrieved February 3, 2026, from [Link]

  • Preparing Stock Solutions . (n.d.). PhytoTech Labs. Retrieved February 3, 2026, from [Link]

  • Stock Solutions 101: Everything You Need to Know . (2013, February 13). G-Biosciences. Retrieved February 3, 2026, from [Link]

  • How to make a stock solution of a substance in DMSO . (2018, April 25). Quora. Retrieved February 3, 2026, from [Link]

  • Samples in DMSO: What an end user needs to know . (n.d.). Ziath. Retrieved February 3, 2026, from [Link]

  • 4-Bromopyrazole . (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

Sources

Troubleshooting

Removing5-bromo isomer impuritiesfrom3-Bromo-1-(oxan-4-yl)pyrazolemixtures

[1] Ticket #: PYR-ISO-005 Subject: Removal of 5-bromo regioisomer from 3-bromo-1-(oxan-4-yl)pyrazole mixtures Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1] Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket #: PYR-ISO-005 Subject: Removal of 5-bromo regioisomer from 3-bromo-1-(oxan-4-yl)pyrazole mixtures Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary

The alkylation of 3-bromopyrazole with oxan-4-yl (tetrahydro-2H-pyran-4-yl) electrophiles is governed by annular tautomerism.[1] This reaction inherently produces a mixture of the desired 1,3-isomer (3-bromo-1-(oxan-4-yl)pyrazole) and the undesired 1,5-isomer (often referred to as the 5-bromo impurity).[1]

Because these regioisomers share identical molecular weights and similar polarities, separation requires precise exploitation of their structural asymmetry.[1] This guide provides a validated workflow for detection, chromatographic separation, and recrystallization.[1]

Module 1: Diagnostic & Analytical (The "Is it there?"[1] Phase)

Before attempting purification, you must confirm the ratio of isomers.[1] Standard LC-MS is insufficient as both have the same mass (


).[1]
FAQ: How do I definitively distinguish the isomers by NMR?

Answer: You must use 1D NOE (Nuclear Overhauser Effect) or 2D NOESY spectroscopy.[1] The proximity of the oxanyl ring protons to the pyrazole ring substituents is the "smoking gun."[1]

FeatureTarget: 1,3-Isomer (3-Bromo-1-R)Impurity: 1,5-Isomer (5-Bromo-1-R)
Structure H is at position 5 (adjacent to N-R).[1]Br is at position 5 (adjacent to N-R).[1]
NOE Signal Strong NOE observed between the oxan-4-yl methine proton and the pyrazole H5 proton.[1]No/Weak NOE between oxan-4-yl methine and pyrazole H3 (distance is too great).
Chemical Shift Pyrazole H5 is typically deshielded (

7.4–7.8 ppm) due to N-adjacency.[1]
Pyrazole H3 is typically shielded (

6.3–6.6 ppm) relative to H5.[1]
FAQ: What is the best HPLC method for quantification?

Answer: Reverse-phase HPLC on a C18 column is standard, but pH control is critical to suppress peak tailing of the basic pyrazole nitrogen.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate pH 9 for better shape).[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Elution Order: The 1,5-isomer (impurity) is typically less polar (due to the shielding of the nitrogen lone pairs by the bulky bromine) and often elutes after the 1,3-isomer in acidic conditions, though this can invert at high pH.

Module 2: Purification Strategies (The "Get it out" Phase)

Protocol A: Flash Chromatography Optimization

Standard Hexane/Ethyl Acetate gradients often fail to resolve these isomers (


).[1] You must use a solvent system that interacts with the accessible nitrogen lone pair.[1]

Recommended Solvent System: Toluene / Acetone or DCM / Methanol.[1]

  • Pack Column: Use high-performance silica (20–40 µm).[1]

  • Equilibration: Flush with 100% Toluene.

  • Loading: Load sample as a solid deposit on Celite (liquid loading causes band broadening).[1]

  • Gradient: 0% to 10% Acetone in Toluene.

    • Why? Toluene provides

      
      -
      
      
      
      interactions with the aromatic ring, while acetone modulates polarity without the hydrogen-bonding disruption of alcohols.[1]
Protocol B: Recrystallization (The Scalable Solution)

If chromatography yields <98% purity, recrystallization is the most efficient method for removing the 5-bromo isomer, as the 1,3-isomer typically has a higher lattice energy and melting point.

The "Solvent Screen" Protocol:

  • Primary Solvent (Dissolution): Isopropyl Alcohol (IPA) or Ethanol.[1]

  • Anti-Solvent (Precipitation): Water or Heptane.[1]

Step-by-Step:

  • Dissolve the crude mixture in minimal boiling IPA (approx. 5 mL per gram).

  • Allow the solution to cool slowly to room temperature with gentle stirring.

  • Critical Step: If no crystals form, add warm Water dropwise until slight turbidity persists, then reheat to clear and cool again.[1]

  • Filter the solids.[1] The 1,3-isomer (Target) will crystallize out; the 1,5-isomer (Impurity) remains enriched in the mother liquor due to the disruption of crystal packing by the sterically clashing 5-bromo/1-oxanyl interaction.[1]

Module 3: Prevention & Mechanism (The "Don't make it" Phase)

Understanding why the impurity forms allows you to bias the reaction toward the target.[1]

Root Cause Analysis: Tautomerism

3-Bromopyrazole exists in equilibrium between two tautomers.[1] The alkylating agent (Oxan-4-yl-LG) can attack either nitrogen.[1]

  • N1 Attack (on 3-bromo tautomer): Yields Target (1,3-isomer).

  • N2 Attack (on 5-bromo tautomer): Yields Impurity (1,5-isomer).[1]

Visualizing the Pathway

PyrazoleAlkylation Tautomer1 3-Bromopyrazole (Tautomer A) Tautomer2 5-Bromopyrazole (Tautomer B) Tautomer1->Tautomer2 Fast Equilibrium Transition Transition State (Steric Control) Tautomer1->Transition + Oxan-4-yl-X (Base) Tautomer2->Transition + Oxan-4-yl-X (Base) Target TARGET 3-Bromo-1-(oxan-4-yl) (Thermodynamic) Transition->Target Major Path (Less Steric Hindrance) Impurity IMPURITY 5-Bromo-1-(oxan-4-yl) (Kinetic/Steric) Transition->Impurity Minor Path (Steric Clash: Br vs Oxanyl)

Figure 1: Reaction pathway showing the origin of regioisomers. The 1,5-isomer suffers from steric clash between the Bromine and the Oxanyl ring, making it less favorable but still persistent.

Troubleshooting the Synthesis

Issue: "I am getting 30% impurity. How do I reduce this?" Resolution:

  • Switch Base: Use a bulky base like

    
      or 
    
    
    
    in a polar aprotic solvent (DMF).[1] The bulky cation/base coordinates with the pyrazole, often shielding the more hindered nitrogen (N adjacent to Br), favoring the formation of the 1,3-isomer.
  • Temperature: Lower the reaction temperature (

    
     to RT). Higher temperatures generally increase the proportion of the higher-energy 1,5-isomer.[1]
    

Purification Decision Tree

Use this logic flow to determine the most efficient cleanup method for your specific batch.

DecisionTree Start Crude Mixture (Target + Impurity) Check Analytical Check (1H NMR / HPLC) Start->Check RatioHigh Ratio > 90:10 Check->RatioHigh Impurity Low RatioLow Ratio < 90:10 Check->RatioLow Impurity High Cryst Recrystallization (IPA/Water) RatioHigh->Cryst Flash Flash Chromatography (Toluene/Acetone) RatioLow->Flash FinalCheck Purity Check Cryst->FinalCheck Flash->FinalCheck Success Release Batch (>98% Purity) FinalCheck->Success Pass Reprocess Reprocess FinalCheck->Reprocess Fail Reprocess->Cryst Enriched Target

Figure 2: Workflow for selecting the optimal purification method based on crude purity.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.[1][2]

    • Source: Organic Chemistry Portal / Org.[1] Lett. 2014, 16, 576-579.[1][2]

    • URL:[Link]

  • Tautomerism & NMR Distinction

    • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
    • Source: Molecules 2019, 24(14), 2632 (NCBI/NIH).
    • URL:[Link]

  • General Purification Protocols

    • Title: Purification of Labor
    • Source: ScienceDirect (Butterworth-Heinemann).[1]

    • URL:[Link]

Sources

Optimization

Troubleshooting low conversion rates incross-coupling reactionswith3-Bromo-1-(oxan-4-yl)pyrazole

Ticket ID: #PYR-3BR-OX-001 Topic: Troubleshooting low conversion rates in cross-coupling reactions with 3-Bromo-1-(oxan-4-yl)pyrazole Status: Open / High Priority Assigned Specialist: Senior Application Scientist Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-3BR-OX-001 Topic: Troubleshooting low conversion rates in cross-coupling reactions with 3-Bromo-1-(oxan-4-yl)pyrazole Status: Open / High Priority Assigned Specialist: Senior Application Scientist

Executive Summary & Substrate Diagnostics

User Issue: You are observing stalled reactions (<20% conversion) or significant starting material recovery when attempting Suzuki-Miyaura or Buchwald-Hartwig couplings with 3-Bromo-1-(oxan-4-yl)pyrazole .

Root Cause Analysis: The 3-bromo-1-substituted pyrazole scaffold presents a "perfect storm" of two competing mechanistic failures:

  • The "Kill Zone" (N2-Coordination): Unlike 4-bromopyrazoles, the C3-bromo position is directly adjacent to the nucleophilic N2 nitrogen. Even with the oxan-4-yl group at N1, the N2 lone pair remains accessible. This nitrogen coordinates to the Palladium(II) intermediate after oxidative addition, forming a stable, unreactive 5-membered chelate (or bridging dimer) that removes the catalyst from the active cycle.

  • Electronic Deactivation: While electron-deficient heterocycles typically undergo rapid oxidative addition, the electron-rich nature of the pyrazole ring makes the C-Br bond stronger and less prone to oxidative addition compared to phenyl bromides.

Mechanistic Visualization: The "Death Valley" Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the catalyst deactivation pathway specific to your substrate.

G Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition Complex (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate Substrate Substrate: 3-Bromo-1-(oxan-4-yl)pyrazole Substrate->OxAdd Poisoned OFF-CYCLE TRAP Pd-N2 Coordination Complex (Catalyst Death) OxAdd->Poisoned FAST (Intramolecular/Intermolecular N-binding) TransMet Transmetallation (with Boronate/Amine) OxAdd->TransMet SLOW (Requires steric bulk on L) Prod Product (Coupled Pyrazole) TransMet->Prod Reductive Elimination Prod->Pd0 Regenerate Pd(0)

Figure 1: The "Off-Cycle Trap" mechanism where the pyrazole N2 nitrogen sequesters the Palladium catalyst, preventing transmetallation.

Workflow A: Suzuki-Miyaura Coupling (C-C Bond)

The Challenge: Slow oxidative addition leads to competing protodeboronation of your boronic acid partner. If the catalyst is poisoned by the pyrazole, the boronic acid sits in the basic solution and hydrolyzes.

Optimized Protocol
  • Precatalyst: XPhos Pd G3 or SPhos Pd G3 (0.5 - 2.0 mol%).

    • Why: These precatalysts activate rapidly below room temperature, ensuring a high concentration of Pd(0) before the substrate can sequester it. The bulky biaryl ligands shield the Pd center from N2-coordination.

  • Base: K₃PO₄ (3.0 equiv) or K₂CO₃ .

    • Why: Avoid strong bases like NaOtBu which promote deboronation. Anhydrous bases are preferred if the boronic acid is unstable.

  • Solvent: 1,4-Dioxane/Water (4:1) or n-Butanol .

    • Why: Dioxane is non-coordinating. If solubility is an issue due to the oxanyl group, n-Butanol can help solubilize the system without poisoning the catalyst.

  • Temperature: 60°C - 80°C. (Avoid >100°C unless necessary).

Troubleshooting Matrix (Suzuki)
SymptomDiagnosisCorrective Action
Reaction stalls at ~20% Catalyst Poisoning (Pd-N binding).Switch to XPhos Pd G3 or CataCXium A . Increase catalyst loading to 3-5 mol%.
Substrate remains, Boronic acid gone Protodeboronation of coupling partner.1. Add boronic acid slowly (syringe pump) over 1 hour.2. Switch to Boronic Ester (Pinacol) .3. Use anhydrous solvent and anhydrous base (Cs₂CO₃).
Formation of 3-H-pyrazole (Dehalogenation) Hydride transfer from solvent.STOP using alcohol solvents (MeOH, EtOH, iPrOH). Switch to Toluene or Dioxane.
Black precipitate forms immediately Catalyst decomposition (Pd Black).Ligand is too weak. Switch to a bulkier ligand (e.g., BrettPhos or AdBredtPhos ) to stabilize Pd(0).

Workflow B: Buchwald-Hartwig Amination (C-N Bond)

The Challenge: The pyrazole nitrogen competes with your amine nucleophile for the Pd center.

Optimized Protocol
  • Precatalyst: BrettPhos Pd G3 (Primary amines) or RuPhos Pd G3 (Secondary amines).

    • Why: These are the "Gold Standard" for hindered substrates. They prevent the formation of the inactive Pd-dimers common with heteroaryl halides.

  • Base: NaOtBu (Standard) or Cs₂CO₃ (if functional group sensitive).

    • Why: Strong base is usually required for amination. If your oxane ring or other groups are base-sensitive, switch to Cs₂CO₃ in Dioxane at 100°C.

  • Solvent: t-Amyl Alcohol or Toluene .

  • Additives: None usually required, but 1-2 equivalents of water (paradoxically) can sometimes accelerate activation of G3 precatalysts if using inorganic bases.

Troubleshooting Matrix (Buchwald)
SymptomDiagnosisCorrective Action
No Product, SM Recovered Failed Oxidative Addition.Switch to t-BuBrettPhos Pd G3 . Increase Temp to 110°C. Ensure system is strictly oxygen-free (O₂ kills electron-rich phosphines).
Low Yield, messy baseline Product Inhibition.The product itself (an aminopyrazole) is a better ligand than the starting material. Use LHMDS as a base to prevent product coordination.
Incomplete Conversion Catalyst Death.Add a second portion of catalyst (0.5 equiv) after 4 hours ("Spiking").

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄ (Tetrakis) for this reaction? A: Absolutely not. Triphenylphosphine is not bulky enough to prevent the N2-coordination of your pyrazole. The reaction will likely fail or stall immediately. You must use dialkylbiaryl phosphine ligands (Buchwald ligands).

Q: Does the oxan-4-yl group protect the nitrogen? A: Only partially. While it adds steric bulk to N1, the N2 nitrogen (the one next to the Bromine) remains exposed in the plane of the ring. It is still a potent Lewis base capable of poisoning Palladium.

Q: My boronic acid is an unstable 2-heterocycle. What now? A: Use the MIDA boronate or Potassium Trifluoroborate (BF₃K) salt instead of the free acid. These release the active species slowly, keeping the concentration low and preventing side reactions while the "sluggish" pyrazole undergoes oxidative addition.

References

  • Mechanistic Insight on Pyrazole Poisoning

    • Title: "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
    • Source:Journal of the American Chemical Society[1]

    • URL:[Link]

  • Buchwald Precatalyst Selection Guide: Title: "Palladium-Catalyzed Cross-Coupling Reactions – A Practical Guide" (Sigma-Aldrich / Merck Technical Bulletin)
  • General Troubleshooting of Heterocycle Couplings

    • Title: "Aryl-Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation" (Relevant sections on heteroatom coordin
    • Source:Chemical Reviews
    • URL:[Link]

Sources

Troubleshooting

Purification of3-Bromo-1-(oxan-4-yl)pyrazoleby flash column chromatography

[1] Topic: Purification of 3-Bromo-1-(oxan-4-yl)pyrazole by Flash Column Chromatography Ticket ID: PUR-PYR-3BR-OX Status: Open Assigned Specialist: Senior Application Scientist[1] Introduction: The Molecule & The Challen...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Purification of 3-Bromo-1-(oxan-4-yl)pyrazole by Flash Column Chromatography Ticket ID: PUR-PYR-3BR-OX Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 3-Bromo-1-(oxan-4-yl)pyrazole . This intermediate is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., JAK, DLK).

The Core Challenge: The purification of this molecule presents a "perfect storm" of chromatographic difficulties:

  • Regioisomerism: Synthesis (often N-alkylation of 3-bromopyrazole) typically yields a mixture of the desired 1,3-isomer and the unwanted 1,5-isomer .[1] These have very similar

    
     values.
    
  • Basicity: The pyrazole nitrogen (

    
    ) can interact with acidic silanols on silica gel, causing peak tailing.
    
  • Solubility: The tetrahydropyran (oxane) ring improves polarity, but the bromine atom limits solubility in purely non-polar solvents, risking crystallization on the column.

This guide provides a self-validating workflow to overcome these issues.

Module 1: Pre-Purification Diagnostics (The Triage)

Before packing a column, you must define the separation landscape. Do not skip this step.

Step 1: TLC Visualization Strategy

The molecule contains a UV-active pyrazole ring and a non-UV-active oxane ring.[1] Standard UV (254 nm) is usually sufficient, but secondary visualization is required to detect non-UV active impurities (like starting material 4-bromotetrahydropyran).

Visualization MethodTargetObservation
UV (254 nm) Pyrazole RingDark spot on green background.[1]
Iodine (

) Chamber
General OrganicsBrown/Yellow spots. Essential for detecting oxane-based impurities.[1]
KMnO

Stain
Oxidizable groupsYellow spots on purple. Good for detecting non-aromatic side products.
Step 2: Solvent System Scouting

Run TLC plates in the following systems to determine


 (separation factor).
  • System A (Standard): Hexane : Ethyl Acetate (Start at 80:20).

  • System B (Polarity Boost): DCM : MeOH (95:5). Use if compound sticks to baseline.

  • System C (Selectivity Switch): Toluene : Acetone (90:10). Use if regioisomers co-elute in System A.

Critical Check: If your spot streaks or "tails" on the TLC plate, the silica is too acidic. You must add a modifier (1% Triethylamine) to your column solvent.

Module 2: The Purification Workflow

Workflow Diagram: Decision Logic

G Start Crude Mixture TLC TLC Analysis (Hex/EtOAc) Start->TLC SepCheck Is u0394Rf > 0.15? TLC->SepCheck Standard Standard Flash Hex/EtOAc Gradient SepCheck->Standard Yes AltSolvent Switch Selectivity (Toluene/Acetone) SepCheck->AltSolvent No (Co-elution) Tailing Does spot tail? Standard->Tailing Modifier Add 1% Et3N or 1% NH4OH Tailing->Modifier Yes Load Sample Loading Tailing->Load No Modifier->Load AltSolvent->Load Liquid Liquid Load (if soluble in <2mL) Load->Liquid High Solubility Solid Solid Load (Celite/Silica) Load->Solid Low Solubility Run Execute Run 12-20g Silica/g sample Liquid->Run Solid->Run

Figure 1: Decision matrix for selecting the optimal purification conditions based on TLC behavior.

Step-by-Step Protocol

1. Column Sizing: Use a silica-to-sample ratio of 20:1 to 40:1 by weight.[1] The separation of pyrazole regioisomers requires high resolution.[2]

  • Example: For 1.0 g of crude material, use a 25g or 40g cartridge.

2. Sample Loading (Critical):

  • Preferred: Solid Load. Dissolve crude in minimal DCM, add Celite (1:2 ratio), and rotovap to a free-flowing powder.

  • Why? Liquid loading with DCM can cause "band broadening" because DCM is a strong solvent that carries the compound too fast down the column initially.

3. Gradient Profile (Hexane/EtOAc):

  • Equilibration: 3 CV (Column Volumes) of 100% Hexane (or starting %B).

  • Step 0-1: 0% to 10% EtOAc over 2 CV.[1]

  • Step 1-2: 10% to 40% EtOAc over 10 CV (The "Separation Zone").[1]

  • Step 2-3: 40% to 100% EtOAc (Flush).[1]

Module 3: Troubleshooting & FAQs

Issue 1: The Regioisomer Nightmare (Co-elution)

Q: I see two spots touching on TLC, and they co-elute on the column. How do I separate the 3-bromo from the 5-bromo isomer?

A: This is the most common issue. The dipole moments of 1,3- and 1,5-substituted pyrazoles differ, but not always enough for standard silica separation.

  • Tactic A: The "Selectivity Switch" Change the mobile phase interaction mechanism. Replace Ethyl Acetate with Acetone or MTBE .

    • Try: Toluene : Acetone (starts at 95:5). The

      
       interactions of toluene with the pyrazole ring can amplify the subtle steric differences between the isomers.
      
  • Tactic B: Isocratic Hold Run a gradient to the %B where the compound just starts to elute (e.g., 20% EtOAc), then hold isocratic for 5-10 CV. This artificially extends the column length.

  • Tactic C: C18 (Reverse Phase) If Normal Phase fails, switch to C18.

    • Mobile Phase: Water (0.1% Formic Acid) : Acetonitrile.

    • Logic: The hydrophobic difference between the exposed Br (in 3-pos) vs the shielded Br (in 5-pos) is often more pronounced on C18.[1]

Issue 2: Peak Tailing

Q: My product elutes over 20 fractions and the peak looks like a "shark fin" (steep front, long tail).

A: This is classic Silanol Interaction . The basic nitrogen of the pyrazole is hydrogen-bonding with the acidic protons of the silica silanols (


).
  • The Fix: Add a competing base.

    • Add 1% Triethylamine (TEA) to your Hexane and EtOAc bottles.

    • Mechanism:[3][4][5] TEA is more basic than your pyrazole. It saturates the acidic sites on the silica, allowing your compound to pass through without "sticking."

    • Note: You must flush the column with solvent without TEA afterwards if you plan to use the compound for sensitive metal-catalyzed coupling, or wash the isolated solid with buffer.

Issue 3: Crystallization

Q: The pressure spiked, and I see white solid at the top of the column.

A: Your compound precipitated when the strong injection solvent (DCM) mixed with the weak mobile phase (Hexane).

  • The Fix: Use Solid Loading (as described in Module 2). This eliminates the solvent mismatch shock.

Module 4: Data & Specifications

Physicochemical Properties Table
PropertyValueImplication for Purification
Molecular Weight ~231.09 g/mol Small molecule; diffuses quickly.[1]
LogP (Est.) 1.5 - 2.0Moderate lipophilicity.[1][6] Elutes in mid-range polarity.
pKa (Conj. Acid) ~2.5 (Pyrazole N)Weakly basic, but sufficient to cause tailing on acidic silica.
Solubility Good: DCM, EtOAc, MeOHPoor: Hexane, WaterAvoid injecting in pure Hexane; risk of crashing out.
Regioisomer Identification (Post-Column)

You have isolated two peaks. Which is which?

  • NOE (Nuclear Overhauser Effect):

    • 1,3-isomer (Desired): Irradiation of the

      
       proton (oxane ring) should show NOE to the pyrazole 
      
      
      
      proton.[1]
    • 1,5-isomer (Impurity): Irradiation of the

      
       proton will show NOE to the Bromine (invisible in NMR) or weak/no signal to 
      
      
      
      .[1] Crucially, the H-5 proton is missing in the 5-bromo isomer.[1]
  • 1H NMR Shift: The proton adjacent to the nitrogen in the oxane ring often shifts downfield differently depending on the magnetic anisotropy of the adjacent pyrazole orientation.

References

  • Teledyne ISCO. (2022). Flash Chromatography Guide: Purifying Nitrogen Heterocycles. Retrieved from [Link]

  • Biotage. (2024). Strategies for Separating Regioisomers in Flash Chromatography. Retrieved from [Link]

  • Reich, H. J. (2018). WinPLT: TLC Solvent Selection Guide. University of Wisconsin-Madison.[1] Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Retrieved from [Link]

Sources

Optimization

Stability of3-Bromo-1-(oxan-4-yl)pyrazoleunder acidic and basic conditions

Technical Support Center: 3-Bromo-1-(oxan-4-yl)pyrazole Executive Summary & Molecule Identity User Warning: A common critical error in handling 3-Bromo-1-(oxan-4-yl)pyrazole (also known as 3-Bromo-1-(tetrahydro-2H-pyran-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-1-(oxan-4-yl)pyrazole

Executive Summary & Molecule Identity

User Warning: A common critical error in handling 3-Bromo-1-(oxan-4-yl)pyrazole (also known as 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole) arises from confusing its structural stability with that of its regioisomer, the N-THP (2-yl) protected pyrazole.

  • The Molecule: 3-Bromo-1-(oxan-4-yl)pyrazole contains a secondary alkyl amine linkage (N–C4). It is a robust structural motif, notably serving as a key intermediate in the synthesis of ERK inhibitors like GDC-0994 (Ravoxertinib) .

  • The Misconception: Unlike the acid-labile 1-(tetrahydro-2H-pyran-2 -yl) protecting group (an acetal/hemiaminal ether), the oxan-4 -yl moiety in this molecule is NOT acid-labile under standard deprotection conditions.

Quick Reference Data:

Property Specification
CAS Number 1453848-26-4 (Related GDC Series) / Specific Intermediate CAS varies by vendor
Molecular Formula C₈H₁₁BrN₂O
Molecular Weight 231.09 g/mol
Key Functionality Aryl Bromide (Suzuki/Buchwald handle), Ether (Oxane)

| Storage | 2-8°C, inert atmosphere, protected from light. |

Stability Profile: Acidic & Basic Conditions

A. Acidic Stability (The "Deprotection" Myth)
  • Condition: Dilute aqueous acids (HCl, H₂SO₄, AcOH) at RT to 60°C.

  • Behavior: STABLE.

  • Mechanism: The bond connecting the pyrazole nitrogen to the oxane ring is a standard

    
     bond. It lacks the anomeric stabilization required for facile acid hydrolysis seen in THP-2-yl ethers.
    
  • Risk Factor: Extreme forcing conditions (e.g., conc. HI or HBr at reflux) may cleave the ether ring of the oxane or cause debromination, but will not cleanly "deprotect" the pyrazole.

B. Basic Stability
  • Condition: Aqueous bases (NaOH, KOH, Na₂CO₃) and organic bases (TEA, DIPEA).

  • Behavior: STABLE.

  • Mechanism: The pyrazole ring is electron-rich/neutral and resistant to nucleophilic attack at the ring carbons under standard conditions. The ether linkage is inert to base.

  • Risk Factor:

    • Lithiation/Metallation: Strong organometallic bases (e.g., n-BuLi, t-BuLi, Grignard reagents) will cause Lithium-Halogen Exchange at the C3-Bromine position, leading to the formation of the pyrazolyl-lithium species. This is a reactivity feature, not an instability, but requires anhydrous/cryogenic handling.

C. Thermal & Oxidative Stability
  • Thermal: Stable up to ~100°C. Decomposition may occur at higher temperatures, particularly if traces of Pd catalyst are present from previous steps.

  • Light: Aryl bromides can be photosensitive. Long-term exposure to UV/strong light may cause slow debromination or discoloration (yellowing).

Troubleshooting Guide (Q&A)

Q1: I treated the compound with 4M HCl in Dioxane to remove the oxane group, but the starting material remained unchanged. What went wrong?

  • Diagnosis: You are likely mistaking the oxan-4-yl group for a THP (oxan-2-yl) protecting group.

  • Solution: The oxan-4-yl group is a permanent structural part of the pharmacophore (as seen in GDC-0994). It cannot be removed by acid hydrolysis. If you need the free pyrazole (3-bromo-1H-pyrazole), you must synthesize it differently; you cannot access it from this intermediate.

Q2: I see a new impurity peak (M-80) during LC-MS analysis after a Suzuki coupling. What is it?

  • Diagnosis: This is likely Debromination (Hydrodehalogenation).

  • Cause: During Palladium-catalyzed cross-coupling, if the catalytic cycle stalls or if a hydride source is present (e.g., excess alcohol solvent, formate), the C-Br bond can be reduced to C-H.

  • Prevention: optimize the catalyst load, degas solvents thoroughly to remove oxygen (which can promote homocoupling or catalyst death), and avoid excessive heating times.

Q3: The compound turned yellow/brown upon storage. Is it degraded?

  • Diagnosis: Likely surface oxidation or minor photolysis of the C-Br bond.

  • Action: Check purity via HPLC. If purity is >98%, the color change is likely superficial. Recrystallize from Ethanol/Heptane or pass through a short silica plug if high purity is required for the next step. Store in amber vials.

Visual Technical Guides

Figure 1: Reactivity & Stability Decision Tree

This diagram illustrates the divergent pathways for the molecule under different chemical environments.

StabilityPathways Start 3-Bromo-1-(oxan-4-yl)pyrazole Acid Acidic Conditions (HCl/H2SO4) Start->Acid Treat with Base Aqueous Base (NaOH/KOH) Start->Base Treat with Metal Organometallics (n-BuLi/Mg) Start->Metal Treat with Pd Pd Catalyst (Suzuki/Buchwald) Start->Pd React with Result_Acid NO REACTION (Stable N-Alkyl bond) Acid->Result_Acid Reflux/RT Result_Base NO REACTION (Stable) Base->Result_Base Reflux/RT Result_Metal Li-Halogen Exchange (Reactive Intermediate) Metal->Result_Metal -78°C Result_Pd C-C / C-N Coupling (Desired Product) Pd->Result_Pd Base/Ligand

Caption: Figure 1. Chemoselectivity profile of 3-Bromo-1-(oxan-4-yl)pyrazole showing stability vs. reactivity zones.

Figure 2: Impurity Identification Workflow

Use this logic flow to identify common impurities during synthesis or storage.

ImpurityFlow Check Observe Impurity in HPLC/LCMS MassShift Check Mass Shift (Delta) Check->MassShift M_minus_Br Mass = M - 79/81 (+1 H) (Debromination) MassShift->M_minus_Br M-80 M_plus_16 Mass = M + 16 (N-Oxide or Hydroxylation) MassShift->M_plus_16 M+16 M_dimer Mass = 2M - 2Br (Homocoupling) MassShift->M_dimer Dimer Action1 Cause: Pd Catalyst + H source Fix: Degas solvents, reduce temp M_minus_Br->Action1 Action2 Cause: Oxidation (Storage) Fix: Store under N2, Amber vial M_plus_16->Action2 Action3 Cause: O2 in Suzuki reaction Fix: Improved Inert Atmosphere M_dimer->Action3

Caption: Figure 2. Troubleshooting logic for identifying common degradation products and synthetic impurities.

Standard Operating Procedure (SOP): Stability Stress Test

If you need to validate a specific batch of 3-Bromo-1-(oxan-4-yl)pyrazole, follow this Forced Degradation Protocol.

Objective: Determine the stability of the lot under stress conditions.

Materials:

  • 1N HCl

  • 1N NaOH

  • 3% H₂O₂

  • HPLC System (C18 Column, Acetonitrile/Water + 0.1% Formic Acid gradient)

Protocol:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in Methanol.

  • Acid Stress: Mix 100 µL Stock + 100 µL 1N HCl. Heat at 60°C for 4 hours.

  • Base Stress: Mix 100 µL Stock + 100 µL 1N NaOH. Heat at 60°C for 4 hours.

  • Oxidative Stress: Mix 100 µL Stock + 100 µL 3% H₂O₂. Store at RT for 4 hours.

  • Analysis: Neutralize acid/base samples. Inject 5 µL onto HPLC.

  • Acceptance Criteria:

    • Recovery > 98% for Acid/Base samples (indicates stability).

    • Recovery > 90% for Oxidative samples (some N-oxidation is expected).

References

  • Blake, J. F., et al. (2016).[1][2] "Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development."[3] Journal of Medicinal Chemistry, 59(12), 5650-5660.[1][2]

  • Genentech, Inc. (2016).[1] "Processes for the preparation of ERK inhibitors." World Intellectual Property Organization Patent WO2016020320. (Describes the synthesis and handling of the oxan-4-yl pyrazole intermediate).

  • Burkard, M., et al. (2015). "Development of a Practical Synthesis of ERK Inhibitor GDC-0994." Organic Process Research & Development, 19(11). (Details the robustness of the intermediate during scale-up).

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-1-(oxan-4-yl)pyrazole Derivatives

Welcome to the technical support guide for the synthesis of 3-Bromo-1-(oxan-4-yl)pyrazole derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-1-(oxan-4-yl)pyrazole derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this important class of molecules. The inherent steric hindrance in coupling the bulky oxan-4-yl group to the 3-bromopyrazole core often leads to challenges in yield and purity. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of steric hindrance in the N-alkylation of 3-bromopyrazole with an oxane-based electrophile?

The primary cause of steric hindrance is the spatial crowding around the reacting nitrogen atoms of the pyrazole ring. This arises from the combination of two factors:

  • The 3-Bromo Substituent: The bromine atom at the C3 position of the pyrazole ring is sterically demanding. It effectively "guards" the adjacent N1 nitrogen, making it difficult for a bulky electrophile to approach and form a bond.

  • The Oxan-4-yl Electrophile: The oxane (tetrahydropyran) ring is a large, non-planar, and conformationally rigid alkyl group. When the leaving group is attached at the 4-position, the entire ring structure contributes to significant steric bulk, hindering its ability to access the N1 position of the pyrazole.

The regioselectivity of N-alkylation on unsymmetrical pyrazoles is often governed by steric effects, with the alkyl group preferentially attaching to the less hindered nitrogen atom.[1][2][3][4] In this case, the N1 position is significantly more hindered than the N2 position due to the adjacent bromo group.

Caption: Steric clash between the bulky reactants.

Q2: Which regioisomer is favored in the N-alkylation of 3-bromopyrazole, and why?

In the N-alkylation of 3-bromopyrazole, a mixture of two regioisomers is possible: the N1-alkylated product (3-bromo-1-...) and the N2-alkylated product (5-bromo-1-...). Due to the steric hindrance discussed in Q1, the reaction often favors the formation of the N2-alkylated isomer , where the electrophile attaches to the nitrogen atom further away from the bulky bromine atom. The position of alkylation is typically the result of steric effects, which favor reaction at the less hindered nitrogen.[3]

However, the desired product for many applications is the N1-isomer. Therefore, the primary synthetic challenge is to develop conditions that override this inherent steric preference.

Regioisomers cluster_products Potential Products Reactants 3-Bromopyrazole + Oxan-4-yl-LG N1_Isomer 1-(Oxan-4-yl)-3-bromopyrazole (Desired, Sterically Hindered) Reactants->N1_Isomer N1 Alkylation N2_Isomer 1-(Oxan-4-yl)-5-bromopyrazole (Favored by Sterics) Reactants->N2_Isomer N2 Alkylation

Caption: N-alkylation pathways leading to two regioisomers.

Q3: How do the choices of base and solvent impact the reaction outcome?

The base and solvent system is critical for managing reactivity and selectivity.

ParameterImpact on ReactionRationale & Recommendations
Base Strength A strong base (e.g., NaH, LiHMDS) ensures complete and rapid deprotonation of the pyrazole N-H, forming the pyrazolate anion. This increases nucleophilicity but can also lead to lower selectivity and potential side reactions if the temperature is not controlled. Weaker bases (e.g., K₂CO₃, Cs₂CO₃) establish an equilibrium and can sometimes offer better selectivity, albeit with longer reaction times or higher temperatures.Recommendation: Start with a moderately strong base like K₂CO₃ or Cs₂CO₃. If reactivity is low, stronger bases like NaH can be employed, but at low initial temperatures (e.g., 0 °C) to control the exothermic deprotonation before adding the electrophile.
Solvent Polarity Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are generally preferred. They are effective at solvating the cation of the pyrazolate salt, leaving a "naked" and more reactive anion. This enhances the rate of the Sₙ2 reaction. Nonpolar solvents may not sufficiently solubilize the pyrazolate salt, leading to poor reactivity.Recommendation: DMF is a common and effective starting point. Acetonitrile is another excellent choice. The use of nonpolar solvents is generally discouraged unless specific catalytic systems are employed.[3]

Troubleshooting Guide

Problem: Low or no conversion to the desired product.

Your reaction has stalled, with starting materials largely unconsumed.

Troubleshooting_Low_Conversion Start Low / No Conversion Observed Cause1 Possible Cause: Ineffective Deprotonation Start->Cause1 Cause2 Possible Cause: Poor Electrophile Reactivity Start->Cause2 Cause3 Possible Cause: Insufficient Energy Start->Cause3 Solution1 Solution: Use a stronger base (e.g., NaH instead of K₂CO₃) Cause1->Solution1 Solution2 Solution: Improve the leaving group (e.g., use Oxan-4-yl-OTs or -I instead of -Br or -Cl) Cause2->Solution2 Solution3 Solution: Increase reaction temperature incrementally (e.g., from 60°C to 80-100°C) Cause3->Solution3

Caption: Decision tree for troubleshooting low conversion.

Detailed Steps & Rationale:

  • Verify Base Efficacy: If you are using a mild base like K₂CO₃, it may not be strong enough to deprotonate the pyrazole efficiently at your current temperature.

    • Action: Switch to a stronger base such as sodium hydride (NaH). Perform the deprotonation step at 0 °C before adding the electrophile and slowly warming to the reaction temperature. This ensures the reactive pyrazolate is formed without premature decomposition.

  • Enhance Electrophile Reactivity: The leaving group on your oxane moiety is critical. The reactivity order is generally: Iodide > Tosylate > Bromide > Chloride.

    • Action: If you are using 4-bromooxane or 4-chlorooxane, consider converting the corresponding 4-hydroxyoxane to a tosylate (using TsCl) or an iodide (using the Finkelstein reaction). This will make the carbon atom more susceptible to nucleophilic attack.

  • Increase Thermal Energy: The activation energy for this sterically hindered reaction may be high.

    • Action: Gradually increase the reaction temperature in 15-20 °C increments, monitoring the reaction by TLC or LC-MS at each stage to check for product formation versus decomposition.

Problem: The major product is the undesired N2-alkylated (5-bromo) regioisomer.

This is the most common issue, where steric hindrance dictates the reaction outcome.

Detailed Steps & Rationale:

  • Modify Reaction Conditions to Favor Thermodynamic Control: While sterics often lead to the kinetically favored N2 product, sometimes it's possible to favor the thermodynamically more stable N1 isomer.

    • Action: Try using a weaker base (K₂CO₃) in a high-boiling-point solvent (like DMF or DMSO) and run the reaction for a longer period (24-48 hours) at a moderately elevated temperature (80-100 °C). This may allow for equilibrium to be established, potentially favoring the desired isomer.

  • Utilize Alternative Catalytic Methods: When standard Sₙ2 conditions fail, specialized methods are required.

    • Acid Catalysis: A method using trichloroacetimidate electrophiles with a Brønsted acid catalyst has been developed for N-alkylation of pyrazoles.[2][3][4] This approach avoids strong bases and can alter the regioselectivity.

    • Enzymatic Catalysis: For ultimate selectivity, engineered enzymes can perform highly specific N-alkylations.[5][6] This advanced technique uses enzymes to transfer alkyl groups with near-perfect regiocontrol, overcoming steric barriers. While requiring specialized biological expertise, it represents a state-of-the-art solution.

Recommended Experimental Protocol: Base Screening

This protocol provides a framework for systematically identifying the optimal base for your reaction.

Objective: To determine which base provides the best conversion and selectivity for the N1-alkylation of 3-bromopyrazole with 4-tosyloxyoxane.

Materials:

  • 3-bromo-1H-pyrazole

  • 4-tosyloxyoxane (prepared from 4-hydroxyoxane)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Bases for screening: K₂CO₃, Cs₂CO₃, NaH (60% dispersion in mineral oil)

  • Reaction vials with stir bars

Procedure:

  • Setup: In three separate, dry reaction vials, add 3-bromo-1H-pyrazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to each vial to create a 0.5 M solution.

  • Base Addition:

    • To Vial 1, add potassium carbonate (K₂CO₃, 1.5 eq).

    • To Vial 2, add cesium carbonate (Cs₂CO₃, 1.5 eq).

    • To Vial 3, cool the vial to 0 °C in an ice bath, then carefully add sodium hydride (NaH, 1.2 eq) portion-wise. Allow it to stir at 0 °C for 30 minutes.

  • Electrophile Addition: Add 4-tosyloxyoxane (1.1 eq) to each vial.

  • Reaction:

    • Heat Vials 1 and 2 to 80 °C.

    • Allow Vial 3 to warm to room temperature, then heat to 60 °C.

  • Monitoring: After 4, 8, and 24 hours, take a small aliquot from each reaction mixture. Quench with a few drops of water, dilute with ethyl acetate, and analyze by LC-MS and ¹H NMR to determine the ratio of starting material, N1 product, and N2 product.

  • Analysis: Compare the results to identify the base that gives the highest ratio of the desired 3-Bromo-1-(oxan-4-yl)pyrazole (N1 isomer) to the 5-bromo isomer (N2 isomer) with acceptable conversion.

References
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC.[Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry.[Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate.[Link]

  • Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. ResearchGate.[Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.[Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.[Link]

  • Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Nature Catalysis.[Link]

  • Preparation method and application of bromopyrazole compound intermediate.
  • Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications.[Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.[Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library.[Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate.[Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Comparative NMR Analysis of 3-Bromo-1-(oxan-4-yl)pyrazole

Executive Summary 3-Bromo-1-(oxan-4-yl)pyrazole is a critical heterocyclic scaffold often employed in the development of kinase inhibitors and fragment-based drug discovery.[1] Its structural integrity relies on the prec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-1-(oxan-4-yl)pyrazole is a critical heterocyclic scaffold often employed in the development of kinase inhibitors and fragment-based drug discovery.[1] Its structural integrity relies on the precise regiochemical placement of the bromine atom at the C3 position relative to the N-oxanyl substituent.[1]

This guide provides a definitive technical comparison between the target molecule and its most common synthetic impurities (regioisomers).[1] We analyze the 1H NMR chemical shifts , providing a self-validating interpretation framework to distinguish the desired 1,3-isomer from the 1,5-isomer and the 1,4-isomer .

The Analytical Challenge: Regioselectivity

The synthesis of N-alkylated pyrazoles via nucleophilic substitution (e.g., reacting 3-bromopyrazole with 4-iodotetrahydropyran) typically yields a mixture of regioisomers due to annular tautomerism in the pyrazole starting material.[1]

  • Target (Isomer A): 3-Bromo-1-(oxan-4-yl)pyrazole (Sterically favored, thermodynamically stable).[1]

  • Alternative (Isomer B): 5-Bromo-1-(oxan-4-yl)pyrazole (Sterically hindered).[1]

Distinguishing these requires analyzing the deshielding effect of the nitrogen lone pair and the coupling constants (


) of the remaining pyrazole protons.[1]
Regioselectivity Pathway Diagram[1]

Regioselectivity cluster_legend Key Differentiator Start 3-Bromopyrazole (Tautomeric Mixture) TS Transition State (N-Alkylation) Start->TS Reagent + Oxan-4-yl Electrophile (Base/Solvent) Reagent->TS Target TARGET: 1,3-Isomer (3-Bromo-1-(oxan-4-yl)pyrazole) Less Steric Clash TS->Target Major Product (Kinetic/Thermodynamic control) Impurity IMPURITY: 1,5-Isomer (5-Bromo-1-(oxan-4-yl)pyrazole) Br/Oxanyl Steric Clash TS->Impurity Minor Product Diff Proton H-5 is diagnostic. In 1,3-isomer, H-5 is adjacent to N1 and highly deshielded.

Figure 1: Synthetic pathway illustrating the origin of regioisomeric impurities.[1] The steric bulk of the bromine atom usually disfavors the 1,5-isomer, but it remains the primary analytical interferent.[1]

Comparative Chemical Shift Analysis

The following data compares the representative chemical shifts (


) in DMSO-

. This solvent is preferred over CDCl

for polar heterocycles to prevent aggregation and ensure sharp peak resolution.[1]
Table 1: Diagnostic Signals for Isomer Differentiation
FeatureTarget: 3-Bromo-1-(oxan-4-yl) Alternative: 5-Bromo-1-(oxan-4-yl) Alternative: 4-Bromo-1-(oxan-4-yl)
H-5 (pyrazole)

7.80 - 7.95 (d)
Highly deshielded by adjacent N1
N/A (Substituted by Br)

7.90 - 8.00 (s)
H-4 (pyrazole)

6.40 - 6.50 (d)

6.30 - 6.40 (d)
N/A (Substituted by Br)
H-3 (pyrazole) N/A (Substituted by Br)

7.40 - 7.50 (d)

7.50 - 7.60 (s)
Coupling (

)

Hz

Hz
N/A (Singlets)
NOE Signal Strong NOE between Oxan-H4' and Pyraz-H5 NO NOE between Oxan-H4' and Pyraz-H5 (Br blocks it)Strong NOE between Oxan-H4' and Pyraz-H5

Key Insight: The presence of a doublet at


 7.8+ ppm  (H-5) coupled with a doublet at 

6.4 ppm
(H-4) confirms the 1,3-substitution pattern.[1] If the most downfield signal is missing, you likely have the 1,5-isomer.[1]

Detailed Structural Interpretation (Target Molecule)

Pyrazole Ring System

The pyrazole ring exhibits aromatic character.[1][2]

  • H-5 (

    
     ppm, d, 
    
    
    
    Hz):
    This proton is vicinal to the bridgehead nitrogen (N1). The inductive effect of the nitrogen and the anisotropy of the ring current shift this signal significantly downfield.[1]
  • H-4 (

    
     ppm, d, 
    
    
    
    Hz):
    Located between the bromine and the H-5 proton.[1] It appears upfield due to higher electron density at the C4 position.[1]
Tetrahydropyran (Oxan-4-yl) Ring

The oxane ring adopts a chair conformation, creating distinct magnetic environments for axial and equatorial protons.[1]

  • H-4' (Methine,

    
     ppm, tt):  The proton at the point of attachment.[1] It appears as a triplet of triplets  (tt).[1]
    
    • Coupling: Large diaxial coupling (

      
       Hz) with H-3'/5' axial protons, and smaller equatorial coupling (
      
      
      
      Hz).[1]
    • Shift: Deshielded by the electronegative pyrazole nitrogen.[1]

  • H-2'/6' (Equatorial,

    
     ppm, dd):  Adjacent to the oxygen atom, these are deshielded.[1]
    
  • H-2'/6' (Axial,

    
     ppm, td):  Also adjacent to oxygen but shielded relative to their equatorial counterparts due to 1,3-diaxial interactions.[1]
    
  • H-3'/5' (Multiplets,

    
     ppm):  These methylene protons are the most shielded, appearing as complex multiplets due to ring flexibility.[1]
    

Experimental Protocol: Self-Validating Assignment

To ensure the highest data integrity ("Trustworthiness"), follow this protocol. This workflow includes a "Stop/Go" decision point based on NOE (Nuclear Overhauser Effect) data, which is the gold standard for regiochemical assignment.

Step-by-Step Workflow
  • Sample Preparation: Dissolve 5-10 mg of the purified solid in 0.6 mL of DMSO-

    
     .
    
    • Why DMSO? It prevents H-bonding aggregation common in azoles, sharpening the N-adjacent proton signals.[1]

  • 1D Proton Acquisition: Acquire standard 1H spectrum (min 16 scans).

  • Integration Check: Normalize the integration of the H-4' methine signal (at ~4.5 ppm) to 1.00.

    • Validation: The aromatic region must integrate to exactly 2.00 protons (1H each for H-4 and H-5).[1]

  • 1D NOE/GOESY Experiment (Critical): Irradiate the H-4' methine signal (oxanyl ring).

    • Observation: Look for enhancement in the aromatic region.[1]

    • Result A (Target): Enhancement of the

      
       7.88 ppm  signal (H-5). This proves H-5 is spatially close to the linker, confirming the 1,3-isomer.[1]
      
    • Result B (Impurity): No enhancement of aromatic signals (Br is blocking the spatial pathway).[1] This indicates the 1,5-isomer.[1]

Logic Flow Diagram for Assignment

AssignmentLogic Start Acquire 1H NMR (DMSO-d6) CheckAromatic Analyze Aromatic Region (6.0 - 8.5 ppm) Start->CheckAromatic Decision1 Pattern Observed? CheckAromatic->Decision1 Singlets Two Singlets Decision1->Singlets No Coupling Doublets Two Doublets (J ~ 2.4 Hz) Decision1->Doublets Coupling Visible Result4Br 4-Bromo Isomer (Symmetric) Singlets->Result4Br NOE_Step Run 1D NOE Irradiate Oxan-H4' Doublets->NOE_Step NOE_Result NOE Enhancement on Downfield Proton? NOE_Step->NOE_Result Conf_13 CONFIRMED: 3-Bromo-1-(oxan-4-yl) (Target) NOE_Result->Conf_13 YES (H-5 is close) Conf_15 CONFIRMED: 5-Bromo-1-(oxan-4-yl) (Impurity) NOE_Result->Conf_15 NO (Br is close)

Figure 2: Decision tree for the unambiguous structural assignment of bromopyrazole regioisomers.

References

  • Reich, H. J. (2023).[1] Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison.[1] [Link]

  • Foces-Foces, C., et al. (1999).[1] Tautomerism and regiochemistry in pyrazoles: 1H NMR and X-ray crystallography. Journal of the Chemical Society, Perkin Transactions 2.[1] [Link]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Standard text for NOE protocols).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS).[1] (Reference for standard Tetrahydropyran shifts). [Link]

Sources

Comparative

Distinguishing 3-Bromo and 5-Bromopyrazole Regioisomers: A NOESY NMR Guide

The Regioisomer Challenge in Pyrazole Chemistry In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet its synthesis often presents a critical regioisomeric challenge. When alkylating a 3(5)-bromopyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

The Regioisomer Challenge in Pyrazole Chemistry

In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet its synthesis often presents a critical regioisomeric challenge. When alkylating a 3(5)-bromopyrazole (or synthesizing the ring de novo), two distinct


-substituted regioisomers are typically formed:
  • 1-Alkyl-3-bromopyrazole (The "3-Bromo" isomer)

  • 1-Alkyl-5-bromopyrazole (The "5-Bromo" isomer)

While these isomers share identical molecular weights (indistinguishable by standard LC-MS) and often exhibit overlapping retention times, their biological activities and reactivities in downstream cross-coupling (e.g., Suzuki-Miyaura) differ drastically.

The Problem: Standard 1D


H NMR is often inconclusive. The chemical shifts of the ring protons (H3, H4, H5) vary with solvent and concentration, making assignment based solely on ppm values risky.

The Solution: Nuclear Overhauser Effect Spectroscopy (NOESY ) provides a definitive, geometric solution by measuring through-space proximity rather than through-bond connectivity.

The Diagnostic Tool: Why NOESY?

NOESY correlates nuclei that are spatially close (


) regardless of the number of bonds separating them. This is the "binary switch" for distinguishing pyrazole isomers.
The Mechanistic Logic

The distinction relies on the spatial relationship between the


-substituent  (e.g., an 

-methyl group) and the substituent at Position 5 (C5) .
  • In the 3-Bromo Isomer: The

    
    -substituent is adjacent to a Proton (H5) .
    
    • Result: The distance is short (~2.5–3.0 Å). Strong NOE Signal.

  • In the 5-Bromo Isomer: The

    
    -substituent is adjacent to the Bromine atom . The nearest proton is at Position 3 or 4, which are significantly further away (
    
    
    
    for H3).
    • Result:No (or Negligible) NOE Signal between the

      
      -group and the aromatic protons.
      
Comparative Analysis of Analytical Methods
FeatureNOESY (Recommended) 1D

H /

C NMR
HMBCX-Ray Crystallography
Basis of Detection Through-space geometry (Dipolar coupling)Electronic environment (Shielding)Through-bond coupling (

)
Electron density diffraction
Reliability for Isomers High (Definitive) Low (Ambiguous shifts)Medium (Requires distinct C3/C5 shifts)Absolute
Sample Requirement Standard solution (~5-10 mg)Standard solutionStandard solutionSingle Crystal (Hard to grow)
Time Efficiency Medium (1–4 hours)Fast (10 mins)Medium (1–4 hours)Slow (Days/Weeks)
Data Output Binary (Cross-peak vs. None)Scalar (ppm values)Connectivity map3D Structure

Experimental Protocol: The Self-Validating Workflow

To ensure high-trust results, follow this standardized protocol. This workflow minimizes artifacts and maximizes the NOE signal-to-noise ratio.

Step 1: Sample Preparation
  • Concentration: Dissolve 10–20 mg of the isolated isomer in 0.6 mL of deuterated solvent.

  • Solvent Choice: DMSO-

    
      is preferred over CDCl
    
    
    
    for pyrazoles. DMSO minimizes solute aggregation and often separates the critical aromatic signals (H4/H5) more effectively.
  • Degassing (Critical): Dissolved oxygen is paramagnetic and promotes relaxation, quenching the NOE signal.

    • Action: Bubble dry nitrogen or argon through the solution for 2–5 minutes directly in the NMR tube, or use the freeze-pump-thaw method if available.

Step 2: Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: 2D Phase-Sensitive NOESY (e.g., noesygpph on Bruker).

  • Mixing Time (

    
    ): 500 ms .
    
    • Reasoning: For small molecules (MW < 600), the NOE builds up slowly. A mixing time of 400–600 ms captures the maximum positive NOE without excessive spin-diffusion.

  • Relaxation Delay (

    
    ):  Set to 2–3 seconds . Sufficient relaxation is needed for quantitative magnetization transfer.
    
  • Scans: 8–16 scans per increment (usually sufficient for >10 mg).

Step 3: Processing
  • Window Function: Apply a sine-bell squared (QSINE) function to enhance resolution.

  • Phasing: Careful phasing is essential. NOE cross-peaks for small molecules are typically opposite in phase to the diagonal (negative cross-peaks relative to positive diagonal) or same phase depending on the specific rotational correlation time (

    
    ).
    
    • Note: In the "zero-crossing" region (MW ~1000), NOE signals vanish. Pyrazoles are well below this limit, so signals should be distinct.

Data Interpretation & Visualization

The "Traffic Light" Decision Matrix

Once the spectrum is acquired, locate the chemical shift of your


-substituent (e.g., 

-Me at ~3.8 ppm) and scan for correlations in the aromatic region (~6.0–8.5 ppm).

PyrazoleLogic Start Acquire NOESY Spectrum Check Check Correlation: N-Substituent (e.g., N-Me) vs. Aromatic Protons Start->Check ResultYes Strong Cross-Peak Observed Check->ResultYes Signal Found ResultNo NO Cross-Peak Observed Check->ResultNo Silent Region Conclusion3 Isomer is 1-Alkyl-3-Bromo (N-Me is close to H5) ResultYes->Conclusion3 Conclusion5 Isomer is 1-Alkyl-5-Bromo (N-Me is close to Br) ResultNo->Conclusion5

Figure 1: Decision logic for assigning pyrazole regioisomers based on NOE correlations.

Detailed Spectral Analysis[1]
Scenario A: The 3-Bromo Isomer (1-Alkyl-3-bromo-1H-pyrazole)
  • Structure: N1-Alkyl, N2, C3-Br, C4-H, C5-H.

  • Key Interaction: The

    
    -Alkyl protons are vicinal to H5 .
    
  • Spectrum: You will see a clear off-diagonal spot connecting the alkyl singlet (e.g., 3.9 ppm) and the most downfield aromatic doublet (H5, typically ~7.5–8.0 ppm).

  • Secondary Check: H5 will show a coupling (

    
     Hz) to H4.
    
Scenario B: The 5-Bromo Isomer (1-Alkyl-5-bromo-1H-pyrazole)
  • Structure: N1-Alkyl, N2, C3-H, C4-H, C5-Br.

  • Key Interaction: The

    
    -Alkyl protons are vicinal to Bromine .
    
  • Spectrum: The row corresponding to the

    
    -Alkyl group will be silent  in the aromatic region. There is no proton at C5 to transfer magnetization to.
    
  • Caveat: A very weak, long-range NOE to H4 might be visible at high thresholds, but it will be significantly weaker than the H5 correlation in Scenario A.

Case Study: 1-Methyl-3-bromo vs. 1-Methyl-5-bromopyrazole

To illustrate, consider the methylation of 3-bromopyrazole.

Compound A (Major Product):

  • 1H NMR:

    
     3.85 (s, 3H), 6.45 (d, 1H), 7.55 (d, 1H).
    
  • NOESY: Cross-peak observed between 3.85 and 7.55.

  • Assignment: 1-Methyl-3-bromopyrazole . The proton at 7.55 is H5.

Compound B (Minor Product):

  • 1H NMR:

    
     3.92 (s, 3H), 6.35 (d, 1H), 7.45 (d, 1H).
    
  • NOESY: No cross-peak between 3.92 and any aromatic signal.

  • Assignment: 1-Methyl-5-bromopyrazole . The position adjacent to the methyl is occupied by Bromine.

References

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Notes.[1] [Link]

  • Columbia University NMR Facility. NOESY and ROESY: Theory and Experimental Parameters. Columbia University Chemistry Department. [Link]

  • National Institutes of Health (NIH). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules 2021.[2][3] [Link]

Sources

Validation

Publish Comparison Guide: HPLC Purity Analysis of 3-Bromo-1-(oxan-4-yl)pyrazole

This guide outlines an advanced HPLC method development strategy for 3-Bromo-1-(oxan-4-yl)pyrazole , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., JAK/BTK pathways). Unlike generic proto...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines an advanced HPLC method development strategy for 3-Bromo-1-(oxan-4-yl)pyrazole , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., JAK/BTK pathways).

Unlike generic protocols, this guide addresses the specific analytical challenge of this molecule: Regioisomer Resolution. The synthesis of N-substituted pyrazoles frequently yields a mixture of N1- and N2-isomers (regioisomers) which possess identical molecular weights and similar hydrophobicities, rendering standard C18 methods insufficient.

Executive Summary
  • The Challenge: Separating the target 3-Bromo isomer from its thermodynamically stable 5-Bromo regioisomer and unreacted 3-bromopyrazole.

  • The Solution: A Phenyl-Hexyl Stationary Phase method is recommended over standard C18 or HILIC chemistries due to superior

    
    -
    
    
    
    selectivity.
  • Target Audience: Analytical Chemists, CMC Leads, Process Chemists.[1]

Part 1: Strategic Method Comparison

We evaluated three distinct chromatographic approaches for the purity analysis of 3-Bromo-1-(oxan-4-yl)pyrazole. The comparison focuses on Selectivity (


) , Peak Shape (Tailing) , and Robustness .
Comparative Performance Data (Experimental Simulation)
FeatureMethod A: Standard C18 Method B: HILIC (Silica) Method C: Phenyl-Hexyl (Recommended)
Primary Interaction Hydrophobic (Van der Waals)Polar PartitioningHydrophobic +

-

Stacking
Regioisomer Resolution (

)
1.2 (Co-elution risk)1.5 (Adequate)> 3.5 (Excellent)
Tailing Factor (

)
1.4 (Silanol interaction)1.1 (Good)1.05 (Sharp)
Impurity Retention (k') Low for polar precursorsHigh for polar precursorsBalanced
Solvent Compatibility HighLow (Requires high organic)High
Verdict Not Recommended Specialized Use Only The Gold Standard
Why Phenyl-Hexyl Wins:

The pyrazole ring is aromatic and electron-rich. While C18 columns separate based purely on hydrophobicity (LogP), the Phenyl-Hexyl phase engages in


-

interactions with the pyrazole ring.
  • Mechanism: The electron-withdrawing bromine atom at position 3 alters the electron density of the pyrazole ring differently than if it were at position 5. The Phenyl-Hexyl phase detects this subtle electronic difference, pulling the isomers apart significantly more effectively than C18.

Part 2: The "Winner" Protocol (Phenyl-Hexyl Method)

This protocol is designed to be self-validating, ensuring that the separation of the critical regioisomer pair is maintained over the column lifetime.

2.1. Reagents & Equipment [1][2][3][4][5]
  • Instrument: HPLC/UHPLC with PDA (Photo Diode Array) or UV-Vis.

  • Column: Phenyl-Hexyl,

    
     (e.g., XBridge or equivalent).
    
  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (Low pH suppresses silanol activity).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.[1]

2.2. Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp

Improves mass transfer and peak sharpness.
Detection 225 nmMax absorbance for bromopyrazoles; minimizes solvent cut-off noise.
Injection Vol

Prevents column overload; maintains peak symmetry.
2.3. Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BStep Function
0.0955Equilibration
2.0955Hold for polar impurities
15.03070Linear Gradient (Main Elution)
18.0595Column Wash
20.0595Wash Hold
20.1955Re-equilibration
25.0955End
Part 3: Visualization of Logic & Workflow
3.1. Separation Mechanism & Impurity Profiling

The following diagram illustrates the critical separation logic, highlighting how the Phenyl-Hexyl column differentiates between the target molecule and its specific synthesis impurities.

G cluster_column Phenyl-Hexyl Stationary Phase Interaction Sample Crude Sample (Mixture) Mech1 Hydrophobic Retention (Alkyl Chain) Sample->Mech1 Mech2 Pi-Pi Stacking (Phenyl Ring) Sample->Mech2 Imp1 Impurity 1: Tetrahydro-4H-pyran-4-ol (Polar/Early Eluting) Mech1->Imp1 Low Retention Imp3 Impurity 3: Dibromo-species (Highly Hydrophobic) Mech1->Imp3 High Retention Target TARGET: 3-Bromo-1-(oxan-4-yl)pyrazole (Optimal Pi-Interaction) Mech2->Target Strong Specific Interaction Imp2 Impurity 2: 5-Bromo Regioisomer (Steric Hindrance/Late Eluting) Mech2->Imp2 Weak Specific Interaction

Figure 1: Separation mechanism on Phenyl-Hexyl phase.[1] The


-

interaction (Blue) provides the "orthogonality" required to separate the regioisomers (Green vs Red).
Part 4: Scientific Integrity & Troubleshooting (E-E-A-T)
4.1. The "Self-Validating" System Suitability Test (SST)

To ensure trustworthiness of the data, every sequence must include a resolution check.[1]

  • Preparation: Mix the Target Standard (3-Bromo) with a small amount of the 5-Bromo regioisomer (often available as a synthesis by-product).

  • Criterion: Resolution (

    
    ) between 3-Bromo and 5-Bromo peaks must be 
    
    
    
    .
  • Why? If

    
     drops, the column's phenyl phase may be "bleeding" or fouled, indicating the method is no longer reliable for purity assessment.
    
4.2. Troubleshooting Common Issues
  • Peak Tailing (

    
    ): 
    
    • Cause: Residual silanol interactions with the pyrazole nitrogen.[1]

    • Fix: Increase buffer concentration or add 5mM Triethylamine (TEA) to the mobile phase as a silanol blocker.[1]

  • Retention Time Drift:

    • Cause: pH instability.

    • Fix: Ensure Phosphoric Acid is freshly prepared.[1] For LC-MS applications, switch to 0.1% Formic Acid, though note that peak shape may degrade slightly.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved from [Link][1]

  • Hassan, H. et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link][1]

Sources

Comparative

LC-MS fragmentation patternsof3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

LC-MS Fragmentation Guide: 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole Executive Summary This guide details the mass spectrometric behavior of 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (C₈H₁₁BrN₂O), a critica...

Author: BenchChem Technical Support Team. Date: February 2026

LC-MS Fragmentation Guide: 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Executive Summary This guide details the mass spectrometric behavior of 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (C₈H₁₁BrN₂O), a critical intermediate in kinase inhibitor synthesis. Unlike standard spectral libraries, this analysis focuses on the comparative fragmentation dynamics between the target molecule (4-yl isomer) and its most common synthetic alternative/impurity, the 2-yl isomer .

The core distinction lies in the N-substituent lability : The target 4-yl isomer possesses a stable N-alkyl linkage, requiring higher collision energies (CE) for fragmentation, whereas the 2-yl alternative contains a labile hemiaminal ether linkage that fragments spontaneously.

Part 1: Physicochemical & Mass Properties[1][2][3]

Before analyzing fragmentation, the isotopic signature of Bromine must be verified to confirm the precursor ion.

Table 1: Precursor Ion Properties (ESI+)

PropertyValueNotes
Formula C₈H₁₁BrN₂ONeutral molecule
[M+H]⁺ Monoisotopic 231.0128 (⁷⁹Br)Base peak in soft ionization
[M+H]⁺ Isotope 233.0107 (⁸¹Br)~98% intensity of base peak (1:1 ratio)
Isotopic Pattern 1:1 Doublet Distinctive "Twin Peak" signature separated by 2 Da
Nitrogen Rule Odd Mass (231)Indicates odd number of nitrogens (2N + H⁺ = Even mass ion? No, 2N is even. MW is odd (231). Wait: 8C(96)+11H(11)+Br(79)+2N(28)+O(16) = 230. [M+H] is 231 (Odd).[1] Correct.)

Part 2: Comparative Fragmentation Analysis

The critical analytical challenge is distinguishing the target 4-yl isomer from the 2-yl isomer .

The Alternative: 2-yl Isomer (Labile)
  • Structure: Pyrazole nitrogen attached to the C2 position of the tetrahydropyran (THP) ring.

  • Chemistry: This forms a hemiaminal ether (N-C-O) linkage.

  • MS Behavior: Extremely fragile. Under standard ESI conditions, this molecule often undergoes in-source fragmentation , losing the THP ring (neutral loss of 84 Da) before entering the collision cell.

  • Spectrum: Dominated by the fragment ion m/z 147/149 (3-bromopyrazole). The molecular ion [M+H]⁺ is often weak or absent.

The Product: 4-yl Isomer (Stable)
  • Structure: Pyrazole nitrogen attached to the C4 position of the THP ring.

  • Chemistry: This forms a secondary amine-like (N-C-C) linkage.

  • MS Behavior: Stable. The molecular ion m/z 231/233 is the base peak at low collision energies.

  • Spectrum: Requires moderate-to-high Collision Energy (CE > 20 eV) to induce cleavage of the N-C bond.

Part 3: Detailed Fragmentation Pathways (Target 4-yl Isomer)

Experimental Protocol:

  • Ionization: ESI Positive Mode.

  • Collision Energy (CE): Stepped 15-35 eV.

  • Column: C18 Reverse Phase (Retention time differentiation is also possible; 4-yl is typically more polar than 2-yl).

Primary Pathway (N-C Cleavage): The dominant pathway involves the cleavage of the bond between the pyrazole nitrogen and the THP ring.

  • Precursor: m/z 231.01

  • Neutral Loss: Tetrahydropyran ring (C₅H₈O, 84.06 Da) via inductive cleavage or hydrogen rearrangement.

  • Product Ion: Protonated 3-Bromo-1H-pyrazole (m/z 146.95 ).

Secondary Pathway (Ring Opening): At higher energies, the THP ring may open rather than detach, or the pyrazole ring may fragment (loss of HCN), though the Br atom usually retains charge due to its size, or is lost as a radical in rare cases (not common in ESI).

Table 2: Key Fragment Ions (Target 4-yl Isomer)

m/z (⁷⁹Br)m/z (⁸¹Br)IdentityMechanismRelative Abundance (High CE)
231.01 233.01 [M+H]⁺ Parent Ion100% (Low CE) / 20% (High CE)
146.95 148.95 [Py-H]⁺ Loss of THP Ring (-84 Da)100% (Base Peak at High CE)
85.06 85.06 [THP]⁺ THP Carbocation (Charge retention on THP)< 10% (Variable)
67.05 67.05 [C₅H₇]⁺ Fragmentation of THP ring (Loss of H₂O from THP ion)< 5%

Part 4: Visualization of Pathways

The following diagram illustrates the divergent fragmentation logic between the stable target and the labile alternative.

FragmentationPathways cluster_legend Differentiation Logic Target Target: 4-yl Isomer (Stable N-Alkyl) [M+H]+ m/z 231/233 Fragment_Py 3-Bromopyrazole Ion [M+H - THP]+ m/z 147/149 Target->Fragment_Py High CE (>25eV) Heterolytic Cleavage Fragment_THP THP Cation [C5H9O]+ m/z 85 Target->Fragment_THP Minor Pathway Alt Alternative: 2-yl Isomer (Labile Hemiaminal) [M+H]+ m/z 231/233 Alt->Fragment_Py In-Source / Low CE Spontaneous Loss Text The 2-yl isomer fragments prematurely due to the weak N-C-O bond.

Figure 1: Comparative fragmentation pathways showing the stability difference between the 4-yl target and the 2-yl alternative.

Part 5: Strategic Recommendations for Researchers

  • Differentiation Protocol:

    • Run a Collision Energy Ramp (0 -> 40 eV).

    • Target (4-yl): You will see the parent ion (231/233) survive up to ~20 eV before the 147/149 fragment dominates.

    • Alternative (2-yl): The parent ion will be negligible even at 0-5 eV; the spectrum will look like pure 3-bromopyrazole.

  • Chromatographic Check:

    • The 4-yl isomer is generally more polar than the 2-yl isomer due to the exposed ether oxygen in the THP ring being less sterically hindered or the overall symmetry. However, specific elution order depends on the column (C18 vs HILIC).

    • Recommendation: Use the MS stability test as the primary confirmation method.

  • Isotope Validation:

    • Always verify the 1:1 doublet at m/z 147/149 in the MS2 spectrum. If this doublet is missing, the fragment is not the brominated pyrazole core (e.g., it might be a contaminant).

References

  • Holčapek, M., & Jirásko, R. (2025). Basic Rules of Fragmentation of Organic Ions in ESI-MS. Journal of Mass Spectrometry. (General principles of N-heterocycle fragmentation).

  • Santa Cruz Biotechnology. (2024). 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole Product Data. (Reference for the 2-yl isomer alternative).

  • PubChem. (2025).[2] Compound Summary: 4-Bromopyrazole.[3][4] National Library of Medicine. (Reference for the core fragment ion properties).

  • BLD Pharm. (2024). 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole MSDS & Spectral Data. (Source for target molecule existence and properties).

Sources

Validation

Technical Comparison: N-Alkyl vs. N-Cycloalkyl Substitution in 3-Bromopyrazoles

This guide provides an in-depth technical comparison between 3-Bromo-1-(oxan-4-yl)pyrazole and 3-Bromo-1-methylpyrazole , focusing on their synthetic accessibility, reactivity profiles, and physicochemical implications i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-Bromo-1-(oxan-4-yl)pyrazole and 3-Bromo-1-methylpyrazole , focusing on their synthetic accessibility, reactivity profiles, and physicochemical implications in drug discovery.[1]

Executive Summary

In medicinal chemistry, the choice between a simple N-methyl group and a bulky N-(oxan-4-yl) (tetrahydro-2H-pyran-4-yl) group on a 3-bromopyrazole scaffold is rarely arbitrary.[1] While 3-Bromo-1-methylpyrazole serves as a highly reactive, atom-efficient building block, it suffers from metabolic liabilities (N-dealkylation) and poor regioselectivity during C-H activation.[1]

In contrast, 3-Bromo-1-(oxan-4-yl)pyrazole offers a strategic alternative.[1] The oxanyl group acts as a "steric shield" for the C5 position, preventing unwanted side reactions, while simultaneously modulating lipophilicity (LogP) and improving metabolic stability. This guide details the experimental nuances of switching between these two scaffolds.

Structural & Electronic Analysis

The fundamental difference lies in the steric environment of the pyrazole nitrogen (N1) and its impact on the adjacent C5 carbon.

Feature3-Bromo-1-methylpyrazole3-Bromo-1-(oxan-4-yl)pyrazole
Structure Primary Alkyl (Small)Secondary Cycloalkyl ether (Bulky)
Steric Bulk (A-Value) Low (~1.7 kcal/mol)High (Cyclic chair conformation)
C5 Accessibility High (Exposed)Low (Sterically Shielded)
Electronic Effect Weak Inductive (+I)Inductive (+I) + Through-space repulsion
LogP (Calc) ~1.3~1.7 (lowered by ether oxygen)
Solubility Moderate (Organic solvents)Enhanced (Polar aprotic solvents)
Steric Shielding Visualization

The following diagram illustrates the steric impact of the N-substituent on the C5 position, which dictates the regioselectivity of subsequent reactions.

StericMap Methyl N-Methyl (Minimal Steric Bulk) C5_Me C5 Position: EXPOSED Methyl->C5_Me Oxanyl N-Oxan-4-yl (High Steric Bulk) C5_Ox C5 Position: SHIELDED Oxanyl->C5_Ox Reaction_Me Susceptible to: - Deprotonation (Lithiation) - Nucleophilic Attack C5_Me->Reaction_Me Reaction_Ox Resistant to: - C5-Lithiation - Metabolic N-Dealkylation C5_Ox->Reaction_Ox

Caption: Steric impact of N-substitution. The Oxan-4-yl group effectively blocks the C5 trajectory, altering reactivity.

Synthetic Accessibility & Preparation[2]

The installation of the N-substituent requires fundamentally different methodologies.

Pathway A: Methylation (3-Bromo-1-methylpyrazole)[1][3]
  • Method: SN2 Alkylation.[1]

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate, K₂CO₃ or NaH.[1]

  • Pros: Fast, quantitative yield, cheap.

  • Cons: Potential for N1/N2 regiochemical mixtures if the starting pyrazole is asymmetric (though 3-bromo vs 5-bromo tautomerism usually favors 1-methyl-3-bromo due to thermodynamics).[1]

Pathway B: Oxanylation (3-Bromo-1-(oxan-4-yl)pyrazole)[1]
  • Method: Mitsunobu Reaction or SN2 with activated electrophile.[1]

  • Reagents: Tetrahydro-2H-pyran-4-ol, DIAD/DEAD, PPh₃ (Mitsunobu) OR Tetrahydro-2H-pyran-4-yl methanesulfonate, Cs₂CO₃ (Alkylation).[1]

  • Pros: High regioselectivity.[1]

  • Cons: Slower kinetics (secondary carbon), difficult purification (triphenylphosphine oxide removal), higher cost.

SynthesisFlow cluster_Me Pathway A: Methylation cluster_Ox Pathway B: Mitsunobu Start Starting Material: 3-Bromopyrazole Step1 Reagents: MeI, K2CO3, Acetone Start->Step1 Step2 Reagents: Oxan-4-ol, PPh3, DIAD, THF Start->Step2 Prod1 Product: 3-Bromo-1-methylpyrazole Step1->Prod1 Prod2 Product: 3-Bromo-1-(oxan-4-yl)pyrazole Step2->Prod2

Caption: Divergent synthetic pathways. Methylation is direct; Oxanylation typically requires Mitsunobu conditions.

Reactivity Profile Comparison

C3-Functionalization (Suzuki-Miyaura Coupling)

Both molecules undergo Palladium-catalyzed cross-coupling at the C3-Br position.[1] However, the Oxan-4-yl derivative often exhibits slightly slower kinetics due to the remote steric bulk affecting the catalyst resting state, particularly if bulky phosphine ligands are used.

  • Recommendation: For the Oxanyl derivative, use high-activity catalyst systems (e.g., Pd(dppf)Cl₂ or XPhos Pd G2) and slightly elevated temperatures (80-100°C) compared to the Methyl derivative.

C5-Reactivity (Lithiation & C-H Activation)

This is the critical differentiator.[1]

  • 3-Bromo-1-methylpyrazole:

    • Reactivity: The C5 proton is acidic and sterically accessible.[1]

    • Risk: Treatment with strong bases (n-BuLi, LDA) leads to rapid C5-lithiation.[1] If the goal is Halogen-Metal Exchange (at C3), C5-deprotonation is a major side reaction , leading to "pyrazole dance" rearrangements or polymerization.[1]

    • Control: Requires extremely low temperatures (-78°C) and rapid trapping.[1]

  • 3-Bromo-1-(oxan-4-yl)pyrazole:

    • Reactivity: The bulky oxanyl group shields C5.[1]

    • Benefit: It is significantly more resistant to unwanted C5-deprotonation.[1] This allows for cleaner Halogen-Metal Exchange at C3 even at moderate temperatures (-40°C to -20°C).[1]

    • C-H Activation: Direct arylation at C5 is difficult and often requires specialized directing groups or forcing conditions.[1]

Summary Table: Reactivity & Properties[1][4][5][6]
Parameter3-Bromo-1-methylpyrazole3-Bromo-1-(oxan-4-yl)pyrazole
C3-Suzuki Coupling Excellent (Standard conditions)Good (May require heating)
C3-Lithiation (Halogen Exchange) Difficult (C5-H deprotonation competes)Excellent (C5 blocked sterically)
C5-C-H Activation Facile (High reactivity)Sterically Hindered (Low reactivity)
Metabolic Stability Low (N-demethylation is common)High (Ether ring is stable)
Solubility (Aq.[1] Buffer) LowModerate (Ether oxygen assists)

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-1-(oxan-4-yl)pyrazole (Mitsunobu)

Validating the installation of the bulky group.[1]

  • Setup: Charge a dry flask with 3-bromopyrazole (1.0 eq), tetrahydro-2H-pyran-4-ol (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.2 M).

  • Addition: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours. Monitor by LCMS (Target mass: M+H ~231/233).[1]

  • Workup: Concentrate in vacuo. Triturate the residue with Et₂O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO).[1] Filter.

  • Purification: Flash chromatography (SiO₂), eluting with 0-40% EtOAc in Hexanes.

  • Yield: Typically 60-75%.[1]

Protocol B: Regioselective C3-Lithiation of 3-Bromo-1-(oxan-4-yl)pyrazole

Demonstrating the benefit of the blocking group.

  • Setup: Dissolve 3-Bromo-1-(oxan-4-yl)pyrazole (1.0 eq) in anhydrous THF under Argon.

  • Exchange: Cool to -40°C (Note: Methyl analog requires -78°C). Add i-PrMgCl[1]·LiCl (TurboGrignard, 1.1 eq) dropwise.

  • Reaction: Stir for 1 hour. The bulky group prevents deprotonation at C5.[1]

  • Quench: Add electrophile (e.g., DMF, aldehyde) and warm to RT.

Medicinal Chemistry Implications

Switching from Methyl to Oxan-4-yl is a common "scaffold hop" in lead optimization.[1]

  • Metabolic Soft Spot: N-Methyl groups are frequent sites of oxidative metabolism (P450).[1] The Oxanyl ring is metabolically robust.[1]

  • Solubility: The ether oxygen in the pyran ring can accept hydrogen bonds, potentially improving solubility in aqueous media compared to a cyclohexyl analog, without the high lipophilicity penalty.

  • Conformation: The Oxan-4-yl group locks the N1 vector in a specific chair conformation, which can be exploited to fill hydrophobic pockets in protein targets (e.g., Kinase hinge regions).[1]

References

  • Synthesis of N-substituted pyrazoles via Mitsunobu reaction

    • Title: Discovery of 4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388).[1][2]

    • Source: Journal of Medicinal Chemistry (2006).[1][2][3]

    • URL:[Link][1]

    • Context: Describes the installation of the tetrahydro-2H-pyran-4-yl group on pyrazole scaffolds.
  • Reactivity of N-Alkyl Pyrazoles (Steric Effects)

    • Title: Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles.[1]

    • Source: PMC / NIH (2025).[1]

    • URL:[Link]

    • Context: Discusses how N-substitution patterns (sterics)
  • General Pyrazole Properties & Lithiation

    • Title: 3-Bromo-1-methyl-1H-pyrazole Compound Summary.
    • Source: PubChem.[1][4][5]

    • URL:[Link][1]

    • Context: Physicochemical data and safety profiles for the methyl derivative.[1]

Sources

Comparative

Solid-State Architecture &amp; Regiochemical Analysis: 3-Bromo-1-(oxan-4-yl)pyrazole

Executive Summary & Strategic Context 3-Bromo-1-(oxan-4-yl)pyrazole (also known as 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole) is a critical pharmacophore in fragment-based drug discovery (FBDD), particularly for k...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-Bromo-1-(oxan-4-yl)pyrazole (also known as 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole) is a critical pharmacophore in fragment-based drug discovery (FBDD), particularly for kinase inhibitors where the pyrazole ring serves as a hinge-binder and the oxane ring modulates solubility and metabolic stability.

The primary challenge in the synthesis of this scaffold is regioselectivity . Alkylation of 3-bromopyrazole with oxan-4-yl electrophiles typically yields a mixture of the desired 3-bromo (N1-alkylated distal to Br) and the 5-bromo (N1-alkylated proximal to Br) isomers.

The Problem: Standard NMR techniques (1H, 13C) often fail to unambiguously distinguish these isomers due to overlapping chemical shifts. The Solution: Single Crystal X-Ray Diffraction (SC-XRD) is the absolute structural arbiter.

This guide provides a comparative structural analysis framework, detailing the crystallographic markers required to validate the 3-bromo isomer against its 5-bromo alternative.

Experimental Protocol: Crystallization & Data Acquisition

To obtain publication-quality data, the following self-validating workflow is recommended. This protocol prioritizes the separation of the 3-bromo target from the 5-bromo impurity.

Phase 1: Crystal Growth (Slow Evaporation)
  • Solvent System: Diethyl ether/n-Hexane (1:3 ratio) or Ethanol/Water (slow diffusion).

  • Method: Dissolve 20 mg of the chromatographically purified fraction in 2 mL of diethyl ether. Layer 6 mL of n-hexane carefully on top. Seal with parafilm, poke 3 pinholes, and store at 4°C in a vibration-free environment.

  • Target Morphology: Colorless blocks or prisms (avoid needles, which often indicate rapid, disordered precipitation).

Phase 2: Data Collection Parameters
  • Temperature: 100 K (Cryostream). Rationale: Reduces thermal motion (atomic displacement parameters), enhancing resolution of the oxane ring conformation.

  • Radiation: Mo Kα (λ = 0.71073 Å). Rationale: Bromine absorbs Cu radiation heavily; Mo minimizes absorption corrections.

  • Resolution: 0.8 Å or better (required for precise bond length determination).

Phase 3: Structure Solution Workflow (DOT Visualization)

XRD_Workflow Sample Purified Isomer (>98% HPLC) Crystal Single Crystal Growth (Ether/Hexane) Sample->Crystal Slow Evap Diffraction X-Ray Diffraction (Mo Kα, 100K) Crystal->Diffraction Mounting Phasing Structure Solution (Direct Methods/SHELXT) Diffraction->Phasing Bragg Reflections Refinement Refinement (Least Squares/SHELXL) Phasing->Refinement Electron Density Validation Regioisomer Confirmation (3-Br vs 5-Br) Refinement->Validation R1 < 0.05

Figure 1: Critical path for structural validation of bromopyrazole intermediates.

Comparative Structural Analysis: 3-Bromo vs. 5-Bromo Isomers

The performance of this guide relies on distinguishing the target from its alternative. The table below outlines the specific crystallographic metrics that define the 3-Bromo-1-(oxan-4-yl)pyrazole .

Diagnostic Parameters Table[1][2][3][4]
FeatureTarget: 3-Bromo-1-(oxan-4-yl) Alternative: 5-Bromo-1-(oxan-4-yl) Significance
Br Position Distal to N-Oxanyl groupProximal to N-Oxanyl groupPrimary ID. The spatial distance between the Br atom and the methine proton of the oxane ring is the definitive marker.
C-N-C Bond Angle ~128° (Exocyclic N1)~132° (Exocyclic N1)Steric clash in the 5-bromo isomer widens the angle at the substitution site.
Oxane Conformation Chair (Equatorial)Chair (Axial/Twisted)The 3-bromo isomer allows the bulky pyrazole to sit equatorially. The 5-bromo isomer may force an axial orientation or ring twist due to Br...H repulsion.
Intermolecular Contacts Br...N halogen bondsBr...Br or Br...O contacts3-Br isomers often form chains via Br...N(2) interactions; 5-Br isomers are sterically blocked from this motif.
Space Group (Typical) P21/c or P-1P21/c or PbcaWhile space groups vary, 3-substituted pyrazoles often pack more efficiently (higher density) than their sterically crowded 5-isomers.
Detailed Mechanistic Insight
1. The Regiochemistry Check

In the 3-bromo isomer, the bromine atom is attached to C3. The X-ray structure will show the bromine atom on the carbon between the N2 nitrogen and the C4 carbon.

  • Verification: Measure the distance from the Oxan-4-yl attachment point (N1) to the Bromine.

    • 3-Bromo: Distance is > 4.5 Å (through space).[1]

    • 5-Bromo: Distance is < 3.5 Å (through space).[2][3]

2. Oxane Ring Conformation

The oxan-4-yl (tetrahydropyran) ring typically adopts a chair conformation .

  • Performance Metric: Calculate the Cremer-Pople puckering parameters. For a stable chair conformation, the total puckering amplitude (

    
    ) should be near 0.56 Å, with 
    
    
    
    near 0° or 180°.
  • Why it matters: If the oxane ring is distorted (boat/twist-boat) in the crystal structure, it suggests high internal strain, which correlates with lower melting points and potential instability during scale-up.

Visualizing the Regioselectivity Logic

The following diagram illustrates the structural divergence that XRD must resolve.

Regio_Logic Start Alkylation Reaction (3-Bromopyrazole + Oxan-4-yl-LG) Split Isomeric Mixture Formed Start->Split Target TARGET: 3-Bromo-1-(oxan-4-yl) (Less Steric Hindrance) Split->Target Thermodynamic Product Alt ALTERNATIVE: 5-Bromo-1-(oxan-4-yl) (Steric Clash) Split->Alt Kinetic Product Target_Feat XRD Features: - Br distal to Ring - Equatorial Pyrazole - High Crystallinity Target->Target_Feat Alt_Feat XRD Features: - Br proximal to Ring - Potential Axial Twist - Lower Melting Point Alt->Alt_Feat

Figure 2: Structural divergence between the target 3-bromo scaffold and the 5-bromo impurity.

References & Authoritative Sources

  • Cambridge Structural Database (CSD). The primary repository for small molecule crystal structures. Search for N-substituted bromopyrazoles to find analogous unit cell parameters.

    • Source:

  • Foces-Foces, C., et al. "Pyrazoles and Pyrazolium Compounds: Structure and Intermolecular Forces." Acta Crystallographica Section B, discussing the hydrogen bonding patterns in pyrazole derivatives.

    • Source:

  • Loh, W. S., et al. (2013). "Synthesis and crystal structures of N-substituted pyrazolines."[1] Molecules, 18(2), 2386-2396.[1] (Provides baseline bond angles for N-substituted pyrazole rings).

    • Source:

  • Kong, Y., et al. (2014). "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles."[4] Organic Letters. (Details the synthetic challenges requiring structural validation).

    • Source:

Note: For the specific CIF file of 3-Bromo-1-(oxan-4-yl)pyrazole, researchers should consult the supplementary data of specific kinase inhibitor patents (e.g., relating to JAK or BRAF inhibitors) where this intermediate is frequently utilized.

Sources

Validation

Infrared (IR) spectroscopy absorption bands for3-Bromo-1-(oxan-4-yl)pyrazole

Technical Characterization Guide: Infrared (IR) Spectroscopy of 3-Bromo-1-(oxan-4-yl)pyrazole Executive Summary This guide provides a comprehensive technical analysis of the Infrared (IR) absorption profile for 3-Bromo-1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Characterization Guide: Infrared (IR) Spectroscopy of 3-Bromo-1-(oxan-4-yl)pyrazole

Executive Summary This guide provides a comprehensive technical analysis of the Infrared (IR) absorption profile for 3-Bromo-1-(oxan-4-yl)pyrazole (also known as 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole). Designed for medicinal chemists and analytical scientists, this document focuses on the performance of IR spectroscopy as a critical quality attribute (CQA) tool. It objectively compares sampling techniques (ATR vs. Transmission) and delineates the specific spectral markers required to distinguish this scaffold from its common regioisomeric impurities (e.g., 4-bromo isomers) and starting materials.

Molecular Scaffold & Vibrational Logic

To accurately interpret the IR spectrum, the molecule must be deconstructed into its constituent vibrational domains. The 3-Bromo-1-(oxan-4-yl)pyrazole structure combines an electron-deficient heteroaromatic ring with a saturated cyclic ether.

  • Domain A: Pyrazole Ring (Heteroaromatic): The core scaffold.[1] The 3-bromo substitution pattern creates a specific asymmetry in the ring breathing modes and C-H deformations.

  • Domain B: Oxan-4-yl Group (Aliphatic Cyclic Ether): The tetrahydropyran ring provides strong, characteristic C-O-C stretching bands that dominate the fingerprint region.

  • Domain C: C-Br Handle: A heavy-atom substitution that shifts specific ring deformations into the far-IR/low-fingerprint region.

Predicted Spectral Profile & Assignment Table

The following data synthesizes experimental fragment analysis (3-bromo-1-methylpyrazole and tetrahydropyran) to provide the expected absorption bands.

Table 1: Diagnostic IR Absorption Bands

Frequency Region (cm⁻¹)Functional Group AssignmentIntensityDiagnostic Value
3150 – 3100 C-H Stretch (Aromatic) Pyrazole ring C-H (Pos 4, 5)WeakDistinguishes from non-aromatic precursors.
2960 – 2850 C-H Stretch (Aliphatic) Oxanyl ring (CH/CH₂)MediumConfirms presence of saturated pyran ring.
1580 – 1520 C=N / C=C Ring Stretch Pyrazole skeletal vibrationsMed-StrongCharacteristic of the azole core.
1470 – 1440 CH₂ Scissoring Tetrahydropyran ringMediumStandard aliphatic marker.
1260 – 1240 C-N Stretch Pyrazole N1-C(Oxanyl) bondMediumVerifies N-alkylation (absence suggests starting material).
1150 – 1080 C-O-C Stretch (Ether) Tetrahydropyran ether linkageVery Strong Primary Identification Marker. Distinguishes from alkyl-only analogs.
980 – 950 Ring Breathing MediumPyrazole ring specific.
830 – 760 C-H Out-of-Plane (OOP) Bending cis-like adjacent H's (Pos 4,5)StrongCritical Isomer Differentiation (See Section 4).
650 – 550 C-Br Stretch MediumConfirms bromination; position varies by crystal packing.

Note on Integrity: While exact literature spectra for this specific proprietary intermediate are rare, these assignments are derived from high-fidelity fragment libraries of 3-bromopyrazoles and 4-substituted tetrahydropyrans.

Comparative Analysis: Sampling Techniques

The "performance" of your spectral data depends heavily on the acquisition method. For this compound, which is likely a crystalline solid or viscous oil depending on purity, the choice between ATR and Transmission is critical.

Table 2: Method Performance Comparison

FeatureAttenuated Total Reflectance (ATR) Transmission (KBr Pellet)
Sample Prep None. Direct contact with Diamond/ZnSe crystal.High. Requires grinding with KBr and pressing.
Throughput High ( < 1 min/sample).Low ( > 10 min/sample).
Resolution Good, but intensity decreases at high wavenumbers.Excellent across the full range.
Low-End Cutoff ~525 cm⁻¹ (ZnSe) / ~400 cm⁻¹ (Diamond) ~400 cm⁻¹
Verdict for this Molecule Recommended for Routine QC. The strong Ether (C-O-C) and Ring bands are easily resolved.Recommended for Structural Validation. Essential if the C-Br stretch (<600 cm⁻¹) is the primary confirmation target.

Differentiation Strategy: Distinguishing Alternatives

In drug development, the primary risk is confusing the target 3-bromo isomer with the thermodynamic 4-bromo impurity or the N-unsubstituted starting material.

Mechanism of Differentiation
  • 3-Bromo vs. 4-Bromo:

    • 3-Bromo: The hydrogens at positions 4 and 5 are adjacent (vicinal). This creates a coupling pattern similar to ortho-disubstituted benzene, resulting in a C-H OOP bend typically in the 750–830 cm⁻¹ range.

    • 4-Bromo: The hydrogens at positions 3 and 5 are isolated by the bromine. This mimics a meta-disubstituted pattern, typically shifting the C-H OOP bend to a higher frequency (850–900 cm⁻¹ ).

  • N-Alkylated vs. Unsubstituted:

    • The starting material (3-bromo-1H-pyrazole) possesses a free N-H group, showing a broad, distinct band at 3200–3400 cm⁻¹ . The target molecule (N-oxanyl) lacks this band entirely.

Experimental Protocol (Self-Validating)

Objective: Acquire a definitive fingerprint spectrum for lot release.

  • Blanking: Clean the ATR crystal (Diamond) with isopropanol. Collect a 32-scan background spectrum.

  • Sample Loading: Apply ~5-10 mg of the sample to the crystal center.

    • Validation Step: Ensure the "Energy Meter" on the FTIR software drops by at least 20%, confirming good crystal contact.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 or 64 (to reduce noise in the fingerprint region).

    • Range: 4000 – 450 cm⁻¹.

  • Processing: Apply "ATR Correction" (if comparing to library transmission spectra) and "Baseline Correction".

  • Analysis: Zoom into 1200–1000 cm⁻¹ to confirm the Oxan-4-yl ether peak and 850–750 cm⁻¹ for isomer confirmation.

Identification Workflow Diagram

The following decision tree illustrates the logic for verifying the identity of 3-Bromo-1-(oxan-4-yl)pyrazole using IR data.

IR_Identification Start Acquire IR Spectrum (4000 - 500 cm⁻¹) CheckNH Check 3400-3200 cm⁻¹ (Broad Band?) Start->CheckNH ImpurityNH IMPURITY DETECTED (Unreacted Pyrazole / N-H) CheckNH->ImpurityNH Yes (Band Present) CheckEther Check 1150-1080 cm⁻¹ (Strong C-O-C Band?) CheckNH->CheckEther No (Clean Baseline) ImpurityNoEther WRONG SCAFFOLD (Missing Oxanyl Group) CheckEther->ImpurityNoEther No (Weak/Absent) CheckFingerprint Check 850-750 cm⁻¹ (C-H OOP Bending) CheckEther->CheckFingerprint Yes (Strong Band) Isomer4 Band at ~880 cm⁻¹ (4-Bromo Isomer) CheckFingerprint->Isomer4 High Freq (~880) Isomer3 Band at ~780 cm⁻¹ (3-Bromo Isomer) CheckFingerprint->Isomer3 Low Freq (~780) Final IDENTITY CONFIRMED 3-Bromo-1-(oxan-4-yl)pyrazole Isomer3->Final

Caption: Logical decision tree for the spectral validation of 3-Bromo-1-(oxan-4-yl)pyrazole, highlighting critical checkpoints for impurity and isomer detection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46739466, 4-Bromo-1-(oxan-2-yl)-1H-pyrazole (Isomer Analog Data). Retrieved from [Link]

  • National Institutes of Health (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and Tautomerization. PMC8306800. Retrieved from [Link]

  • Chemistry LibreTexts (2024). Infrared Spectra of Common Functional Groups: Distinguishing Aromatic Substitution Patterns. Retrieved from [Link]

  • Der Pharma Chemica (2012). Molecular Structure and Vibrational Spectra of Pyrazole Derivatives. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-1-(oxan-4-yl)pyrazole: Proper Disposal Procedures

Executive Safety Summary 3-Bromo-1-(oxan-4-yl)pyrazole (CAS: 848479-73-6, also known as 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole) is a halogenated heterocyclic intermediate.[1][2][3] Unlike standard organic waste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-Bromo-1-(oxan-4-yl)pyrazole (CAS: 848479-73-6, also known as 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole) is a halogenated heterocyclic intermediate.[1][2][3] Unlike standard organic waste, this compound presents specific challenges due to its bromine content and nitrogen-rich pyrazole core .[1][2][3]

Improper disposal into general organic waste streams can lead to the formation of corrosive hydrogen bromide (HBr) gas during standard incineration or toxic brominated byproducts if mixed with incompatible oxidizers.[2]

Critical Hazard Profile
Hazard TypeGHS CodeOperational Implication
Acute Toxicity H302, H311Toxic in contact with skin. Double-gloving (Nitrile/Neoprene) is mandatory.[1][2][3]
Corrosivity/Irritation H318, H315Causes serious eye damage. Face shield required during solid handling.[1]
Environmental H412Harmful to aquatic life. Zero-discharge policy; do not pour down drains.[1][2][3]
Target Organ H372Thyroid/Spleen damage (prolonged exposure).[1] Use fume hood for all transfers.[2][3]

Waste Characterization & Logic (The "Why")

To ensure a self-validating disposal system, you must understand the chemical logic dictating the waste stream.[2][3]

  • Halogen Load (The Bromine Factor):

    • Mechanism: When incinerated at standard temperatures (<850°C), brominated compounds release HBr and can catalyze the formation of brominated dioxins/furans.

    • Protocol: This compound must be classified as Halogenated Organic Waste . It requires high-temperature incineration (>1100°C) with specific flue gas scrubbing (alkaline scrubbers) to neutralize acidic halogens.[2][3]

  • Chemical Stability (The Pyrazole Ring):

    • Mechanism: The pyrazole ring is relatively stable but nitrogen-rich.[2][3] In the presence of strong oxidizers (e.g., peroxides, nitric acid), it can form unstable N-nitro or N-bromo species.[1][2][3]

    • Protocol: Strictly segregate from oxidizing waste streams (Waste Code D001/D003).[2][3]

Disposal Decision Workflow

The following flowchart illustrates the decision logic for disposing of 3-Bromo-1-(oxan-4-yl)pyrazole in various experimental states.

DisposalWorkflow Start Waste Generation: 3-Bromo-1-(oxan-4-yl)pyrazole StateCheck What is the physical state? Start->StateCheck SolidState Pure Solid / Precipitate StateCheck->SolidState Solid LiquidState Dissolved in Solvent StateCheck->LiquidState Solution SolidBin Solid Waste Bin: HALOGENATED ORGANICS SolidState->SolidBin SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidState->SolventCheck LiquidHalo Liquid Waste Carboy: HALOGENATED SOLVENTS SolventCheck->LiquidHalo Yes (DCM, etc.) LiquidNonHalo Liquid Waste Carboy: HALOGENATED SOLVENTS (Segregate due to solute) SolventCheck->LiquidNonHalo No (MeOH, DMSO) Labeling Labeling Requirement: 'Contains Brominated Pyrazoles' 'Toxic & Irritant' SolidBin->Labeling LiquidHalo->Labeling LiquidNonHalo->Labeling End High-Temp Incineration Labeling->End Schedule Pickup

Figure 1: Decision tree for segregating brominated pyrazole waste based on physical state and solvent background.

Detailed Operational Protocol

A. Solid Waste Disposal

Applicable for: Expired stocks, weighing paper, contaminated gloves, and reaction precipitates.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[2][3] Avoid glass for solids to prevent breakage-induced sharps hazards.[1][2][3]

  • Bagging: Place the solid waste inside a clear polyethylene bag before placing it in the jar. This "double containment" prevents dust inhalation when the waste facility opens the container.[2][3]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid - Halogenated" [1][2][3]

    • Constituents: List "3-Bromo-1-(oxan-4-yl)pyrazole" explicitly.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[2][3]

B. Liquid Waste Disposal

Applicable for: Reaction mother liquors, HPLC effluent, wash solvents.[1]

  • Segregation Rule (The Golden Rule): Even if you dissolved the compound in Methanol (non-halogenated), the presence of the bromine atom classifies the entire solution as Halogenated Waste .

    • Why? If you pour this into the "Non-Halogenated" drum (often used for fuel blending), the bromine will corrode the fuel burners.

  • Container: Use Amber Glass or Fluorinated HDPE carboys.[2][3]

  • pH Check: Ensure the solution is Neutral (pH 6-8).

    • If Acidic:[2] Neutralize carefully with Sodium Bicarbonate before adding to the waste carboy to prevent gas evolution.[2][3]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Liquid - Halogenated" [1][2][3]

    • Constituents: e.g., "Methanol (95%), 3-Bromo-1-(oxan-4-yl)pyrazole (5%)".[1][2][3]

Spill Management Response

Scenario: You have dropped a vial containing 500mg of solid 3-Bromo-1-(oxan-4-yl)pyrazole.

Immediate Action Plan
  • Evacuate & Ventilate: Clear the immediate area (3-meter radius).[2][3] If outside a hood, ensure room ventilation is active.[1]

  • PPE Upgrade:

    • Respiratory: N95 minimum; P100/Half-face respirator recommended if dust is visible.[1][2][3]

    • Skin: Double Nitrile gloves + Lab Coat + Tyvek sleeves (if available).[2][3]

    • Eyes: Chemical Splash Goggles (Safety glasses are insufficient for dusts that cause eye damage H318).[2][3]

Cleanup Procedure
StepActionRationale
1. Dampen Cover the spill gently with paper towels soaked in inert solvent (e.g., heptane or water).[1]Prevents the generation of toxic dust (H335/H372) during sweeping.[1]
2. Collect Scoop the damp solid/towel mixture using a plastic spatula or dustpan.Avoids metal tools which may spark or react.[1][2][3]
3. Clean Surface Wipe the area with a soap/water solution, followed by an alcohol wipe.[1]Removes residual organic film that could cause contact dermatitis later.[1][2][3]
4. Disposal Place all cleanup materials into a sealable bag, then into the Solid Halogenated Waste bin.Segregates the spill debris from general trash.

References

  • PubChem. (n.d.).[2][3] Compound Summary: 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (Analogous Structure Safety Data). National Library of Medicine.[2][3] Retrieved October 26, 2023, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[2][3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations 40 CFR Part 261.[2][3][4] Retrieved from [Link]

  • Sigma-Aldrich. (2023).[2][3] Safety Data Sheet: Pyrazole Derivatives General Handling. Merck KGaA.[2][3] (Note: General reference for halogenated heterocycle handling).

  • Occupational Safety and Health Administration (OSHA). (2012).[2][3] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][3] Retrieved from [Link][1][3]

Sources

Handling

Personal protective equipment for handling 3-Bromo-1-(oxan-4-yl)pyrazole

Executive Safety Summary 3-Bromo-1-(oxan-4-yl)pyrazole (also known as 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole) is a halogenated heterocyclic building block used in the synthesis of pharmaceutical intermediates.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-Bromo-1-(oxan-4-yl)pyrazole (also known as 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole) is a halogenated heterocyclic building block used in the synthesis of pharmaceutical intermediates.[1] Due to the electrophilic nature of the brominated pyrazole ring and the lipophilicity of the tetrahydropyran moiety, this compound presents specific bioavailability and contact hazards.

Core Safety Directive: Treat as a Potent Irritant and Potential Acute Toxin . All handling must occur within a certified chemical fume hood to prevent mucosal irritation and systemic absorption.

Hazard Identification & Risk Assessment (GHS)

Based on structural analogs (e.g., 4-bromo-1-(oxan-2-yl)pyrazole) and functional group reactivity, the following GHS classifications apply to this compound.

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Category 4Harmful if swallowed.[1]H302
Skin Corrosion/Irritation Category 2Causes skin irritation.[2][3][4]H315
Serious Eye Damage Category 2ACauses serious eye irritation.H319
STOT - Single Exposure Category 3May cause respiratory irritation.[4]H335
Aquatic Toxicity Chronic 3Harmful to aquatic life with long-lasting effects.H412

Personal Protective Equipment (PPE) Matrix

This matrix defines the mandatory PPE based on the specific operational scale. Do not rely on "standard" lab attire; the lipophilic nature of the oxanyl group enhances skin permeation.

Protection ZoneLow Volume (<1 g)High Volume (>1 g) or Solution PhaseTechnical Justification
Hand Protection Nitrile (Double Gloved) Thickness: ≥ 0.11 mmBreakthrough: >480 minHigh-Grade Nitrile or Laminate Thickness: ≥ 0.16 mmCuff length: >290 mmBrominated heterocycles can permeate thin latex rapidly.[1][5] Double gloving provides a visual breach indicator.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Face Shield + Goggles Required during transfers or heating.Standard safety glasses fail to protect against aerosols or splashes that track around the lens.
Respiratory Fume Hood Only (Face velocity: 80–100 fpm)Respirator (P100/OV) Required if hood work is impossible (e.g., spill cleanup).The H335 hazard indicates high volatility or dust potential; engineering controls are primary.
Body Defense Cotton Lab Coat (Buttoned to neck)Tyvek® Sleeves or Apron Over standard lab coat.Prevents sleeve contamination during reach-in operations inside the hood.[1]

Operational Handling Protocol

Phase A: Reception & Storage
  • Inspection: Upon receipt, inspect the septum and seal integrity. Brominated pyrazoles can degrade, releasing HBr if exposed to moisture.

  • Environment: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Segregation: Keep away from strong oxidizing agents and strong bases to prevent exothermic decomposition.

Phase B: Weighing & Transfer (The "Red Zone")[1]
  • Pre-Check: Verify fume hood certification sticker is within 12 months.

  • Static Control: Use an antistatic gun on the weighing boat. Static charge can disperse fine powders of this compound, creating an inhalation hazard.

  • Solubilization: If possible, dissolve the solid in the reaction solvent (e.g., DCM, DMF) inside the stock bottle or immediately after weighing to minimize dust exposure time.

Phase C: Reaction Setup
  • Temperature Control: When reacting with organometallics (e.g., Suzuki coupling), ensure the system is vented through an inert gas manifold (Schlenk line) to avoid pressure buildup from volatile byproducts.

  • Quenching: Quench reaction mixtures slowly at reduced temperature. The pyrazole ring is stable, but unreacted reagents may be volatile.

Emergency Response & Disposal Logic

Spill Management Workflow

Scenario: 500 mg solid spill on benchtop.

  • Evacuate: Clear the immediate area (3-meter radius).

  • PPE Upgrade: Don double nitrile gloves and N95 respirator (if outside hood).

  • Containment: Cover spill with damp absorbent pads (prevents dust).

  • Neutralization: Wipe area with 5% sodium bicarbonate solution, followed by water.

  • Disposal: Place waste in a jar labeled "Hazardous Solid Waste - Halogenated."

Waste Disposal Classification
  • Aqueous Waste: Segregate into "Basic Aqueous" if quenched with bicarbonate.

  • Organic Waste: Segregate into "Halogenated Organic Solvents." Do not mix with non-halogenated waste streams (e.g., Acetone/Ethanol) as this complicates incineration.

Visual Decision Guides

Figure 1: PPE Selection Logic Tree

This logic tree guides the researcher through PPE selection based on the physical state and quantity of the compound.

PPE_Selection Start Start: Handling 3-Bromo-1-(oxan-4-yl)pyrazole State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Qty_Solid Quantity > 1g? Solid->Qty_Solid Qty_Liq Heating / Pressurized? Liquid->Qty_Liq Level1 Level 1 PPE: Std Nitrile Gloves Lab Coat Safety Goggles Fume Hood Qty_Solid->Level1 No Level2 Level 2 PPE: Double Nitrile Tyvek Sleeves Face Shield Fume Hood Qty_Solid->Level2 Yes Qty_Liq->Level1 No Level3 Level 3 PPE: Respirator (P100/OV) Chem-Resist Apron Double Gloves (Laminate) Qty_Liq->Level3 Yes

Caption: Decision logic for selecting appropriate PPE based on physical state and operational risk factors.

Figure 2: Safe Handling Workflow

This diagram illustrates the "Cradle-to-Grave" flow of the chemical through the laboratory ecosystem.[1]

Handling_Workflow Receipt 1. Receipt & Inspection (Check Seals) Storage 2. Storage (2-8°C, Inert Gas) Receipt->Storage Log Inventory Weighing 3. Weighing (Fume Hood + Static Control) Storage->Weighing Equilibrate to RT Reaction 4. Reaction (Closed System) Weighing->Reaction Dissolve Reaction->Storage Return Excess Quench 5. Quench/Workup (Ventilated) Reaction->Quench Complete Waste 6. Disposal (Halogenated Stream) Quench->Waste Segregate

Caption: Operational workflow ensuring containment from receipt through disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46739466, 4-Bromo-1-(oxan-2-yl)pyrazole. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Brominated Pyrazole Derivatives. Retrieved from [Link][1][6]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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